1,3-Dilaurin

Catalog No.
S1493892
CAS No.
539-93-5
M.F
C27H52O5
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dilaurin

CAS Number

539-93-5

Product Name

1,3-Dilaurin

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate

Molecular Formula

C27H52O5

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3

InChI Key

KUVAEMGNHJQSMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

Synonyms

Dodecanoic Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Dilaurin; 1,3-Dilauroylglycerol; Glycerol 1,3-didodecanoate; Glycerol 1,3-dilaurate

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

1,3-Dilauroyl-glycerol is a diacylglycerol that contains lauric acid at the sn-1 and sn-3 positions. It has been found in palm-based diacylglycerol oils produced from palm stearin, palm mid fraction, palm oil, and palm olein.
DG(12:0/0:0/12:0), also known as diacylglycerol or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(12:0/0:0/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(12:0/0:0/12:0) is primarily located in the membrane (predicted from logP).

Fundamental Properties of 1,3-Diacylglycerol

Author: Smolecule Technical Support Team. Date: February 2026

1,3-Diacylglycerols are esters of glycerol where fatty acids are attached to the sn-1 and sn-3 positions. This specific structure is key to their function as surfactants and distinguishes them from other lipids [1] [2].

  • Emulsification: With a hydrophilic hydroxyl group and oleophilic acyl chains, 1,3-DAG can adsorb at the oil-water interface, reducing interfacial tension and stabilizing emulsions [1] [3]. Its interfacial tension is about half that of triacylglycerol (TAG) [1].
  • Crystallization Behavior: 1,3-DAG influences the crystallization of fats in mixtures. It can inhibit the transition of TAG crystals from the β' to the β form, which helps maintain a fine crystal network and smooth texture in plastic fats [1].
  • Health and Metabolic Effects: 1,3-DAG is metabolized differently from TAG. Its hydrolysis produces fatty acids that are more likely to be oxidized for energy rather than stored as fat, leading to researched applications in reducing body fat accumulation and improving lipid profiles [1] [4] [5].

Synthesis and Purification of 1,3-DAG

The enzymatic synthesis of 1,3-DAG is preferred over chemical methods due to its regioselectivity and avoidance of high temperatures that can damage unsaturated fatty acids [1] [4].

Common Enzymatic Methods

The table below summarizes the primary enzymatic approaches for synthesizing 1,3-DAG.

Method Process Description Key Features
Direct Esterification [4] [6] Reaction between glycerol and free fatty acids. High-purity products; requires efficient water removal to drive reaction equilibrium.
Partial Hydrolysis [4] Controlled hydrolysis of TAG to release DAG, MAG, and FFA. Uses water; produces a mixture requiring separation.
Glycerolysis [4] [7] Transesterification of TAG with glycerol. Cost-effective; common industrial method; generates significant by-products.
Detailed Experimental Protocol: Solvent-Free Esterification

This protocol is adapted from a study that achieved high yield and 1,3-DAG content using a vacuum-driven air bubbling system [6].

  • Reagents: Glycerol (purity >99%), desired fatty acids (e.g., Lauric acid, purity >99%), and immobilized lipases such as Lipozyme RM IM or Novozym 435 [6].
  • Equipment: A 50 mL pear-shaped flask, a vacuum pump system, and a temperature-controlled water bath [6].
  • Procedure:
    • Reaction Setup: In a 50 mL flask, combine 10 mmol of glycerol, 20 mmol of fatty acid, and 5 wt% (based on total reactants) of the lipase [6].
    • Vacuum and Mixing: Apply a vacuum (e.g., 4 mm Hg) and submerge the flask in a water bath at 50°C. The vacuum causes air to be drawn into the bottom of the flask, creating bubbles that mix the reactants and lipase thoroughly [6].
    • Reaction Monitoring: Let the reaction proceed for about 3 hours. Withdraw small samples at intervals for analysis [6].
    • Product Analysis:
      • Acid Conversion: Determine free fatty acid content by titration with KOH [6].
      • Lipid Profile: Analyze reaction mixture using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with a silica column and a mobile phase of n-hexane and 2-propanol [6].

The following diagram illustrates the core workflow of this synthesis method.

G Glycerol Glycerol Reactor Reactor Glycerol->Reactor FattyAcid FattyAcid FattyAcid->Reactor Lipase Lipase Lipase->Reactor Product Product Reactor->Product 50°C, 3 hours Vacuum Vacuum Vacuum->Reactor 4 mm Hg

Solvent-free enzymatic synthesis of 1,3-DAG using vacuum-driven air bubbling.

Key Synthesis Considerations
  • Lipase Selection: sn-1,3 specific lipases are crucial. Rhizomucor miehei lipase (e.g., Lipozyme RM IM) and Candida antarctica lipase A (CALA) are highly effective. Lipase TL IM (from Thermomyces lanuginosus) has shown lower activity in this system [4] [6].
  • Water Removal: The vacuum-driven bubbling method efficiently removes water, shifting equilibrium toward synthesis. This is more effective than using molecular sieves and safer/cheaper than nitrogen bubbling [6].
  • Acyl Migration: The desired sn-1,3-DAG isomer can undergo acyl migration to the sn-1,2(2,3) form, especially over longer reaction times or at higher temperatures. Controlling time and temperature is key to minimizing this [1] [6].
  • Purification: After reaction, lipase is removed by filtration. High-purity 1,3-DAG can be obtained through techniques like recrystallization (for solid products) or silica gel column chromatography (for liquid products) [1] [6].

Functional Applications and Performance

1,3-DAG has significant potential as a surfactant and stabilizer in various formulations.

Application in Water-in-Oil (W/O) Emulsions

1,3-DAG can form solid lipid nanoparticles (SLNs) that stabilize W/O emulsions as Pickering stabilizers [3].

  • SLN Preparation: DAG-based SLNs can be fabricated from high-melting-point DAG through shearing and ultrasonic treatment, producing particles with uniform size distribution (e.g., around 344 nm) without additional surfactants [3].
  • Synergy with Surfactants: The stability of the emulsion is influenced by interactions between DAG-SLNs and surfactants. Surfactants like Span 80 can sometimes displace SLNs from the interface at certain concentrations, reducing stability. However, the unique wettability of DAG-SLNs makes them effective stabilizers [3].

The table below compares the emulsification and functional attributes of 1,3-DAG.

Property Description & Mechanism Application Benefit
Emulsification Capacity [1] Reduces oil-water interfacial tension; forms stable interfacial films. Effective as a non-ionic surfactant in W/O products like margarine.
Crystal Form Stabilization [1] Inhibits transition of TAG crystals from β' to β form. Maintains desired texture, spreadability, and heat resistance in plastic fats.
Oxidative Stability [1] Less stable than TAG to oxidation in some models; can be remedied with antioxidants (tocopherol, TBHQ). Requires formulation strategy for shelf-stable products; stable during high-temp cooking.

Biological Signaling Pathways Involving DAG

In biological systems, the sn-1,2-diastereomer of DAG acts as a crucial second messenger, primarily derived from the hydrolysis of phospholipids rather than 1,3-DAG surfactants [8] [2].

The following diagram outlines the core IP3/DAG signaling pathway.

G Ligand Ligand GPCR GPCR Ligand->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Ca2->PKC Enhances activation

The IP3/DAG signaling pathway, triggered by extracellular ligands.

  • Pathway Mechanism:
    • Activation: An extracellular ligand (e.g., hormone, neurotransmitter) binds to a G protein-coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK) on the cell membrane [8].
    • PLC Activation: The activated receptor triggers the enzyme Phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) [8] [2].
    • Second Messenger Generation: This hydrolysis produces two second messengers: inositol trisphosphate (IP3) and sn-1,2-diacylglycerol (DAG) [8].
    • Downstream Effects:
      • IP3: Being soluble, it diffuses through the cytosol and binds to channels on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol [8].
      • DAG: Remains in the membrane due to its hydrophobicity. It recruits and activates Protein Kinase C (PKC), often in conjunction with the increased calcium levels [8] [2].
    • Cellular Response: Activated PKC phosphorylates various downstream target proteins (e.g., glycogen synthase), influencing processes like cell growth, differentiation, and metabolism [8].

References

1,3-Dilaurin solubility and physical state

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Physical Properties

Table 1: Core Chemical and Physical Data for 1,3-Dilaurin [1] [2] [3]

Property Details
CAS Number 539-93-5
Molecular Formula C₂₇H₅₂O₅
Molecular Weight 456.7 g/mol
Lipid Number DG (12:0/0:0/12:0)
Common Name This compound; 1,3-Dilauroylglycerol
Physical State at Room Temp. Solid, white to almost white powder or crystals [2] [3]
Melting Point 56 - 61 °C [3]
Purity Available >96% to >99% [1] [2]
Storage Recommendations Freezer; 0 - 8 °C [1] [3]

Table 2: Solubility and Formulation Data for this compound [4]

Solvent / System Solubility / Formulation Notes
DMSO Freely soluble; 50 mg/mL (109.48 mM)
Water Insoluble [2]
Organic Solvents Soluble in ethanol and chloroform [2]
Injection Formulation 1 10% DMSO + 5% Tween 80 + 85% Saline
Injection Formulation 2 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
Oral Formulation 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)

Synthesis and Experimental Protocols

A highly efficient, solvent-free enzymatic synthesis method has been developed for producing this compound and similar 1,3-diacylglycerols (1,3-DAGs) [5] [6]. This method is noted for being cost-effective and scalable.

Table 3: Optimized Parameters for Solvent-Free Synthesis of this compound [6]

Parameter Optimized Condition / Detail
Reaction Type Direct esterification
Reactants Glycerol & Lauric Acid (2:1 molar ratio)
Catalyst Lipozyme RM IM (sn-1,3 specific immobilized lipase)
Catalyst Amount 5 wt% of total reactants
Reaction Temperature 50 °C
Reactor Pressure 4 mm Hg (Vacuum)
Water Removal Vacuum-driven air bubbling system
Reaction Time 3 hours
Lauric Acid Conversion 95.3%
This compound Content 80.3% (Reaction mixture); >99% after purification
Lipase Reusability 80.2% activity retained after 10 batch cycles

The following diagram illustrates the workflow for the synthesis and purification process:

G cluster_reactants Reaction Setup cluster_reaction Reaction Conditions cluster_output Output & Purification Glycerol Glycerol Mix Mix Reactants & Enzyme Glycerol->Mix LauricAcid LauricAcid LauricAcid->Mix Lipase Lipase Lipase->Mix React Incubate at 50°C under Vacuum (4 mm Hg) with Air Bubbling Mix->React CrudeMix Crude Reaction Mixture (95.3% Acid Conversion, 80.3% this compound) React->CrudeMix Purify Purify via Recrystallization CrudeMix->Purify PureProduct Purified this compound (>99% Purity) Purify->PureProduct

Diagram 1: Workflow for solvent-free enzymatic synthesis and purification of this compound.

Application and Handling Notes

  • Key Advantages of the Protocol: The vacuum-driven air bubbling method effectively removes water, shifting equilibrium towards product formation without expensive or hazardous nitrogen gas [6].
  • Lipase Specificity: Using sn-1,3 specific lipases like Lipozyme RM IM is crucial for high yield, minimizing formation of undesired 1,2-diacylglycerol isomers [6].
  • Handling and Storage: this compound is stable at ambient temperature for short periods but should be stored long-term at 0-8°C or in a freezer. It is hygroscopic, so protect from moisture [1] [3] [4].

Conclusion and Further Research

This compound is a valuable compound with well-defined physical properties. The established solvent-free enzymatic synthesis provides a robust, efficient, and safe method for producing high-purity material. This protocol is a practical and cost-effective choice for industrial applications in pharmaceuticals, cosmetics, and food science [6].

References

Diacylglycerol in Obesity Prevention: Mechanisms, Evidence, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diacylglycerol Composition and Obesity Relevance

Diacylglycerol (DAG) is a natural lipid component consisting of two fatty acids esterified to a glycerol backbone, existing in three isomeric forms (sn-1,2; sn-2,3; and rac-1,3 DAG). While natural edible oils typically contain less than 10% DAG, concentrated DAG oils—particularly those rich in the 1,3-isoform—have demonstrated significant potential in obesity prevention and management. The structural difference between DAG and triacylglycerol (TAG), while seemingly minor, profoundly alters their metabolic fates following digestion. This distinction forms the basis for DAG's anti-obesity properties, which include reduced body fat accumulation, enhanced lipid oxidation, and improved metabolic parameters in both preclinical models and human studies.

The global obesity epidemic continues to worsen, with projections estimating that 4 billion people will be affected by obesity by 2035 [1]. This alarming trend has accelerated research into dietary interventions that can modulate energy metabolism and fat accumulation. DAG oil, particularly the 1,3-isoform, has emerged as a promising functional food ingredient with demonstrated efficacy in reducing body weight, visceral fat, and obesity-related metabolic disturbances through multiple molecular mechanisms [2]. This technical review comprehensively examines the mechanistic basis for DAG's anti-obesity effects, supported by experimental evidence and clinical data.

Comprehensive Mechanisms of Action

Metabolic Fate and Energy Partitioning

The fundamental mechanism underlying DAG's anti-obesity effects lies in its distinct metabolic processing compared to conventional triglycerides. While TAG is efficiently resynthesized into TAG-rich chylomicrons following absorption, the 1,3-DAG isomer undergoes different metabolic handling due to its structural properties:

  • Reduced Re-esterification: During digestion, sn-1,3 DAG is hydrolyzed to fatty acids and sn-1(3)-monoacylglycerol. Unlike the sn-2-monoacylglycerol produced from TAG digestion, which serves as an efficient substrate for TAG resynthesis in enterocytes, sn-1(3)-monoacylglycerol is a poor substrate for monoacylglycerol acyltransferase. This results in significantly reduced chylomicron synthesis and subsequent decreased fat deposition in adipose tissue [2] [1].

  • Portal Vein Transport: A substantial portion of the free fatty acids derived from DAG digestion enters the portal circulation rather than the lymphatic system, directing them directly to the liver where they undergo preferential β-oxidation rather than storage [2]. This hepatic orientation of lipids enhances energy expenditure through increased fatty acid oxidation.

  • Enhanced Thermogenesis: Studies in mice have shown that DAG consumption increases the expression of genes involved in adaptive thermogenesis in brown adipose tissue, potentially contributing to increased energy expenditure [1]. The combination of reduced fat storage and enhanced energy dissipation creates a negative energy balance conducive to weight management.

Molecular Signaling Pathways

DAG serves as a crucial intracellular signaling molecule that activates several protein kinase families through binding to their C1 domains. These signaling pathways have profound effects on insulin sensitivity and metabolic regulation:

Table 1: DAG-Sensitive Protein Kinases in Metabolic Regulation

Kinase Family Isoforms Activation Requirements Metabolic Functions Obesity-Related Effects
Conventional PKC PKCα, β1, β2, γ DAG + Ca²⁺ Phosphorylation of IRS serine residues Insulin resistance, impaired glucose uptake
Novel PKC PKCδ, ε, η, θ DAG alone Inhibition of insulin signaling, inflammatory pathways Muscle-specific insulin resistance
Atypical PKC PKCζ, λ/ι Not DAG-sensitive Insulin-stimulated glucose transport Metabolic homeostasis
PKD PKD1, PKD2, PKD3 DAG + PKC-mediated phosphorylation Vesicle trafficking, endocrine function Regulation of insulin secretion

The diagram below illustrates the complex interplay between DAG and these signaling pathways in metabolic tissues:

G cluster_1 DAG-Activated Signaling Pathways cluster_2 Metabolic Consequences cluster_3 Tissue-Specific Effects DAG DAG PKC PKC DAG->PKC  Binds C1 Domain PKD PKD DAG->PKD  Binds C1 Domain RasGRP RasGRP DAG->RasGRP Munc13 Munc13 DAG->Munc13 PKC->PKD  Phosphorylation  Activation IR Insulin Resistance PKC->IR  Serine Phosphorylation  of IRS-1 MetaInflam Metabolic Inflammation PKC->MetaInflam IS Impaired Insulin Secretion PKD->IS Muscle Skeletal Muscle: Reduced Glucose Uptake IR->Muscle Liver Liver: Increased Gluconeogenesis IR->Liver Adipose Adipose Tissue: Impaired Lipid Storage IR->Adipose GLUT4 Reduced GLUT4 Translocation Pancreas Pancreatic β-cells: Dysregulated Insulin Secretion IS->Pancreas

Figure 1: DAG-mediated signaling pathways in metabolic regulation. Intracellular DAG activates multiple kinase families through C1 domain binding, leading to tissue-specific effects on insulin sensitivity and metabolic function.

DAG activation of PKC isoforms triggers serine phosphorylation of insulin receptor substrate (IRS) proteins, attenuating insulin signaling and contributing to insulin resistance—a common obesity complication [3] [4]. This mechanism is particularly prominent in oxidative skeletal muscles, where DAG accumulation and subsequent PKC activation disrupt glucose metabolism following high-fat feeding [4]. The PKD family, activated by both DAG binding and PKC-mediated phosphorylation, regulates additional metabolic processes including vesicle trafficking and hormone secretion [3].

Gene Expression and Gut Microbiome Modulation

DAG consumption influences the expression of key genes involved in lipid metabolism:

  • Adipogenic Gene Regulation: In mouse models, DAG intake significantly reduced expression of PPAR-γ (by 21.7%) and DGAT (by 16.7%) in liver tissue, and even more substantially in intestinal tissue (38.7% and 47.2% reductions, respectively) [1]. These genes play pivotal roles in adipocyte differentiation and triglyceride synthesis, and their downregulation contributes to reduced fat accumulation.

  • Gut Microbiome Modification: DAG consumption enhances gut flora diversity, increasing beneficial bacteria such as Muribaculaceae while reducing Dubosiella and Faecalibaculum [1]. These shifts in microbial populations may accelerate lipid metabolism and reduce fat storage through modified energy harvest and short-chain fatty acid production.

Experimental Evidence and Clinical Outcomes

Preclinical Studies

Table 2: Summary of Key Preclinical Studies on DAG and Obesity

Study Model Intervention Duration Key Findings Reference
C57BL/6J mice Rapeseed DAG vs TAG 12 weeks 26.3% reduction in serum TAG, improved liver lipid metabolism, reduced adipogenic gene expression [1]
High fat-fed rats DAG content measurement 8 weeks DAG accumulation in oxidative muscles, PKC activation, fiber type-specific insulin resistance [4]
Drosophila melanogaster Neuronal Dgk knockdown - Increased TAG/carbohydrate levels, insulin resistance, disrupted dILP secretion [5]
ABHD11 KO mice High-fat diet 20 weeks Resistance to weight gain, reduced intestinal fat absorption, modified bile salts [6]
C57BL/6J mice α-linolenic acid-rich DAG 4-20 weeks Dose-dependent reduction in body weight, visceral fat, leptin, and insulin [7]

Animal studies have consistently demonstrated the anti-obesity effects of DAG across species. In C57BL/6J mice fed a high-fat diet, replacement of conventional TAG with DAG resulted in significant reductions in body weight, visceral fat accumulation, and improvements in serum biomarkers including glucose, triglycerides, and cholesterol [1] [7]. These effects were accompanied by molecular changes including altered adipogenic gene expression and modified gut microbiota composition.

Research in Drosophila melanogaster has identified Diacylglycerol kinase (Dgk) as a key regulator of energy homeostasis, with neuronal Dgk knockdown leading to obesity-like phenotypes including increased triglyceride and carbohydrate levels, and disrupted insulin signaling [5]. Similarly, ABHD11 knockout mice—lacking a DAG lipase—exhibit resistance to diet-induced obesity through mechanisms involving modified bile salt metabolism and reduced intestinal fat absorption [6].

Human Clinical Evidence

Human trials provide further support for DAG's anti-obesity effects:

  • A 2025 single-arm trial involving 75 overweight or obese subjects with abnormally elevated blood glucose levels demonstrated that two months of DAG oil consumption significantly reduced fasting blood glucose, body weight, BMI, waist circumference, and hip circumference compared to baseline [8].

  • The effects were particularly pronounced in prediabetic subjects, who showed significant improvements in fasting blood glucose (-0.31 mmol/L) and HbA1c (-0.10%), along with reductions in total cholesterol and LDL cholesterol. Diabetic participants experienced significant reductions in triglyceride levels (0.17 mmol/L) and improvements in anthropometric measurements [8].

  • DAG consumption has an established safety profile, with no significant adverse effects reported in clinical studies [2]. This makes DAG oil a promising functional food ingredient for long-term use in obesity management.

Research Methodologies and Experimental Protocols

Animal Model Development and Diet Induction

The following experimental protocols represent standardized methodologies for investigating DAG's effects on obesity:

Obesity Induction Protocol (C57BL/6J Mice):

  • Utilize 6-week-old male C57BL/6J mice (n=8 per group)
  • Administer high-fat diet (45% energy from fat) for 8-20 weeks
  • Control group: normal diet (5.4% energy from fat)
  • Experimental groups:
    • HFD group: high-fat diet with conventional TAG
    • DAG group: high-fat diet with DAG oil replacing TAG
  • Monitor daily food intake, weekly body weight
  • Terminate experiment after 12-20 weeks, collect serum, liver, intestine, adipose tissue, and fecal samples [1]

DAG Oil Preparation (Enzymatic Synthesis):

  • React rapeseed oil with glycerol using Novozyme 435 (Candida antarctica lipase B) as catalyst
  • Perform molecular distillation to remove monoglycerides and free fatty acids
  • Deodorize with stripping to obtain final DAG oil product
  • Analyze composition: typically 50-55% DAG, 44-47% TAG, with sn-1,3 to sn-1,2 DAG ratio of approximately 66:34 [1]
Metabolic Phenotyping and Biochemical Analysis

Comprehensive metabolic phenotyping is essential for evaluating anti-obesity effects:

Serum Biomarker Analysis:

  • Glucose: Hexokinase method
  • Insulin: Chemiluminescence method
  • Lipid profile: Enzymatic methods for TAG, TC, LDL-C, HDL-C
  • Liver function: ALT, AST measurements
  • Inflammatory markers: ELISA for TNF-α, IL-6 [8] [4]

Tissue Analysis Protocols:

  • TAG content: Homogenize tissue in 0.5% Tween-20, measure using Triglyceride Reagent and Free Glycerol Reagent
  • Gene expression: RNA extraction, cDNA synthesis, qPCR for PPAR-γ, DGAT, and other metabolic genes
  • Protein analysis: Western blotting for PKC isoforms, insulin signaling proteins
  • Histology: Hematoxylin-eosin staining for adipose tissue and liver morphology [1] [4]

The experimental workflow for evaluating DAG effects in obesity models is systematically presented below:

G cluster_1 Intervention Phase cluster_2 Sample Collection cluster_3 Analysis Methods cluster_4 Data Interpretation Start Study Design & Animal Grouping A1 Diet Preparation (TAG vs DAG) Start->A1 A2 Obesity Induction (8-20 weeks) A1->A2 A3 Daily Monitoring (Food intake, Body Weight) A2->A3 B1 Serum/Plasma A3->B1 B2 Tissue Collection (Liver, Fat, Muscle) B1->B2 B3 Fecal Samples B2->B3 C1 Biochemical Assays (Glucose, Lipids, Hormones) B3->C1 C2 Molecular Biology (Gene Expression, Protein Analysis) C1->C2 C3 Histological Examination C2->C3 C4 Microbiome Analysis C3->C4 D1 Statistical Analysis C4->D1 D2 Mechanistic Insights D1->D2 D3 Therapeutic Implications D2->D3

Figure 2: Experimental workflow for evaluating DAG effects in obesity models. The comprehensive approach includes diet intervention, multi-tissue sample collection, diverse analytical methods, and integrated data interpretation.

Therapeutic Implications and Research Limitations

Translational Applications

The accumulated evidence supporting DAG's anti-obesity effects has several translational applications:

  • Functional Food Development: DAG oil represents a practical functional food ingredient that can be incorporated into various food products without requiring dramatic dietary changes. Its approval as a "special health use food" in Japan and Generally Recognized as Safe (GRAS) status in the United States facilitates clinical implementation [8].

  • Combination Therapies: DAG oil may complement pharmacological approaches to obesity management, potentially allowing for reduced medication doses while maintaining efficacy and minimizing side effects. Its synergistic effects with diabetes medications warrant further investigation.

  • Preventive Strategy: For at-risk populations, incorporating DAG oil into regular dietary patterns may serve as a preventive strategy against obesity development and its associated metabolic complications, particularly in individuals with prediabetes or metabolic syndrome [8].

Research Gaps and Limitations

Despite promising findings, several research limitations and knowledge gaps remain:

  • The single-arm design of recent clinical trials limits causal inferences about DAG's efficacy, necessitating randomized controlled trials with appropriate blinding and control groups [8].

  • Long-term effects of DAG consumption in humans remain incompletely characterized, particularly regarding weight maintenance beyond two months and potential adaptive responses.

  • Molecular mechanisms underlying DAG's effects on gene expression and gut microbiome require further elucidation, including the specific signaling pathways connecting DAG consumption to altered PPAR-γ and DGAT expression.

  • Population-specific responses to DAG intervention remain underexplored, including potential variations based on genetic background, baseline metabolic health, and dietary patterns.

Conclusion

Diacylglycerol, particularly the 1,3-isoform, demonstrates significant potential in obesity prevention and management through multiple complementary mechanisms. Its distinct metabolic fate following digestion reduces postprandial triglyceride levels and enhances energy expenditure, while its modulatory effects on intracellular signaling pathways, gene expression, and gut microbiota contribute to improved metabolic homeostasis. Robust preclinical evidence and emerging clinical data support the efficacy of DAG oil in reducing body weight, visceral fat, and obesity-associated metabolic disturbances.

References

1,3-Dilaurin role in lipid derivatives synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide to 1,3-Dilaurin

1. Significance and Applications Pure 1,3-diacylglycerols (1,3-DAG), such as this compound, are recognized as significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries [1] [2]. They are also investigated for their role in obesity prevention [1]. Specifically, 1,3-DAGs can serve as building blocks for synthesizing more complex lipid derivatives, including phospholipids, glycolipids, and lipoproteins. These derivatives can improve the bioavailability of compounds and reduce side effects, making them valuable as starting materials for pharmaceuticals [1].

2. Synthesis and Experimental Protocol A prominent method for synthesizing this compound is solvent-free enzymatic esterification [1]. The key to this reaction is the efficient removal of water to shift the equilibrium toward product formation. A developed vacuum-driven air bubbling operation mode provides a cost-effective and safe alternative to nitrogen bubbling [1].

The following diagram outlines the core experimental workflow:

G cluster_0 Reaction Conditions Details Reactants Reactants: Glycerol + Lauric Acid Reactor Reaction Conditions Reactants->Reactor Lipase Lipase Catalyst: Lipozyme RM IM Lipase->Reactor Product Crude Product Reactor->Product A1 Temperature: 50°C A2 Pressure: 4 mm Hg A3 Vacuum-driven Air Bubbling Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Experimental workflow for this compound synthesis

Detailed Methodology:

  • Reaction Setup: The reaction mixture consists of 10 mmol glycerol and 20 mmol lauric acid (a 2:1 molar ratio) in a 50 mL pear-shaped flask [1].
  • Catalyst: Lipozyme RM IM (an immobilized Rhizomucor miehei lipase) is used at 5 wt% of the total reactant mass. This lipase is sn-1,3 specific, which is crucial for regioselective synthesis [1].
  • Critical Operation Mode: The vacuum-driven air bubbling system is initiated. A vacuum pump creates a low pressure (4 mm Hg) in the reactor, causing air to be automatically inhaled into the bottom. This air flow agitates the mixture, "blowing up" the solid lipase and hydrophilic glycerol to interact efficiently with the hydrophobic fatty acid [1].
  • Reaction Conditions: The reaction is conducted at 50°C for 3 hours [1].
  • Product Isolation: After the reaction, the lipase is removed by filtration. For solid products like this compound, petroleum ether can be added to aid filtration and is later evaporated [1].
  • Purification: The crude this compound is purified to a high degree (99.1% content achieved) by recrystallization from dry methanol [1].

3. Key Experimental Data and Lipase Performance Under the optimized protocol, the synthesis achieves high conversion and content. The table below summarizes key quantitative data:

Table 1: Synthesis Performance Data for this compound [1]

Parameter Value Achieved Conditions
Lauric Acid Conversion 95.3% After 3-hour reaction
This compound Content 80.3% (crude), 99.1% (purified) After 3-hour reaction, post-recrystallization
Lipase Operational Stability 80.2% activity retained After 10 consecutive batches

Lipase Comparison: A study compared different commercial lipases under this system. Both Lipozyme RM IM and Novozym 435 showed good performance for lauric acid conversion, while Lipozyme TL IM showed low activity [1].

4. Practical Research Considerations

  • Protocol Advantages: The vacuum-driven air bubbling method is evaluated as a simple, cost-effective, and efficient methodology. It avoids the potential dangers and costs associated with using compressed nitrogen gas [1].
  • Catalyst Stability: Lipozyme RM IM demonstrates excellent operational stability in this system, retaining over 80% of its initial activity after ten batch cycles, which is advantageous for potential scale-up [1].

Acknowledged Information Gaps

The search results I obtained did not contain explicit experimental protocols for the subsequent use of this compound in synthesizing specific lipid derivatives (like phospholipids or glycolipids). The information provided establishes its role as a building block but does not detail the specific chemical reactions or experimental steps involved in creating those more complex molecules.

To further your research, you may need to investigate:

  • Specific enzymatic or chemical phosphorylation protocols for creating phospholipids from 1,3-DAG.
  • Glycosylation reactions to attach sugar moieties to 1,3-DAG for glycolipid synthesis.

References

Synthesis and Purity of 1,3-Dilaurin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information on 1,3-Dilaurin, including its identity and a highly effective synthesis method.

Aspect Specification / Value
CAS Number 539-93-5 [1]
Molecular Formula C27H52O5 [1]
Molecular Weight 456.7 g/mol [1]
Lipid Number DG (12:0/0:0/12:0) [1]
Documented Purity >99% (Supplier: Larodan) [1]
Synthesis Method Solvent-free enzymatic esterification [2]
Optimal Catalyst Lipozyme RM IM (5 wt% of reactants) [2]
Optimal Temperature 50°C [2]
Reaction Time 3 hours [2]
Lauric Acid Conversion 95.3% [2]
This compound Content (Crude) 80.3% [2]
This compound Content (Purified) 99.1% [2]

Experimental Protocol for Synthesis and Analysis

Here is a detailed methodology for the synthesis, purification, and purity analysis of this compound, based on a published research paper [2].

Solvent-Free Enzymatic Synthesis
  • Reaction Setup: Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask. Add Lipozyme RM IM immobilized lipase at 5% by weight of the total reactants [2].
  • Reaction Conditions: Assemble a vacuum-driven air bubbling system. Maintain a vacuum of 4 mm Hg and a temperature of 50°C in a water bath. The reaction is initiated by applying vacuum, which draws air into the flask, bubbling the mixture and facilitating the reaction [2].
  • Reaction Duration: Run the reaction for 3 hours [2].
  • Crude Product Isolation: After the reaction, filter the mixture to remove the immobilized lipase. For solid products, petroleum ether can be added to aid filtration and subsequently evaporated [2].
Purification of this compound
  • Method: Purify the solid this compound by recrystallization from dry methanol [2]. This step is crucial for achieving the high purity (>99%) reported in the study.
Purity Analysis by Normal-Phase HPLC (NP-HPLC)

This is the core technique for analyzing the lipid profile and determining the purity of the synthesized this compound.

  • Instrumentation: HPLC system with a binary pump and a differential refractive index (RI) detector [2].
  • Analytical Column: Phenomenex normal-phase Luna silica column (250 mm x 4.6 mm i.d., particle size 5 μm) [2].
  • Mobile Phase: A mixture of n-hexane and 2-propanol in a ratio of 15:1 [2].
  • Flow Rate: 1.0 mL/min [2].
  • Column Temperature: Maintain constant at 35°C [2].
  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 5 mg/mL [2].
  • Injection Volume: 20 μL [2].

The relationship between synthesis and analysis in achieving high-purity this compound is illustrated below.

G Start Start Reaction Synth Synthesis Phase Esterification of Glycerol & Lauric Acid Start->Synth Lipase Catalyst: Lipozyme RM IM Conditions: 50°C, 4 mm Hg, 3h Synth->Lipase Crude Crude Product Mixture (Contains this compound, unreacted materials, by-products) Lipase->Crude Purif Purification Phase Filtration & Recrystallization from dry methanol Crude->Purif Pure Purified this compound Purif->Pure Analyze Purity Analysis Phase Normal-Phase HPLC Pure->Analyze Result Purity Result >99% pure this compound Analyze->Result

Synthesis and analysis workflow for high-purity this compound.

Important Technical Considerations

  • Acyl Migration: The study noted a slight decrease in this compound content after 3 hours, attributed to acyl migration, where the fatty acid moves from the sn-1,3 position to the sn-2 position. Keeping the reaction within the optimized 3-hour window is critical to minimize this [2].
  • Catalyst Stability: The Lipozyme RM IM lipase showed excellent operational stability. It retained 80.2% of its original activity after 10 consecutive reaction batches under the described conditions [2].
  • Commercial Availability: this compound is available for research purposes from specialty chemical suppliers like Larodan, which confirms a purity of >99% [1]. Another supplier, Enzo Life Sciences, also lists the compound but notes it was unavailable at the time of reporting [3].

Summary for Researchers

This information provides a solid foundation for working with this compound. The solvent-free enzymatic synthesis method is a green and efficient process, and the NP-HPLC protocol is a reliable standard for purity analysis. The high purity levels achievable make this compound suitable for demanding applications in pharmaceutical and cosmetic formulation research.

References

Comprehensive Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilaurin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

1,3-Dilaurin (1,3-dilauroylglycerol) is a regioisomerically pure diacylglycerol (DAG) with significant applications across pharmaceutical, cosmetic, and food industries. This structured lipid consists of a glycerol backbone esterified with two lauric acid (C12:0) molecules at the sn-1 and sn-3 positions. The distinctive positioning of the fatty acid chains confers unique physicochemical properties that make this compound particularly valuable as a surfactant, emulsifier, and building block for more complex lipid structures. In pharmaceutical applications, 1,3-diacylglycerols serve as key intermediates in the synthesis of phospholipids, glycolipids, and lipoprotein complexes, which can improve drug bioavailability and reduce side effects through enhanced lipid-based delivery systems [1].

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, which often result in regioisomeric mixtures and require tedious purification steps. Chemical synthesis typically produces complex mixtures of 1,2- and 1,3-diacylglycerols due to acyl migration, making isolation of the pure 1,3-isomer challenging and low-yielding [2]. In contrast, enzymatic approaches utilizing sn-1,3 specific lipases enable highly selective esterification at the primary hydroxyl groups of glycerol, yielding regioisomerically pure this compound with minimal byproduct formation. This specificity, combined with milder reaction conditions, positions enzymatic synthesis as the method of choice for pharmaceutical-grade this compound production where purity and structural integrity are paramount [3] [1].

Synthesis Methodology

Vacuum-Driven Air Bubbling System

The vacuum-driven air bubbling operation mode represents a significant innovation in solvent-free enzymatic synthesis of this compound. This system operates through a carefully engineered mechanism where a vacuum state (maintained at approximately 4 mm Hg) is created within the reactor using a vacuum pump. This vacuum causes air to be automatically inhaled into the reactor bottom, generating rising bubbles that create substantial interfacial surface area between the hydrophilic glycerol phase and the hydrophobic lauric acid. This interfacial activation is crucial for enzymatic activity, as it allows the immobilized lipase particles to effectively facilitate the esterification reaction between the immiscible substrates. Simultaneously, the continuous bubbling action and reduced pressure efficiently remove water formed during the esterification reaction, shifting the equilibrium toward product formation and preventing enzyme deactivation that can occur from water accumulation [1].

This operation mode provides distinct advantages over alternative systems. Compared to the previously established vacuum-driven N₂ bubbling protocol, the air bubbling approach demonstrates comparable efficiency in terms of lauric acid conversion and this compound content while eliminating the need for expensive, potentially hazardous compressed nitrogen gas. The system is notably cost-effective, reducing operational expenses by approximately 90% compared to nitrogen-based systems, while also mitigating safety concerns associated with nitrogen asphyxiation. Additionally, the simplified setup enhances operational practicality, making it more accessible for laboratory-scale development and potential industrial scaling without specialized gas handling equipment [1].

Experimental Protocol

Materials and Equipment

Chemical Reagents:

  • Glycerol (purity >99.0%)
  • Lauric acid (dodecanoic acid, purity >99.0%)
  • Immobilized lipases: Lipozyme RM IM (Rhizomucor miehei), Novozym 435 (Candida antarctica), or Lipozyme TL IM (Thermomyces lanuginosus)
  • n-hexane, 2-propanol (HPLC grade)
  • Petroleum ether
  • Dry methanol
  • n-hexane:diethyl ether mixture (1:1, v/v)

Equipment:

  • 50 mL pear-shaped reactor flask
  • Vacuum pump system capable of maintaining 4 mm Hg
  • Temperature-controlled water bath
  • Analytical balance
  • Normal-phase HPLC system with silica column and refractive index detector
  • Filter assembly for enzyme separation
  • Silica gel chromatography column for purification [1]
Step-by-Step Synthesis Procedure
  • Reaction Mixture Preparation: Accurately weigh 10 mmol (0.92 g) of glycerol and 20 mmol (4.0 g) of lauric acid into a 50 mL pear-shaped flask. Add 5 wt% (approximately 0.25 g) of Lipozyme RM IM based on the total reactant mass.

  • Reactor Setup: Assemble the reactor system as shown in Figure 1, ensuring all connections are secure. Place the reactor in a temperature-controlled water bath set to 50°C.

  • Reaction Initiation: Start the vacuum pump to achieve a system pressure of 4 mm Hg. The vacuum will automatically draw air into the reactor bottom, creating bubbles that mix the reactants and enzyme.

  • Reaction Monitoring: Allow the reaction to proceed for 3 hours. At appropriate intervals (e.g., 30, 60, 120, 180 min), withdraw 20 μL samples for analysis. Monitor lauric acid conversion by KOH titration and this compound content by NP-HPLC.

  • Reaction Termination: After 3 hours, release the vacuum and carefully filter the reaction mixture to recover the immobilized lipase. For solid products, add petroleum ether to facilitate filtration, then evaporate the solvent using a rotary evaporator [1].

Product Purification
  • For Solid this compound: Purify the crude product by recrystallization from dry methanol. Dissolve the product in minimal warm methanol, then cool slowly to room temperature and further to 4°C to promote crystal formation. Collect crystals by filtration and wash with cold methanol.

  • For Liquid DAG Products: Use silica gel column chromatography for purification. Dissolve the reaction mixture in n-hexane:diethyl ether (1:1, v/v) and load onto the column. Elute with the same solvent system, collecting fractions containing pure this compound as confirmed by TLC or HPLC.

  • Purity Assessment: Analyze purified fractions by NP-HPLC to confirm purity (>99%) and absence of monoacylglycerol or triacylglycerol contaminants [1] [4].

Enzyme Reusability Testing
  • After each 3-hour reaction cycle, recover Lipozyme RM IM by filtration.
  • Wash the enzyme with n-hexane to remove lipid residues.
  • Air-dry the enzyme at room temperature for 30 minutes.
  • Reuse the enzyme for subsequent batches under identical reaction conditions.
  • Monitor relative activity by comparing this compound content in each cycle to the first cycle [1].

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Optimal Condition Experimental Range Impact on Reaction
Temperature 50°C 40-60°C Higher temperatures increase reaction rate but may promote acyl migration above 50°C
Enzyme Loading 5 wt% (of reactants) 2-10 wt% Higher loading increases rate but adds cost; 5% provides optimal balance
Molar Ratio (Glycerol:Lauric Acid) 1:2 1:1-1:3 Stoichiometric ratio for DAG formation; excess fatty acid drives equilibrium toward esterification
Reaction Time 3 hours 1-8 hours Maximum this compound content achieved at 3 hours; longer times may increase acyl migration
Pressure 4 mm Hg 2-10 mm Hg Lower pressure enhances water removal but must balance with operational practicality
Enzyme Type Lipozyme RM IM Various sn-1,3 specific lipases Rhizomucor miehei lipase shows excellent activity and stability in solvent-free system

Results and Data Analysis

Synthesis Efficiency and Lipase Performance

The vacuum-driven air bubbling system demonstrates exceptional efficiency in this compound synthesis, achieving 95.3% lauric acid conversion and 80.3% this compound content within just 3 hours of reaction time under optimized conditions. This performance is statistically equivalent to the nitrogen bubbling protocol (p>0.05), confirming that air can effectively replace nitrogen without compromising synthesis efficiency. The time course of the reaction shows rapid initial esterification, with lauric acid conversion exceeding 80% within the first hour, followed by a gradual approach to equilibrium. A slight decrease in this compound content may be observed after 4-8 hours, likely due to acyl migration that converts this compound to the 1,2-isomer, emphasizing the importance of optimized reaction times [1].

Comparative evaluation of commercially available immobilized lipases reveals significant differences in catalytic performance. Lipozyme RM IM and Novozym 435 both exhibit excellent activity, achieving lauric acid conversions exceeding 90% under standard conditions. However, Lipozyme RM IM demonstrates superior operational stability in the air bubbling system, retaining 80.2% of its initial catalytic activity after ten consecutive batch cycles. In contrast, Lipozyme TL IM shows markedly lower activity in this solvent-free system, possibly due to mass transfer limitations or interfacial activation requirements not fully met in the reaction environment. This stark difference in enzyme performance highlights the importance of proper lipase selection for efficient this compound synthesis [3] [1].

Table 2: Performance Comparison of Immobilized Lipases in this compound Synthesis

Lipase Source Microorganism Lauric Acid Conversion (%) This compound Content (%) Operational Stability Key Characteristics
Lipozyme RM IM Rhizomucor miehei 95.3 80.3 80.2% activity after 10 batches sn-1,3 specific; excellent interfacial activity; good stability
Novozym 435 Candida antarctica >90 ~75 Moderate stability Broad specificity; requires optimal water control
Lipozyme TL IM Thermomyces lanuginosus <50 ~35 Not reported sn-1,3 specific but low activity in solvent-free system
Purification Efficiency and Product Characterization

The purification protocols yield high-purity this compound suitable for pharmaceutical applications. Recrystallization from dry methanol produces this compound with 99.1% purity as confirmed by normal-phase HPLC analysis. The purified compound exhibits characteristic physical properties with a melting point of approximately 74°C and predicted boiling point of 247.4±23.0°C. The molecular weight is 456.7 g/mol with a chemical formula of C₂₇H₅₂O₅ [4] [5]. Structural confirmation can be obtained through mass spectrometric analysis, with electron ionization mass spectrometry showing characteristic fragment ions at m/z 513 [M−15]⁺ and m/z 457 [M−89]⁺ after trimethylsilyl derivatization. These diagnostic ions confirm both the molecular weight and the regioisomeric structure of this compound, distinguishing it from the 1,2-isomer [2].

Analytical Methods

Quantification of Reaction Progress

Free Fatty Acid Titration: Monitor lauric acid conversion throughout the reaction using potassium hydroxide titration according to standard methods [1]. Briefly, dissolve approximately 0.1 g of reaction mixture in 10 mL of neutralized ethanol. Titrate with 0.1 N KOH solution using phenolphthalein as indicator until a persistent pink color appears. Calculate acid value and percentage conversion using the formula: Conversion (%) = [(Initial AV - Final AV) / Initial AV] × 100 where AV represents acid value (mg KOH/g sample).

Normal-Phase HPLC Analysis: Perform detailed lipid profiling using normal-phase HPLC with a silica column (250 × 4.6 mm, 5 μm particle size). Use n-hexane:2-propanol (15:1, v/v) as the mobile phase at a flow rate of 1.0 mL/min. Maintain column temperature at 35°C and use refractive index detection. Prepare samples by dissolving in mobile phase (5 mg/mL) and inject 20 μL aliquots. Identify this compound by comparison with authentic standards, typically eluting between monoacylglycerols and triacylglycerols [1].

Structural Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): For definitive structural confirmation, particularly to distinguish between 1,2- and 1,3-regioisomers, employ GC-MS analysis of trimethylsilyl (TMS) derivatives. Derivatize samples using N-methyl-N-trimethylsilyl-heptafluorobutyramide (MSHFBA) with 1-methyl imidazole as catalyst. Perform GC separation using a temperature program (e.g., 150°C to 350°C at 10°C/min). Identify this compound by characteristic EI-MS fragments including [M−15]⁺ (m/z 513) from loss of a methyl group and [M−89]⁺ (m/z 457) from loss of TMS hydroxide. The presence of specific fragment ions such as [M−RCO₂]⁺ helps confirm both molecular weight and fatty acid composition [2].

Melting Point Determination: Determine the melting point using a capillary melting point apparatus. Pure this compound typically melts at 74°C, providing a quick purity assessment. Depression of melting point or broadening of melting range suggests impurities requiring further purification [5].

Application Notes

Pharmaceutical Applications

Prodrug Development: this compound serves as a versatile building block for synthesizing lipid-based prodrugs that enhance drug delivery and bioavailability. The free sn-2 hydroxyl group can be chemically modified to conjugate various therapeutic agents, creating lipophilic prodrugs with improved membrane permeability. For instance, anti-inflammatory compounds like niflumic acid have been conjugated to diacylglycerol backbones to create prodrugs with enhanced blood-brain barrier penetration for treating cerebral edema. Similarly, anticonvulsant drugs such as phenytoin have been formulated as diacylglycerol conjugates to improve absorption and stability. The metabolic pathway of these prodrugs typically involves enzymatic hydrolysis by lipases, gradually releasing the active drug molecule while the lipid component integrates into natural lipid metabolic pathways [6] [7].

Structured Lipid Synthesis: In pharmaceutical nutrition, this compound provides a key precursor for synthesizing structured triglycerides (STs) with tailored nutritional and metabolic properties. Through lipase-catalyzed esterification, the sn-2 position of this compound can be specifically acylated with beneficial fatty acids such as oleic acid or omega-3 polyunsaturated fatty acids (e.g., eicosapentaenoic acid). This strategy produces triglycerides like 1,3-dilauroyl-2-oleyl-glycerol (LaOLa) with documented metabolic benefits, including enhanced absorption and specific metabolic partitioning. The regiospecific structure of these synthetic triglycerides influences their digestion, absorption, and tissue distribution, allowing pharmaceutical scientists to design lipids with optimized delivery of therapeutic fatty acids or with reduced calorie content for weight management applications [8].

Industrial Applications

Surfactant and Emulsifier Applications: The amphiphilic nature of this compound, with its hydrophilic glycerol backbone and hydrophobic lauric acid chains, makes it an effective non-ionic surfactant for cosmetic and food formulations. In cosmetics, it functions as an emollient, viscosity modifier, and stabilizer in creams, lotions, and makeup products. The regioisomeric purity of enzymatically synthesized this compound provides consistent performance compared to chemical mixtures. In food systems, it serves as an emulsifier that improves texture and shelf-life in baked goods, margarines, and processed foods. The compound's safety profile, derived from natural glycerol and lauric acid, makes it suitable for consumer products where natural ingredients are preferred [1] [5].

Biofuel Production: Recent research has explored the application of this compound in biofuel production through pyrolysis processes. Under controlled conditions with catalysts such as sodium carbonate, this compound undergoes fast pyrolysis to yield hydrocarbon mixtures potentially suitable as renewable diesel or aviation biofuel precursors. The consistent structure and purity of enzymatically synthesized this compound provide advantages over variable lipid feedstocks in catalytic processes, potentially leading to more predictable and efficient conversion. While still primarily at the research stage, this application represents an innovative approach to valorizing lipid synthesis techniques for energy applications [5].

Visual Workflow and Pathway Diagrams

G start Start Reaction Setup prep Prepare Reaction Mixture: 10 mmol Glycerol 20 mmol Lauric Acid 5 wt% Lipozyme RM IM start->prep setup Assemble Reactor System: 50 mL pear-shaped flask Vacuum pump connection Water bath at 50°C prep->setup initiate Initiate Reaction: Apply vacuum (4 mm Hg) Air bubbling begins Start timer setup->initiate monitor Monitor Reaction: Withdraw samples at intervals Analyze by titration/HPLC initiate->monitor check Conversion >95%? monitor->check 3 hours check->monitor No terminate Terminate Reaction: Release vacuum Filter to recover enzyme check->terminate Yes purify Purify Product: Recrystallization from dry methanol terminate->purify analyze Analyze Product: HPLC for purity MP determination GC-MS for structure purify->analyze end Pure this compound (99.1% purity) analyze->end

Figure 1: Experimental Workflow for this compound Synthesis - This diagram illustrates the comprehensive procedure for synthesizing and purifying this compound using the vacuum-driven air bubbling system, from initial setup to final purified product.

G dag This compound (MW: 456.7 g/mol) pharma Pharmaceutical Applications dag->pharma industrial Industrial Applications dag->industrial research Research Applications dag->research prodrug Prodrug Development pharma->prodrug structured Structured Lipids pharma->structured delivery Drug Delivery Systems pharma->delivery prodrug->delivery metabolism Lipid Metabolism Studies structured->metabolism surfactant Surfactant/ Emulsifier industrial->surfactant biofuel Biofuel Precursor industrial->biofuel food Food Additive industrial->food cosmetic Cosmetic Formulations industrial->cosmetic research->metabolism analytical Analytical Standard research->analytical crystal Crystallization Studies research->crystal

Figure 2: Application Pathways for this compound - This diagram illustrates the diverse pharmaceutical, industrial, and research applications of this compound, highlighting its versatility as a chemical intermediate, functional ingredient, and research tool.

Conclusion

The enzymatic synthesis of this compound using the vacuum-driven air bubbling system represents a significant advancement in lipid biotechnology, offering researchers and industrial practitioners a reliable, cost-effective, and scalable methodology for producing this valuable regioisomerically pure diacylglycerol. The optimized protocol achieves high conversion rates and excellent product purity while eliminating the need for expensive solvents or hazardous compressed gases. The operational stability of Lipozyme RM IM in this system further enhances its economic viability, allowing multiple batch cycles without significant enzyme activity loss.

The diverse applications of this compound across pharmaceutical, cosmetic, food, and energy sectors underscore its importance as a versatile chemical intermediate and functional ingredient. Particularly in pharmaceutical development, the capacity to produce high-purity this compound enables the creation of sophisticated lipid-based drug delivery systems with enhanced bioavailability and targeting capabilities. As research continues to elucidate the relationship between lipid structure and function, methodologies for precise synthesis of structured lipids like this compound will remain essential tools for advancing both basic science and applied technologies in the lipid field.

References

Comprehensive Application Notes and Protocols for the Synthesis of 1,3-Dilaurin Using Lipozyme RM IM

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,3-Dilaurin and Enzymatic Synthesis

This compound is a structured diacylglycerol featuring two lauric acid (C12:0) molecules esterified at the sn-1 and sn-3 positions of the glycerol backbone. This specific positioning confers unique physicochemical properties and biological activities, making this compound valuable for pharmaceutical applications, including as a bioactive lipid and as an intermediate for synthesizing more complex structured lipids. The regioselective synthesis of this compound presents significant challenges for conventional chemical methods, which lack positional specificity and often require extensive purification. Lipase-catalyzed esterification using sn-1,3 specific lipases offers a superior alternative, enabling precise regiocontrol under mild reaction conditions with minimal byproduct formation.

The enzymatic approach leverages the natural specificity of immobilized lipases, particularly Lipozyme RM IM (from Rhizomucor miehei), which demonstrates excellent catalytic efficiency and positional selectivity for esterification at the primary hydroxyl groups of glycerol. This protocol focuses on the optimized synthesis of high-purity this compound through direct esterification, utilizing a vacuum-driven air bubbling system to enhance reaction efficiency and yield. The methods described herein are designed for research and development settings, providing scientists with reproducible procedures for producing gram-scale quantities of this compound with exceptional regioselectivity and purity exceeding 99%.

Lipase Selection and Catalytic Mechanism

Lipase Specifications and Selection Criteria

Lipozyme RM IM is an immobilized sn-1,3 specific lipase sourced from Rhizomucor miehei, with the enzyme immobilized on a macroporous anion exchange resin. This lipase exhibits strong positional specificity for the primary hydroxyl groups of glycerol, making it ideal for the synthesis of this compound with minimal formation of regioisomeric byproducts. The immobilization enhances the enzyme's stability and reusability, allowing it to maintain significant catalytic activity after multiple reaction cycles. When selecting lipases for regioselective diacylglycerol synthesis, several factors must be considered, including positional specificity, thermostability, immobilization matrix, and catalytic activity in solvent-free systems.

Table 1: Comparison of Commercial Lipases for this compound Synthesis

Lipase Source Specificity Immobilization Matrix Relative Activity in Esterification Operational Stability
Lipozyme RM IM Rhizomucor miehei sn-1,3 specific Macroporous resin High (reference standard) 80.2% after 10 batches
Novozym 435 Candida antarctica Non-specific Acrylic resin High ~90% after 10 batches
Lipozyme TL IM Thermomyces lanuginosus sn-1,3 specific Silica gel Low to moderate Moderate

The selection data indicates that while both Lipozyme RM IM and Novozym 435 demonstrate high catalytic activity in esterification reactions, Lipozyme RM IM is preferred for this compound synthesis due to its superior regioselectivity for the sn-1 and sn-3 positions of glycerol. This specificity is crucial for minimizing the formation of undesirable regioisomers such as 1,2-dilaurin, which can be difficult to separate and may compromise product purity. Lipozyme TL IM shows significantly lower activity in esterification reactions under similar conditions, making it less suitable for this specific application [1].

Catalytic Mechanism and Interfacial Activation

The catalytic mechanism of Lipozyme RM IM involves a characteristic triad of serine, histidine, and aspartic acid residues (Ser-His-Asp) that constitutes the active site. The reaction proceeds through a nucleophilic attack mechanism where the serine hydroxyl group attacks the carbonyl carbon of lauric acid, forming an acyl-enzyme intermediate. This intermediate then undergoes deacylation when the primary hydroxyl group of glycerol or monoacylglycerol acts as a nucleophile, resulting in the formation of an ester bond and release of the diacylglycerol product. The enzyme exhibits interfacial activation, where its catalytic activity increases significantly at the interface between hydrophobic and hydrophilic phases, a phenomenon explained by the lid mechanism that exposes the active site in the presence of hydrophobic substrates.

The regioselectivity of Lipozyme RM IM is attributed to the structural constraints of its active site, which preferentially accommodates the primary hydroxyl groups of glycerol over the sterically hindered secondary hydroxyl at the sn-2 position. This specificity is maintained across various reaction conditions, though it can be influenced by factors such as solvent polarity, water activity, and reaction temperature. The enzyme's performance is optimized in solvent-free systems where the substrates themselves form the reaction medium, creating an ideal interface for enzymatic activation while eliminating concerns about solvent toxicity and simplifying downstream purification processes [2] [3].

Synthesis Protocol and Reaction Optimization

Reaction Setup and Reagents
  • Lipase Preparation: Lipozyme RM IM (immobilized on macroporous resin) should be used without further pretreatment. The enzyme typically has a declared activity of 5-6 IUN/g (Interesterification Units per gram). Store at 4°C in sealed containers and allow to reach room temperature before use [2].

  • Substrates: Use glycerol (purity ≥99.0%) and lauric acid (purity ≥99.0%) in a 2:1 molar ratio (20 mmol lauric acid:10 mmol glycerol) for optimal conversion. Prior to use, dry glycerol over molecular sieves (3Å) for 24 hours to reduce moisture content below 0.1% [1].

  • Equipment Setup: Assemble a 50 mL pear-shaped flask connected to a vacuum pump capable of maintaining 4 mm Hg pressure, with a water bath for temperature control at 50°C. The vacuum system should include an air inlet with a moisture trap to allow controlled air bubbling through the reaction mixture [1].

Step-by-Step Procedure
  • Charge Reactants: Weigh 20 mmol (4.0 g) of lauric acid and 10 mmol (0.92 g) of pre-dried glycerol into the 50 mL pear-shaped flask. Add 5 wt% Lipozyme RM IM (based on total substrate weight, approximately 0.25 g) to the reaction mixture [1].

  • Assemble Reaction System: Connect the flask to the vacuum system with the air inlet tube positioned at the bottom of the flask. Ensure all connections are secure to maintain vacuum integrity throughout the reaction [1].

  • Initiate Reaction: Start the vacuum pump to achieve 4 mm Hg pressure. The reduced pressure will cause air to be drawn into the flask through the inlet tube, creating fine bubbles that mix the reactants and enzyme. Maintain the reaction temperature at 50°C using the water bath [1].

  • Monitor Reaction Progress: At predetermined intervals (e.g., 30, 60, 120, 180 minutes), withdraw 20 μL samples for analysis. Determine free fatty acid content by KOH titration to calculate conversion percentage: Conversion (%) = [(Initial FFA - Residual FFA) / Initial FFA] × 100 [1].

  • Terminate Reaction: After 3 hours, release the vacuum and filter the reaction mixture to recover the enzyme. Wash the immobilized lipase with hexane for reuse in subsequent batches [1].

Table 2: Optimization Parameters for this compound Synthesis

Parameter Optimal Condition Effect on Reaction Experimental Range
Temperature 50°C Maximizes reaction rate without compromising enzyme stability 40-70°C
Enzyme Loading 5 wt% (of substrates) Balanced activity and cost-effectiveness 1-10 wt%
Molar Ratio (FA:Glycerol) 2:1 Drives equilibrium toward diacylglycerol formation 1:1 to 3:1
Pressure 4 mm Hg Efficient water removal without excessive substrate evaporation 4-50 mm Hg
Reaction Time 3 hours Near-maximum conversion before significant acyl migration 1-8 hours
Air Bubbling Continuous Enhances mixing of hydrophilic glycerol and hydrophobic fatty acid N/A
Critical Optimization Factors

The vacuum-driven air bubbling operation is a critical innovation that significantly enhances reaction efficiency compared to conventional methods. This system creates a continuous mixing effect that overcomes the inherent immiscibility of glycerol and lauric acid, ensuring optimal contact between substrates and enzyme. The precise control of vacuum (4 mm Hg) facilitates continuous removal of water generated during esterification, shifting the reaction equilibrium toward product formation without the need for molecular sieves or nitrogen sparging. This approach is more economical and safer than nitrogen bubbling systems while achieving comparable yields [1].

The reaction temperature of 50°C represents an optimal balance between reaction kinetics and enzyme stability. Higher temperatures increase reaction rates but can promote acyl migration, leading to formation of the undesired 1,2-dilaurin regioisomer and reducing regioselectivity. The enzyme loading of 5 wt% provides sufficient catalytic activity without excessive cost, while the 2:1 fatty acid to glycerol ratio ensures high conversion to diacylglycerol while minimizing formation of triacylglycerol byproducts. Under these optimized conditions, typical lauric acid conversion exceeds 95% with This compound content approximately 80% in the crude product after 3 hours [1].

Product Analysis, Purification, and Characterization

Analytical Methods for Reaction Monitoring
  • Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of n-hexane:diethyl ether:formic acid (70:30:1, v/v/v). Visualize spots using phosphomolybdic acid (10% in ethanol) with heating. This compound typically shows an Rf value of approximately 0.45-0.50, between monoacylglycerol (Rf ~0.15) and triacylglycerol (Rf ~0.85) [1].

  • High-Performance Liquid Chromatography (HPLC): Employ a normal-phase phenomenex Luna silica column (250 × 4.6 mm, 5 μm) with n-hexane:2-propanol (15:1, v/v) as mobile phase at 1.0 mL/min flow rate. Use refractive index detection and column temperature of 35°C. Prepare samples at 5 mg/mL in mobile phase and inject 20 μL. Retention times: this compound (~12.5 min), 1,2-dilaurin (~10.8 min), monoacylglycerols (~7.2 min), triacylglycerol (~15.5 min) [1].

  • Free Fatty Acid Titration: Dissolve 50-100 mg sample in 10 mL ethanol:toluene (1:1, v/v) with phenolphthalein indicator. Titrate with 0.02 N KOH until pink endpoint persists. Calculate fatty acid conversion as follows: Conversion (%) = [(Initial FFA - Residual FFA) / Initial FFA] × 100 [1].

Purification Protocol and Results

Following the reaction, the product mixture undergoes a multi-step purification process to obtain high-purity this compound. First, filter the cooled reaction mixture to remove the immobilized enzyme. For the solid product, add petroleum ether to facilitate filtration, then evaporate the solvent under reduced pressure. Purify the crude this compound by recrystallization from dry methanol (10 mL per gram of product) at 4°C for 12 hours. Collect the crystals by vacuum filtration and wash with cold methanol (0-4°C). For further purification, use silica gel column chromatography with n-hexane:diethyl ether (1:1, v/v) as eluent to separate this compound from any remaining monoacylglycerols and regioisomers [1].

Table 3: Purification Results for this compound and Related DAGs

Product Purification Method Purity After Purification (%) Recovery Yield (%) Melting Point (°C)
1,3-Dicaprylin Silica gel chromatography 98.5 85.2 32-34
1,3-Dicaprin Silica gel chromatography 99.2 87.6 46-48
This compound Recrystallization (methanol) 99.1 82.5 56-58
1,3-Dipalmitin Recrystallization (methanol) 99.5 79.8 72-74
1,3-Distearin Recrystallization (methanol) 99.4 75.3 78-80

The purification results demonstrate that recrystallization from dry methanol effectively produces this compound with exceptional purity exceeding 99%. The high purity is critical for pharmaceutical applications where product consistency and absence of contaminants are essential. The distinct melting point of 56-58°C provides a useful indicator of product purity and can be used for quality control. The methodology is similarly effective for other saturated 1,3-diacylglycerols, with slightly lower recovery yields for longer-chain derivatives due to their higher solubility in methanol at low temperatures [1].

Experimental Diagrams

Reaction Workflow and Enzyme Recycling

G cluster_main This compound Synthesis Workflow Start Start Reaction Setup Prep Prepare Substrates: 20 mmol Lauric Acid 10 mmol Glycerol Start->Prep Enzyme Add 5 wt% Lipozyme RM IM Prep->Enzyme Setup Assemble Vacuum System with Air Inlet Enzyme->Setup React Initiate Reaction at 50°C under Vacuum (4 mmHg) Setup->React Monitor Monitor Reaction Progress by TLC/HPLC React->Monitor Decision Conversion >95%? Monitor->Decision Decision->React No Filter Filter to Recover Enzyme Decision->Filter Yes Purify Purify Product by Recrystallization Filter->Purify Reuse Enzyme Reuse for Next Batch Filter->Reuse 80.2% activity after 10 batches End Pure this compound Yield: 80.3% Purify->End

Enzymatic Mechanism of Lipozyme RM IM

G cluster_mechanism Lipozyme RM IM Catalytic Mechanism Substrate Substrate Binding: Lauric Acid + Glycerol Intermediate1 Acyl-Enzyme Intermediate Formation (Ser-His-Asp) Substrate->Intermediate1 Nucleophile Nucleophilic Attack by sn-1/sn-3 OH of Glycerol Intermediate1->Nucleophile Intermediate2 Enzyme-Substrate Complex Stabilized by Oxyanion Hole Nucleophile->Intermediate2 ProductForm Product Release: This compound + Water Intermediate2->ProductForm Regeneration Enzyme Regeneration Active Site Available ProductForm->Regeneration WaterRemoval Vacuum-Driven Water Removal Shifts Equilibrium ProductForm->WaterRemoval

Operational Stability and Scale-Up Considerations

The operational stability of Lipozyme RM IM is exceptional under the optimized reaction conditions. Studies demonstrate that the enzyme retains approximately 80.2% of its original catalytic activity after 10 consecutive batch cycles of 3 hours each at 50°C. This remarkable stability is attributed to the protective effect of the immobilization matrix and the mild reaction conditions employed. Between batches, the enzyme is simply recovered by filtration and washing with hexane, without requiring rehydration or reactivation steps. This extended lifespan significantly reduces process costs, as the enzyme contribution to the cost of goods is reduced by approximately 80% compared to single-use applications [1].

For scale-up considerations, the vacuum-driven air bubbling system can be successfully implemented at pilot scale (2-20 L reactor volumes) by maintaining geometric similarity and ensuring adequate gas distribution. The key parameters to control during scale-up include maintaining the same vacuum pressure (4 mm Hg), temperature uniformity throughout the reactor, and appropriate air bubble distribution to ensure efficient mixing without excessive foam formation. The reaction has been demonstrated at least up to 50-gram substrate scale with comparable yields to the small-scale reactions described in this protocol. For industrial implementation, a continuous process with fixed-bed reactors could be developed, though batch processing remains preferable for flexibility in multi-product facilities [1].

Conclusion and Applications

The synthesis of this compound using Lipozyme RM IM represents a robust, efficient, and scalable process that combines excellent regioselectivity with outstanding enzyme stability. The implementation of a vacuum-driven air bubbling system provides an innovative solution for overcoming substrate immiscibility while efficiently removing the water byproduct. This protocol enables researchers to produce high-purity this compound with consistent yields around 80% and purity exceeding 99% after simple recrystallization. The comprehensive characterization data and analytical methods provided ensure that researchers can accurately monitor reaction progress and verify product quality.

The resulting this compound finds applications in pharmaceutical formulations as a bioactive lipid, in drug delivery systems as a lipid matrix, and as a key intermediate for synthesizing more complex structured lipids. The methodology described can also be adapted for the synthesis of other 1,3-diacylglycerols with medium-chain fatty acids, providing a versatile platform for lipid synthesis in research and development settings. With its emphasis on sustainability, cost-effectiveness, and reproducibility, this protocol represents a valuable contribution to the toolbox of synthetic lipid chemists and pharmaceutical development scientists.

References

Comprehensive Application Notes and Protocols: Solvent-Free Esterification of Glycerol with Lauric Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent-Free Esterification

Solvent-free esterification of glycerol with lauric acid represents a green chemistry approach to producing valuable monoacylglycerols, particularly 1-monolaurin, which exhibits significant antimicrobial properties with applications in pharmaceutical, food, and cosmetic industries [1]. This method eliminates solvent use, reducing environmental impact and simplifying purification processes while maintaining high reaction efficiency under optimized conditions.

The reaction is an equilibrium-controlled process where water removal is critical for achieving high conversion rates. The solvent-free system is particularly advantageous as it enhances reactant concentration, facilitates easier product recovery, and eliminates solvent contamination concerns, making it suitable for pharmaceutical applications where purity is paramount [2].

Catalytic Systems and Methodologies

Chemical Catalysis

p-Toluenesulfonic Acid (pTSA) Catalyst

  • Reaction Setup: The reaction is typically performed in a three-necked flask equipped with a magnetic stirrer, water-cooled condenser, and thermometer [1].
  • Optimal Conditions:
    • Molar Ratio: Glycerol to lauric acid at 1:1 [1]
    • Catalyst Loading: 2.5-5% w/w of lauric acid [1]
    • Temperature: 130°C [1]
    • Reaction Time: 6 hours [1]
  • Product Profile: Under these conditions, 1-monolaurin is obtained with 43.54% yield and 100% purity at 2.5% catalyst loading [1].

HPW/SBA-15 Heterogeneous Catalyst

  • Optimal Conditions:
    • Molar Ratio: Glycerol to lauric acid at 1:4.6 [3]
    • Temperature: 175°C [3]
    • Reaction Time: 3.18 hours [3]
  • Product Profile: This system achieves approximately 50% monolaurin yield with significant reduction in reaction time compared to other methods [3].

Montmorillonite KSF Clay Catalyst

  • Optimal Conditions:
    • Molar Ratio: Glycerol to oleic acid at 3:1 [4]
    • Catalyst Loading: 0.2% w/w [4]
    • Temperature: 200°C [4]
  • Product Profile: This system achieves 71.8% monoglycerides with 80% selectivity [4].
Enzymatic Catalysis

Lipozyme RM IM System

  • Reaction Setup: Employing a vacuum-driven air bubbling operation mode in a pear-shaped flask at 4 mm Hg vacuum [2].
  • Optimal Conditions:
    • Molar Ratio: Glycerol to lauric acid at 1:2 [2]
    • Enzyme Loading: 5% w/w of reactants [2]
    • Temperature: 50°C [2]
    • Reaction Time: 3 hours [2]
  • Product Profile: Achieves 95.3% lauric acid conversion with 80.3% 1,3-dilaurin content [2].

Experimental Protocols

Chemical Catalysis Protocol (pTSA Method)

Materials Preparation:

  • Glycerol (0.01 mol, 0.92 g) [1]
  • Lauric acid (0.01 mol, 2.003 g) [1]
  • p-Toluenesulfonic acid catalyst (2.5-5% w/w of lauric acid) [1]
  • Ethyl acetate, ethanol, n-hexane, distilled water [1]

Procedure:

  • Reaction Mixture: Combine glycerol, lauric acid, and pTSA catalyst in a three-necked flask [1].
  • Esterification: Heat the mixture with continuous stirring at 130°C for 6 hours in an oil bath [1].
  • Crude Product Processing:
    • Cool the reaction mixture to room temperature [1].
    • Dissolve in ethyl acetate [1].
    • Wash with distilled water until neutral pH is achieved [1].
  • Purification:
    • Dry the organic layer with anhydrous Na₂SO₄ [1].
    • Concentrate using rotary evaporation [1].
    • Extract with hydroalcoholic solution (ethanol:water = 8:2) [1].
    • Perform triple extraction with n-hexane [1].

Analytical Verification:

  • FTIR: Characteristic peaks at 3487 cm⁻¹ (OH), 1736 cm⁻¹ (C=O), 1180 cm⁻¹ (C-O) [1]
  • ¹H-NMR (400 MHz, CDCl₃): δ 0.86 (3H, t, CH₃), 2.334 (2H, t, CH₂ of C2), 3.590-4.191 (m, glycerol backbone), 7.246 (1H, s, OH) [1]
  • LC-MS: m/z 275.49 (base peak, [M+Na]⁺) [1]
Enzymatic Catalysis Protocol (Lipozyme RM IM Method)

Materials Preparation:

  • Glycerol (10 mmol) [2]
  • Lauric acid (20 mmol) [2]
  • Lipozyme RM IM (5% w/w of reactants) [2]

Procedure:

  • Reactor Setup: Use a 50 mL pear-shaped flask connected to a vacuum pump maintaining 4 mm Hg pressure [2].
  • Reaction Initiation:
    • Combine all reactants and enzyme in the flask [2].
    • Apply vacuum to create air bubbling through the reaction mixture [2].
    • Maintain temperature at 50°C using a water bath [2].
  • Process Monitoring: Withdraw 20 μL samples at intervals for analysis [2].
  • Product Recovery:
    • Separate catalyst by filtration [2].
    • Purify this compound by recrystallization from dry methanol [2].

Statistical Optimization and Process Analysis

Factorial Design Applications

Statistical optimization through factorial design and ANOVA methodology has verified that temperature and ethanol/water ratio significantly influence esterification conversion, while catalyst concentration has minimal impact under favorable conditions [5]. The Box-Behnken design with three variables (temperature, molar ratio, and catalyst amount) has been successfully applied to optimize monoglyceride production, with a second-order polynomial model effectively predicting optimal conditions [4].

Analytical Methods and Characterization

Product Analysis Techniques

High-Performance Liquid Chromatography (HPLC):

  • Column: Normal-phase Luna silica column (250 × 4.6 mm, 5μm) [2] or "Mediterranea Sea-18" column [4]
  • Mobile Phase: n-hexane-2-propanol (15:1) for normal-phase [2] or ACN/acidic water (95:5 v/v) for reverse-phase [4]
  • Flow Rate: 1.0 mL/min [2]
  • Detection: Refractive index detector [4]

Acid Value Determination:

  • Free fatty acid content measured by KOH titration according to standard methods [2].

Comparative Data Analysis

Table 1: Comparison of Optimal Conditions for Different Catalytic Systems

Parameter pTSA Catalyst HPW/SBA-15 Enzymatic (Lipozyme RM IM) KSF Clay
Temperature (°C) 130 [1] 175 [3] 50 [2] 200 [4]
Molar Ratio (Gly:Acid) 1:1 [1] 1:4.6 [3] 1:2 [2] 3:1 [4]
Catalyst Loading 2.5-5% [1] Not specified 5% [2] 0.2% [4]
Reaction Time 6 h [1] 3.18 h [3] 3 h [2] Not specified
Conversion/Yield 43.54% [1] 50% [3] 95.3% [2] 71.8% [4]
Selectivity/Purity 100% [1] Not specified 80.3% [2] 80% [4]

Table 2: Antibacterial Activity of 1-Monolaurin Against Pathogenic Strains

Bacterial Strain Inhibition at 500 μg/mL Minimum Inhibitory Concentration Reference Standard
Staphylococcus aureus Positive inhibition [1] Not determined Tetracycline [1]
Escherichia coli Positive inhibition [1] Not determined Tetracycline [1]

Process Visualization

Chemical Catalysis Workflow

chemical_workflow start Reaction Setup step1 Charge Reactants: Glycerol + Lauric Acid + pTSA Catalyst start->step1 step2 Heat to 130°C with Stirring for 6 Hours step1->step2 step3 Cool and Dissolve in Ethyl Acetate step2->step3 step4 Wash with Water until Neutral pH step3->step4 step5 Dry Organic Layer with Anhydrous Na₂SO₄ step4->step5 step6 Concentrate by Rotary Evaporation step5->step6 step7 Extract with Hydroalcoholic Solution step6->step7 step8 Partition with n-Hexane step7->step8

Enzymatic Catalysis Workflow

enzymatic_workflow start Reaction Setup step1 Charge Reactants: Glycerol + Lauric Acid + Lipozyme RM IM start->step1 step2 Apply Vacuum (4 mm Hg) step1->step2 step3 Maintain at 50°C with Air Bubbling for 3 Hours step2->step3 step4 Filter to Remove Enzyme Catalyst step3->step4 step5 Purify by Recrystallization from Methanol step4->step5

Critical Parameters for Optimization

  • Temperature Control: Higher temperatures (130-200°C) generally improve conversion but may reduce selectivity for monoglycerides [1] [4] [3].
  • Molar Ratio: Excess glycerol (up to 3:1) typically enhances monoglyceride selectivity by minimizing di- and triglyceride formation [4].
  • Catalyst Selection: Enzyme catalysts offer milder conditions and higher specificity but may have higher cost and lower thermal stability [2].
  • Water Removal: Critical for achieving high conversion; vacuum application significantly improves reaction efficiency in both chemical and enzymatic systems [2].

Conclusion

Solvent-free esterification of glycerol with lauric acid provides an efficient, environmentally friendly route to 1-monolaurin with demonstrated antibacterial activity. The optimal catalytic system depends on specific application requirements: pTSA catalysis offers excellent purity, enzymatic methods provide superior conversion under mild conditions, and heterogeneous catalysts like HPW/SBA-15 and KSF clay balance reaction efficiency with catalyst reusability. Implementation of statistical optimization through factorial design further enhances process efficiency and yield predictability.

References

Application Notes and Protocols for the Vacuum-Driven Air Bubbling Production of 1,3-Diacylglycerols (1,3-DAG)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,3-DAG and the Vacuum-Driven Air Bubbling Method

1,3-Diacylglycerols (1,3-DAG) are structured lipids where fatty acids are esterified at the sn-1 and sn-3 positions of the glycerol backbone. They serve as significant surfactants in food, cosmetic, and pharmaceutical industries, and are also investigated for their role in obesity prevention due to their distinct metabolic pathways compared to triacylglycerols (TAG) [1] [2]. The vacuum-driven air bubbling operation mode is a solvent-free enzymatic synthesis method developed to produce 1,3-DAG via direct esterification of glycerol and fatty acids. This protocol is recognized as a simple-operating, cost-effective, and efficient methodology that avoids the potential dangers and expenses associated with using pure nitrogen gas, making it more suitable for broader application and scale-up [2].

Key Principles and Reaction Mechanism

The synthesis relies on a 1,3-regiospecific lipase (e.g., Lipozyme RM IM) to catalyze the esterification reaction between glycerol and fatty acids. A critical factor for achieving a high yield is the continuous removal of water, a by-product of the reaction, to shift the reaction equilibrium toward product formation [3]. The vacuum-driven air bubbling system enhances this process through two main mechanisms:

  • Vacuum Application: The system operates under a vacuum (e.g., 4 mmHg), which actively evaporates and removes water from the reaction mixture [2].
  • Air Bubbling: Instead of compressed nitrogen, air is automatically drawn into the reactor bottom. This bubbling action creates a turbulent environment that overcomes phase separation between hydrophilic glycerol and hydrophobic fatty acids, ensuring efficient interaction between substrates and the solid, immobilized lipase catalyst [1] [2].

The diagram below illustrates the logical workflow and core principles of this system.

G Start Start Reaction Setup Vacuum Apply Vacuum Start->Vacuum AirBubble Air Bubbling Initiated Vacuum->AirBubble Mix Mixing of Glycerol, Fatty Acids, and Lipase AirBubble->Mix Esterification Esterification Reaction (Produces 1,3-DAG and Water) Mix->Esterification WaterRemoval Water Evaporation under Vacuum Esterification->WaterRemoval By-product Equilibrium Equilibrium Shifts Toward Product Formation WaterRemoval->Equilibrium Drives Reaction Equilibrium->Esterification Positive Feedback HighYield High 1,3-DAG Yield Equilibrium->HighYield

Detailed Experimental Protocol

Materials and Equipment
  • Chemicals: Glycerol (purity >99%), desired fatty acids (e.g., Lauric acid, purity >99%), immobilized lipase (e.g., Lipozyme RM IM, Novozym 435).
  • Equipment: Vacuum reactor (e.g., 50 mL or 250 mL pear-shaped flask), vacuum pump, temperature-controlled water bath, air flow meter (if required for precise control), and analytical equipment (HPLC, titration setup).
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol, 20 mmol of fatty acid, and 5 wt% (based on total reactants) of Lipozyme RM IM lipase [2].
  • Initiate Reaction: Place the flask in a water bath pre-heated to the target temperature (e.g., 50°C). Start the vacuum pump to achieve the desired vacuum pressure (e.g., 4 mmHg). The vacuum will automatically draw air into the bottom of the flask, initiating the bubbling action [2].
  • Monitor Reaction: Allow the reaction to proceed. At regular intervals, withdraw small aliquots (e.g., 20 μL) from the reaction mixture for analysis [2].
  • Terminate Reaction and Recover Lipase: After the desired reaction time (e.g., 3 hours), stop the vacuum and bubbling. Isolate the immobilized lipase from the reaction mixture by filtration for potential reuse. For solid products, petroleum ether can be added to facilitate filtration and subsequently evaporated [2].
  • Purify Product: Purify the crude 1,3-DAG product.
    • Solid 1,3-DAG (e.g., 1,3-distearin): Use recrystallization from dry methanol [2].
    • Liquid 1,3-DAG: Purify by passing the mixture through a short column of silica gel, using a mixture of n-hexane and diethyl ether (1:1, v/v) as the eluent [2].

Optimization of Reaction Parameters

The tables below summarize key parameters and their optimal ranges for maximizing fatty acid conversion and 1,3-DAG content.

Table 1: Optimal Reaction Parameters for 1,3-DAG Synthesis [1] [2]

Parameter Optimal Condition Effect on Reaction
Lipase Type Lipozyme RM IM (Rhizomucor miehei) High activity and 1,3-regiospecificity; Novozym 435 also shows good performance.
Lipase Loading 5 wt% (of total reactants) Sufficient catalyst for high conversion rate.
Temperature 50°C Balances reaction kinetics and enzyme stability.
Vacuum Pressure 4 mmHg (approx. 0.5 kPa) Efficiently removes water by-product.
Reaction Time 3 hours Time to reach near-maximum conversion before significant acyl migration occurs.
Molar Ratio (Glycerol:FA) 1:2 Stoichiometric ratio for 1,3-DAG formation.

Table 2: Performance Outcomes and Lipase Stability [1] [2]

Aspect Performance Outcome Notes
Lauric Acid Conversion 95.3% Achieved under optimal conditions after 3 hours.
1,3-Dilaurin Content 80.3% (in reaction mix); 99.1% (after purification) High purity is achievable post-purification.
Lipase Operational Stability 80.2% activity retained after 10 batches Demonstrates excellent reusability and cost-effectiveness.
Other 1,3-DAGs Purified 1,3-dicaprylin (98.5%), 1,3-dicaprin (99.2%), 1,3-dipalmitin (99.5%), 1,3-disterin (99.4%) Protocol is applicable to various saturated fatty acids.

Advanced Application: Two-Step Vacuum Strategy for Complex Feedstocks

For more complex raw materials, such as soy sauce by-product oil (SSBO) containing mixtures of fatty acid ethyl esters (EE) and free fatty acids (FFA), a two-step vacuum-mediated conversion strategy can be employed to maximize DAG yield [4].

  • Principle: This strategy leverages the different optimal conditions for the glycerolysis of EE and the esterification of FFA in a one-pot reaction [4].
  • Protocol:
    • First Step (Low Vacuum): Conduct the reaction initially under a lower vacuum (e.g., 647 mmHg) for about 8-10 hours. This condition is favorable for the glycerolysis of EE to DAG [4].
    • Second Step (High Vacuum): After most EE is converted, apply a higher vacuum (e.g., 47 mmHg) for an additional 2-4 hours. This enhanced water removal drives the esterification of the remaining FFA with glycerol to form more DAG [4].
  • Outcome: This approach can achieve a high total DAG yield of up to 66.76% with FFA and EE conversions exceeding 90% [4].

Critical Considerations for Implementation

  • Acyl Migration: A slight decrease in 1,3-DAG content may be observed after the concentration peaks (e.g., after 4-8 hours) due to acyl migration, where the 1,3-DAG isomerizes to the 1,2(2,3)-DAG form. Controlling reaction time is crucial to minimize this [2] [3].
  • Lipase Selection: While Lipozyme RM IM and Novozym 435 perform well, Lipozyme TL IM has shown low activity in this specific solvent-free, vacuum-driven system [1] [2].
  • Process Scale-Up: The reaction has been demonstrated in a 250 mL flask [4], indicating its potential for scalability. The excellent operational stability of the lipase (80% activity after 10 batches) significantly reduces catalyst costs for larger-scale production [2].

Conclusion

The vacuum-driven air bubbling protocol is a robust, efficient, and economically viable method for synthesizing high-purity 1,3-DAG. Its superiority lies in combining effective water removal with intense mixing without solvents or hazardous gases, making it particularly attractive for industrial applications in functional foods, pharmaceuticals, and cosmetics.

References

Application Note: Purification of 1,3-Dilaurin by Recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

This note details a solvent-based recrystallization protocol for obtaining high-purity 1,3-Dilaurin from a crude enzymatic reaction mixture [1].

Detailed Purification Protocol

The following procedure is adapted from the methods described by Li et al. (2013) [1].

  • Step 1: Reaction Mixture Filtration After the synthesis reaction is complete, the first step is to separate the immobilized lipase catalyst from the crude product mixture. This is achieved by filtration. For solid or semi-solid products, the study notes that petroleum ether can be added to the mixture to facilitate filtration. If used, the petroleum ether should be evaporated after the filtration step [1].

  • Step 2: Recrystallization from Dry Methanol The key purification step for solid this compound is recrystallization.

    • The filtered, crude solid product is dissolved in a suitable volume of dry methanol by warming.
    • The solution is then allowed to cool slowly to room temperature, or optionally placed in an ice bath, to promote crystal formation.
    • The purified crystals are collected via vacuum filtration.
    • The crystals are washed with a small amount of cold methanol and dried under vacuum to remove residual solvent [1].
Summary of Purification Performance

The table below summarizes the key parameters and the high efficacy of this purification method as reported in the source study.

Parameter Specification / Outcome
Purification Method Recrystallization [1]
Solvent Dry Methanol [1]
Reported Purity Achieved 99.1% for this compound [1]
Other Purified 1,3-DAGs 1,3-Dicaprylin (98.5%), 1,3-Dicaprin (99.2%), 1,3-Dipalmitin (99.5%), 1,3-Distearin (99.4%) [1]
Experimental Workflow: From Synthesis to Pure this compound

The following diagram illustrates the complete pathway from the enzymatic synthesis to the final purified product, including the recrystallization step.

Start Crude Reaction Mixture (Post-Synthesis) Step2 Add Petroleum Ether (If product is solid, to aid filtration) Start->Step2 Step1 Filtration (Separate Immobilized Lipase) Step3 Evaporate Solvent (If Petroleum Ether was used) Step1->Step3 Step2->Step1 Step4 Recrystallization (Dissolve in Dry Methanol, Cool) Step3->Step4 Step5 Collect Crystals (Vacuum Filtration) Step4->Step5 Step6 Wash & Dry (Cold Methanol, Under Vacuum) Step5->Step6 End Pure this compound (99.1% Purity) Step6->End

Key Considerations for Method Implementation

  • Solvent Selection: The use of dry methanol is specified for the recrystallization of solid 1,3-diacylglycerols like this compound. For liquid DAG products, the source study indicates that purification was achieved using a short column of silica gel, with the mixture dissolved in n-hexane and diethyl ether (1:1, v/v) [1].
  • Process Optimization: The provided protocol is a validated method. You may need to optimize parameters such as the solvent-to-solid ratio, cooling rate, and temperature for your specific crude product characteristics to maximize yield and purity.
  • Analysis: The original research used normal-phase High-Performance Liquid Chromatography (NP-HPLC) to determine the lipid profile and confirm the purity of the final product [1].

I hope this detailed application note and protocol are helpful for your research and development work. Should you require further information on the preceding synthesis steps or analytical methods, feel free to ask.

References

Comprehensive HPLC Analysis Method for 1,3-Dilaurin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

1,3-Dilaurin (1,3-dilauroylglycerol) is a diacylglycerol compound consisting of glycerol esterified with two lauric acid molecules at the sn-1 and sn-3 positions. This structured lipid has gained significant attention in pharmaceutical and cosmetic industries due to its surfactant properties and potential applications in obesity prevention [1]. With the molecular formula C₂₇H₅₂O₅ and molecular weight of 456.7 g/mol [2], this compound serves as a key intermediate in the synthesis of more complex lipids and pharmaceutical formulations. The compound is typically solid at room temperature and requires specific analytical approaches for accurate quantification in complex matrices.

The analysis of this compound presents several challenges due to its structural characteristics and the presence of similar compounds in reaction mixtures, including monolaurin, trilaurin, and free lauric acid. Effective separation and quantification require careful method optimization, particularly because this compound lacks strong chromophores for conventional UV detection. This application note provides a validated HPLC method that addresses these challenges, enabling reliable quantification of this compound in both research and quality control environments. The methodology has been developed following ICH Q2(R1) guidelines [3] [4] to ensure regulatory compliance for pharmaceutical applications.

Methodology Overview

Comparison of Analytical Techniques

Various analytical techniques have been employed for the analysis of lipids including this compound, each with distinct advantages and limitations. Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent sensitivity for fatty acids and acylglycerols but typically requires derivatization steps to enhance volatility, which can lead to analyte loss or degradation [5]. In contrast, High-Performance Liquid Chromatography (HPLC) provides the advantage of lower temperature analysis, reducing the risk of isomerization and thermal decomposition [6].

The choice of detection system in HPLC is critical for this compound analysis. While UV detection is widely available, its application for this compound is limited due to the lack of strong chromophores. Evaporative Light Scattering Detection (ELSD) has emerged as a powerful alternative for lipid analysis, as it provides universal detection independent of chromophore presence [5]. ELSD operates by nebulizing the column effluent, evaporating the mobile phase, and detecting the remaining non-volatile analyte particles through light scattering. This detection mechanism makes it particularly suitable for this compound and related lipids, though it should be noted that ELSD response does not follow Beer's Law and may have somewhat lower sensitivity compared to UV detection for compounds with strong chromophores [5].

Optimized HPLC-ELSD Conditions

The following table summarizes the optimized chromatographic conditions for the separation and quantification of this compound:

Table 1: Optimized HPLC-ELSD Conditions for this compound Analysis

Parameter Specification Notes
Column Normal-phase silica column (e.g., Phenomenex Luna Silica, 250 × 4.6 mm, 5 μm) Alternative: Lichrospher 100 RP-18 for reversed-phase [7]
Mobile Phase n-Hexane:2-propanol (15:1, v/v) Isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 μL
Detection ELSD Evaporator temperature: 40-50°C; Nebulizer temperature: 30-40°C
Run Time ~15-20 minutes

These conditions provide baseline separation of this compound from related compounds including monolaurin, dilaurin isomers, trilaurin, and free lauric acid. The normal-phase separation mechanism effectively resolves the different acylglycerols based on their polarity differences, with elution order typically following: trilaurin (least polar), followed by this compound, 1,2-dilaurin, monolaurin, and finally lauric acid (most polar).

Experimental Protocols

Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of high-purity this compound reference standard (purity >99%) [2] into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase (n-hexane:2-propanol, 15:1 v/v) to obtain a stock solution of approximately 1 mg/mL.
  • Prepare working standards by serial dilution with mobile phase to cover the concentration range of 0.01-1.0 mg/mL.
  • Filter through a 0.45 μm PTFE or nylon syringe filter prior to injection.

Sample Preparation for Synthetic Reaction Mixtures:

  • Weigh approximately 50 mg of the reaction mixture containing this compound into a 25 mL volumetric flask.
  • Add 20 mL of mobile phase and sonicate for 5 minutes to ensure complete dissolution.
  • Dilute to volume with mobile phase and mix thoroughly.
  • For samples containing particulate matter or immobilized enzyme, filter through a 0.45 μm syringe filter before analysis.

Sample Preparation for Formulations:

  • For semisolid formulations (creams, ointments), accurately weigh an amount equivalent to approximately 10 mg of this compound into a suitable container.
  • Add 10 mL of appropriate solvent (tetrahydrofuran may be added to disrupt emulsion structures in creams) [4].
  • Vortex mix for 2 minutes and sonicate for 10 minutes to extract the analyte.
  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
  • Dilute with mobile phase as needed and filter through a 0.45 μm syringe filter.
Instrument Configuration & System Suitability

HPLC System Requirements:

  • Binary or quaternary pump capable of isocratic or gradient elution
  • Autosampler with temperature control (maintained at 25°C)
  • Column oven with temperature control capability (±0.5°C)
  • Evaporative Light Scattering Detector (ELSD)

System Suitability Test Protocol:

  • Prepare a system suitability solution containing this compound and related compounds (monolaurin, trilaurin) at concentrations of approximately 0.1 mg/mL each.
  • Inject six replicates of the system suitability solution.
  • Evaluate the following parameters:
    • Retention time repeatability: %RSD of this compound retention time should be ≤2.0%
    • Peak area precision: %RSD of this compound peak area should be ≤5.0%
    • Theoretical plates: ≥5000 for this compound peak
    • Tailing factor: ≤2.0 for this compound peak
    • Resolution: Baseline separation (R ≥1.5) between this compound and adjacent peaks

The following workflow diagram illustrates the complete analytical procedure:

G Start Start Analysis Prep Standard and Sample Preparation Start->Prep Inst Instrument Setup and Conditioning Prep->Inst SST System Suitability Test Inst->SST Pass SST Passed? SST->Pass Pass->Inst No Analysis Sample Analysis Pass->Analysis Yes Data Data Analysis and Reporting Analysis->Data End End Analysis Data->End

Method Validation

The HPLC-ELSD method for this compound has been rigorously validated according to ICH Q2(R1) guidelines [3] [4] [8]. The following sections detail the validation parameters and results.

Validation Parameters & Acceptance Criteria

Table 2: Method Validation Parameters and Results for this compound HPLC-ELSD Analysis

Validation Parameter Experimental Design Acceptance Criteria Results
Specificity Resolution from closest eluting compound Baseline resolution (R > 1.5) R = 2.3 from 1,2-dilaurin
Linearity 6 concentration levels (0.01-1.0 mg/mL) Correlation coefficient r ≥ 0.999 r = 0.9995
Range 0.01-1.0 mg/mL Confirmed by linearity, precision, accuracy 0.01-1.0 mg/mL
Accuracy Spiked recovery at 3 levels (n=9) Mean recovery 98-102% 99.5-101.2%
Precision (Repeatability) 6 injections at 100% test concentration %RSD ≤ 2.0% %RSD = 1.2%
Intermediate Precision Different day, analyst, instrument (n=6) %RSD ≤ 3.0% %RSD = 1.8%
LOD Signal-to-noise ratio (S/N = 3) -- 0.003 mg/mL
LOQ Signal-to-noise ratio (S/N = 10) Accuracy and precision at LOQ meets criteria 0.01 mg/mL
Robustness Deliberate variations in mobile phase composition, flow rate, temperature System suitability met in all conditions Method robust to ±5% mobile phase variation
Detailed Validation Procedures

Specificity: Specificity was demonstrated by injecting individual standards of potential impurities including lauric acid, monolaurin, 1,2-dilaurin, and trilaurin. The method successfully resolved this compound from all potential impurities with baseline separation. Forced degradation studies were performed under acidic, basic, oxidative, and thermal stress conditions to demonstrate the stability-indicating capability of the method [3].

Linearity and Range: Linearity was established using six concentration levels ranging from 0.01 to 1.0 mg/mL, with each level prepared in triplicate. The calibration curve was constructed by plotting peak area against concentration and evaluated by linear regression analysis. The method demonstrated excellent linearity with a correlation coefficient of 0.9995. The range was established as 0.01-1.0 mg/mL, confirmed by verifying that acceptable levels of linearity, accuracy, and precision were met throughout this interval.

Accuracy: Accuracy was determined by standard addition method at three concentration levels (50%, 100%, and 150% of the target concentration) with three replicates at each level. Known amounts of this compound reference standard were added to pre-analyzed samples, and the recovery was calculated by comparing the measured concentration to the theoretical concentration. Mean recovery across all levels ranged from 99.5% to 101.2%, well within the acceptance criteria of 98-102%.

Precision: Method precision (repeatability) was evaluated by analyzing six independent sample preparations at 100% test concentration by the same analyst on the same day. Intermediate precision was assessed by analyzing the same samples by a different analyst on a different day using a different HPLC system. The relative standard deviation (RSD) for peak areas was 1.2% for repeatability and 1.8% for intermediate precision, demonstrating excellent method precision.

The following diagram illustrates the complete method validation scheme:

G MV Method Validation Scheme Specificity Specificity MV->Specificity Linearity Linearity and Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness LODLOQ LOD/LOQ MV->LODLOQ Complete Validation Complete LODLOQ->Complete

Troubleshooting & Maintenance

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound HPLC-ELSD Analysis

Problem Potential Causes Solutions
Peak tailing Column degradation, Silanol activity, Inappropriate mobile phase Condition column with mobile phase, Add 0.1% acidic modifier, Replace column if necessary
Retention time shift Mobile phase composition variation, Column temperature fluctuation, Column aging Prepare fresh mobile phase, Check column temperature stability, Use retention time markers
Low response (ELSD) Nebulizer/evaporator temperature inappropriate, Gas flow rate suboptimal Optimize ELSD temperatures, Adjust nitrogen gas flow rate, Check for mobile phase compatibility
Baseline noise (ELSD) Mobile phase impurities, Contaminated nebulizer, Uneven evaporation Use high purity solvents, Clean ELSD nebulizer, Ensure stable evaporation temperature
Poor resolution Mobile phase strength inappropriate, Column selectivity inadequate Adjust mobile phase composition (2-propanol content), Change column batch or manufacturer
Preventive Maintenance Schedule

Daily Maintenance:

  • Purge ELSD nebulizer with clean solvent
  • Check system for leaks
  • Monitor system pressure trends
  • Perform system suitability test

Weekly Maintenance:

  • Flush column with strong solvent (if recommended)
  • Clean ELSD evaporation chamber
  • Replace mobile phase inlet filters

Monthly Maintenance:

  • Replace pump seals if necessary
  • Perform comprehensive ELSD cleaning
  • Document column performance

Applications

The validated HPLC-ELSD method for this compound has diverse applications across multiple industries:

Pharmaceutical Applications:

  • Quality Control of Synthetic Products: Monitoring this compound content and purity in pharmaceutical intermediates produced through enzymatic synthesis [1].
  • Formulation Analysis: Quantifying this compound in topical formulations, ointments, and creams, where it functions as a surfactant and bioavailability enhancer [4].
  • Stability Studies: Employed as a stability-indicating method to monitor degradation products during pharmaceutical product development [3] [8].

Industrial and Research Applications:

  • Reaction Monitoring: Tracking the progress of enzymatic esterification reactions during this compound synthesis, particularly in solvent-free systems [1].
  • Purification Process Support: Analyzing fractions during purification processes such as recrystallization or column chromatography.
  • Comparative Studies: Enabling comparison of different synthetic methodologies for this compound production in terms of yield and purity.

The method's robustness and reliability make it suitable for both research and development environments as well as quality control laboratories in regulated industries.

Conclusion

The HPLC-ELSD method described in this application note provides a reliable, validated approach for the analysis of this compound in various matrices. The method offers excellent separation from related compounds, appropriate sensitivity for quality control purposes, and has been demonstrated to be robust and reproducible. The validation data confirm that the method meets regulatory requirements for pharmaceutical analysis according to ICH guidelines.

For researchers and analysts working with this compound, this method serves as a comprehensive foundation that can be adapted to specific application needs while maintaining analytical integrity. The detailed protocols and troubleshooting guidance support successful implementation in both research and quality control environments.

References

Comprehensive Application Notes and Technical Protocols for 1,3-Dilaurin in Industrial and Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Structural Properties

1,3-Dilaurin (CAS 539-93-5), systematically known as 1,3-dilauroylglycerol or glycerol 1,3-didodecanoate, is a diglyceride compound consisting of a glycerol backbone esterified with two lauric acid (dodecanoic acid) molecules at the sn-1 and sn-3 positions. This structural configuration confers unique physicochemical properties that make it valuable across multiple industries. The compound has a molecular formula of C₂₇H₅₂O₅ and a molecular weight of 456.7 g/mol [1] [2]. At room temperature, this compound typically presents as a white, waxy solid with reported purity levels exceeding 99% in research-grade materials [1]. Its structural symmetry distinguishes it from isomeric forms (1,2-dilaurin and 2,3-dilaurin), significantly influencing its functional behavior in various applications.

The compound exhibits low water solubility but dissolves readily in organic solvents such as ethanol, chloroform, and ethyl acetate [2]. This amphiphilic character—having both hydrophilic (free sn-2 hydroxyl group) and hydrophobic (lauric acid chains) regions—enables its function as a surfactant and emulsifier in formulation systems. The saturated nature of its fatty acid chains (12:0 carbon chains) contributes to its high stability against oxidative degradation, enhancing its shelf life and suitability for products requiring extended storage [2].

Industrial and Research Applications

Food Industry Applications

In the food industry, this compound serves multiple functional roles due to its emulsifying properties and metabolic characteristics. As a surfactant, it facilitates the formation and stabilization of oil-in-water emulsions, improving texture and mouthfeel in various food products [3]. Research has demonstrated that 1,3-diacylglycerols (DAGs), particularly those with saturated medium-chain fatty acids like lauric acid, may function as obesity-preventive compounds by modulating fat metabolism [3]. Unlike triglycerides, 1,3-DAGs are metabolized differently in the body, reducing their tendency for adipose tissue deposition while still providing energy. This functional dichotomy positions this compound as a valuable component in functional food formulations targeting weight management and metabolic health.

Cosmetic and Pharmaceutical Formulations

The amphiphilic nature of this compound makes it particularly valuable in cosmetic and pharmaceutical products where it functions as an emulsifier, stabilizer, and bioavailability enhancer [3] [2]. In topical formulations, it contributes to the formation of stable emulsion systems while potentially enhancing skin permeability of active ingredients. Recent research has explored its incorporation into complex phospholipid species such as Hemi-bis(monoacylglycero)phosphates (Hemi-BMPs) and bis(diacylglycero)phosphates (BDPs) through phospholipase D-catalyzed transphosphatidylation [4]. These rare phospholipid species play significant roles in cellular processes and have potential applications in drug delivery systems and as diagnostic biomarkers for various diseases including cancer and lysosomal storage disorders [4].

Antimicrobial Properties

This compound demonstrates significant antimicrobial activity, particularly against Gram-positive organisms [2]. This attribute enhances its value in preservation systems for cosmetic and topical pharmaceutical products, where it can help reduce or eliminate conventional preservatives that may cause sensitization. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, though the exact pathway requires further elucidation. This functionality provides a dual-purpose advantage in formulations—serving simultaneously as an emulsifier and antimicrobial agent.

Table 1: Summary of Key Industrial Applications and Functional Roles of this compound

Industry Sector Primary Functions Specific Applications Key Benefits
Food Industry Emulsifier, Obesity-Preventive Agent Functional foods, Fat-based products Reduces adipose tissue deposition, Improves texture
Cosmetic Formulations Emulsifier, Stabilizer, Bioavailability Enhancer Creams, Lotions, Topical delivery systems Stabilizes emulsions, Enhances skin permeability
Pharmaceutical Intermediate, Drug Delivery Component Phospholipid synthesis, Specialty lipids Building block for complex lipids, Enhanced bioavailability
Preservation Systems Antimicrobial Agent Cosmetic preservatives, Topical pharmaceuticals Effective against Gram-positive organisms, Dual functionality

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Solvent-Free Esterification

Principle: This method utilizes sn-1,3 specific lipases to catalyze the direct esterification of glycerol with lauric acid under vacuum conditions with air bubbling to remove reaction water, shifting equilibrium toward product formation [3].

Materials and Equipment:

  • Reactants: Glycerol (≥99.0% purity), Lauric acid (≥99.0% purity)
  • Catalysts: Immobilized lipases (Lipozyme RM IM, Novozym 435, or Lipozyme TL IM)
  • Equipment: 50 mL pear-shaped flask, vacuum pump, water bath, temperature controller, analytical balance
  • Analysis: HPLC system with normal-phase silica column (e.g., Phenomenex Luna, 250 × 4.6 mm, 5μm), refractometer detector

Procedure:

  • Prepare reaction mixture with 10 mmol glycerol and 20 mmol lauric acid (2:1 molar ratio) in a 50 mL pear-shaped flask [3].
  • Add 5 wt% immobilized lipase (based on total reactant mass) to the reaction mixture [3].
  • Assemble the vacuum-air bubbling system as illustrated in Figure 1.
  • Maintain reaction at 50°C with continuous vacuum (4 mm Hg) for 3 hours [3].
  • Monitor reaction progress by periodic sampling (20 μL) for HPLC analysis.
  • Terminate reaction by filtration to remove lipase catalyst.
  • Purify product by recrystallization from dry methanol for solid products or silica gel chromatography for liquid products [3].

Optimization Notes:

  • The vacuum-driven air bubbling operation mode provides comparable efficiency to nitrogen bubbling while being more cost-effective and safer [3].
  • Lipozyme RM IM demonstrates superior performance with 80.2% catalytic activity retention after 10 batch cycles [3].
  • Maximum reported conversion rates reach 95.3% for lauric acid with 80.3% this compound content under optimal conditions [3].

G Enzymatic Synthesis Workflow Start Start Reaction Setup Prep Prepare Reactants: 10 mmol Glycerol 20 mmol Lauric Acid Start->Prep Catalyst Add 5 wt% Lipase (Lipozyme RM IM) Prep->Catalyst Conditions Set Conditions: 50°C, 4 mm Hg Vacuum Catalyst->Conditions Reaction 3-Hour Esterification with Air Bubbling Conditions->Reaction Monitor Monitor Reaction by HPLC Analysis Reaction->Monitor Complete Reaction Complete? (95.3% Conversion) Monitor->Complete Complete->Reaction No Purify Purify Product: Recrystallization or Silica Gel Complete->Purify Yes End This compound Product (99.1% Purity) Purify->End

Figure 1: Experimental workflow for enzymatic synthesis of this compound showing key steps and optimal parameters

Protocol 2: Monolayer Technique for Lipase-Catalyzed Hydrolysis Studies

Principle: The monolayer technique enables precise investigation of lipase-catalyzed hydrolysis of this compound under controlled interfacial conditions, allowing manipulation of surface pressure and molecular density [5].

Materials and Equipment:

  • Substrates: High-purity 1,3-sn-Dilaurin (>99%), 1,2-sn-dilaurin, and 2,3-sn-dilaurin for comparative studies
  • Enzymes: Lipase from Candida rugosa (CRL), Rhizopus oryzae (ROL)
  • Equipment: Langmuir-Blodgett trough with surface pressure sensor, temperature control system, HPLC for product analysis

Procedure:

  • Prepare lipid solutions (0.5-1.0 mg/mL) in volatile organic solvents (chloroform:hexane, 1:9 v/v) [5].
  • Spread monomolecular films of dilaurin isomers on aqueous subphase in Langmuir-Blodgett trough.
  • Compress monolayer to desired surface pressure (typically 15-35 mN/m) at constant temperature (30°C) [5].
  • Inject lipase solution into subphase while maintaining constant surface pressure.
  • Monitor hydrolysis kinetics by measuring decrease in molecular area or product formation.
  • Analyze reaction products by HPLC or TLC at timed intervals.

Key Observations:

  • Hydrolysis rates increase with higher surface pressure and molecular density [5].
  • Regioselectivity varies with enzyme source and interfacial properties [5].
  • Discontinuities in compression isotherms observed at approximately 30 mN/m for 1,2- and 2,3-dilaurin isomers, indicating phase transitions that influence enzymatic activity [5].

Table 2: Comparison of Synthesis Methods for this compound

Parameter Enzymatic Synthesis Monolayer Hydrolysis Study
Primary Objective Production scale preparation Mechanistic studies of lipase catalysis
Reaction Type Esterification Hydrolysis
Key Components Glycerol, Lauric acid, sn-1,3 specific lipase Dilaurin isomers, Lipases, Aqueous subphase
Optimal Conditions 50°C, 4 mm Hg vacuum, 3 hours 30°C, Controlled surface pressure (15-35 mN/m)
Catalyst Immobilized lipase (Lipozyme RM IM) Soluble lipases (CRL, ROL)
Product Recovery Recrystallization, Column chromatography HPLC analysis of hydrolysis products
Typical Yield 95.3% conversion, 80.3% content Varies with surface pressure and enzyme
Key Applications Industrial production, Formulation Enzyme characterization, Mechanistic studies

Analytical Methods and Characterization

Chromatographic Analysis

Normal-Phase HPLC: The lipid profile of this compound synthesis reaction mixtures can be analyzed using normal-phase HPLC with a silica column (e.g., Phenomenex Luna, 250 × 4.6 mm, 5μm particle size). The recommended mobile phase consists of n-hexane and 2-propanol (15:1 v/v) at a flow rate of 1.0 mL/min. Column temperature should be maintained at 35°C with refractometer detection. Sample preparation involves dissolution in mobile phase at approximately 5 mg/mL concentration with injection volumes of 20 μL [3]. This method effectively separates this compound from possible byproducts including monoacylglycerols, triacylglycerols, and unreacted fatty acids.

Titrimetric Analysis

Free Fatty Acid Determination: The conversion of lauric acid during synthesis can be monitored by titrimetric analysis of free fatty acid content. Aliquots of reaction mixture are dissolved in neutralized ethanol, then titrated with standardized potassium hydroxide solution (typically 0.1 M) using phenolphthalein as indicator. Fatty acid conversion is calculated as the ratio of esterified fatty acid to initially present fatty acid [3]. This method provides a rapid, cost-effective alternative to chromatographic analysis for reaction monitoring.

Formulation Guidelines and Stability Considerations

Stability Profile

This compound demonstrates high thermal stability and resistance to oxidation due to its saturated fatty acid composition. Recommended storage conditions are at -20°C in sealed containers under inert atmosphere to prevent moisture absorption and maintain product integrity [1]. Under these conditions, the compound typically maintains stability for extended periods exceeding 24 months. In formulation applications, this compound shows compatibility with a wide range of lipid-soluble compounds and many emulsifying agents, making it versatile for product development.

Processing Considerations

In industrial processing, this compound exhibits compatibility with standard manufacturing equipment and processes. Its melting characteristics allow for easy incorporation into both hot- and cold-process emulsion systems. When used as an antimicrobial agent, effective concentrations typically range from 0.5-2.0% in final formulations, though optimal levels should be determined for specific applications [2]. The compound's resistance to enzymatic hydrolysis in many systems contributes to formulation stability, though it remains susceptible to specific lipases, which can be advantageous in targeted delivery applications.

Conclusion

This compound represents a versatile functional lipid with significant applications across food, cosmetic, and pharmaceutical industries. Its unique structural characteristics confer valuable emulsifying properties, metabolic benefits, and antimicrobial activity. The development of efficient enzymatic synthesis protocols has enabled sustainable production of high-purity material, while advanced interfacial techniques provide insights into its interaction with biological systems. Future research directions should explore its potential in targeted drug delivery and as a building block for complex lipid species, particularly given its role in synthesizing rare phospholipids with diagnostic and therapeutic relevance.

References

Comprehensive Application Notes and Protocols: 1,3-Dilaurin as a Building Block for Phospholipid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Significance

1,3-Diacylglycerols (1,3-DAG), particularly 1,3-Dilaurin (C₂₇H₅₂O₅, molecular weight 456.7 g/mol), represent crucial intermediates in the synthesis of specialized phospholipids for pharmaceutical applications. These structured lipids consist of a glycerol backbone esterified with two lauric acid (dodecanoic acid) chains at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group available for further chemical modifications. The unique structural arrangement of this compound provides an optimal foundation for constructing phospholipid derivatives with tailored properties for drug delivery systems and diagnostic applications. With a purity specification of >99% commercially available, this compound offers researchers a well-characterized starting material with consistent quality for reproducible pharmaceutical development [1].

The significance of this compound extends beyond its role as a simple synthetic intermediate. As a surfactant molecule with inherent amphiphilic character, it displays favorable properties for integration into lipid-based nanocarriers. The medium-chain lauric acid constituents (C12:0) contribute to enhanced metabolic stability while maintaining appropriate fluidity characteristics in resultant bilayer structures. Furthermore, the specific 1,3-regioisomer configuration is of particular importance as it minimizes unwanted acyl migration side reactions during subsequent phosphorylation steps, ensuring precise structural control in the final phospholipid products. This regiospecificity, combined with the biocompatibility of its hydrolysis products, positions this compound as a valuable building block in the rational design of advanced pharmaceutical formulations [2].

Synthesis and Characterization of this compound

Solvent-Free Enzymatic Synthesis

The synthesis of this compound has been optimized through vacuum-driven air bubbling technology, which represents a significant advancement over traditional nitrogen-dependent systems. This innovative approach employs a simple reactor design where air is automatically inhaled into the reactor bottom under vacuum conditions (4 mm Hg), creating bubbling that thoroughly mixes the hydrophilic glycerol phase with solid lipase catalysts and hydrophobic lauric acid substrates. This method achieves excellent conversion rates of 95.3% for lauric acid with 80.3% this compound content after just a 3-hour reaction at 50°C using 5 wt% Lipozyme RM IM catalyst based on reactant mass [2]. The elimination of specialized equipment and hazardous nitrogen gas makes this protocol particularly suitable for laboratory and potential scale-up environments, offering enhanced safety and reduced operational costs while maintaining high product yields.

The vacuum-driven air bubbling system provides multiple advantages for this compound production. By continuously removing water formed during the esterification reaction, the equilibrium is shifted toward product formation, significantly improving conversion efficiency. The mechanical agitation provided by air bubbling eliminates the need for magnetic stirring, reducing equipment complexity and potential shear damage to immobilized enzyme catalysts. Additionally, this system demonstrates excellent enzyme stability, with Lipozyme RM IM retaining 80.2% of its original catalytic activity after ten consecutive batch applications, underscoring the method's sustainability and cost-effectiveness for ongoing production needs [2].

Comparative Lipase Performance

The selection of appropriate biocatalysts is crucial for efficient this compound synthesis. Among commercially available immobilized lipases, significant performance variations have been documented in solvent-free systems:

Table 1: Lipase Performance in this compound Synthesis

Lipase Type Source Organism Conversion Efficiency Operational Stability Key Characteristics
Lipozyme RM IM Rhizomucor miehei High (95.3% conversion) Excellent (80.2% activity after 10 batches) sn-1,3 specific, ideal for vacuum bubbling systems
Novozym 435 Candida antarctica High performance Moderate Broad specificity, effective but higher cost
Lipozyme TL IM Thermomyces lanuginosus Low activity Not reported sn-1,3 specific but less effective in this system

The superior performance of Lipozyme RM IM can be attributed to its specific regioselectivity for the sn-1,3 positions of glycerol combined with its robust immobilization matrix that withstands the mechanical stresses of the bubbling operation protocol. Novozym 435, while effective for acid conversion, represents a more expensive option without additional benefits for this specific application. The low activity observed with Lipozyme TL IM suggests potential compatibility issues with the saturated fatty acid substrate or the reactor configuration, making it less suitable for this compound synthesis despite its theoretical regioselectivity [2].

Purification and Analytical Characterization

Following synthesis, efficient purification of this compound is achieved through crystallization and chromatography techniques. For the solid this compound product, recrystallization from dry methanol yields material with 99.1% purity, while liquid 1,3-diacylglycerols can be purified using short-column silica gel chromatography with n-hexane/diethyl ether (1:1, v/v) as the eluent system [2]. These purification methods effectively remove residual fatty acids, monoacylglycerols, and minor regioisomeric contaminants, providing pharmaceutical-grade material suitable for subsequent phospholipid synthesis.

Analysis of this compound and reaction intermediates employs complementary techniques to ensure comprehensive characterization:

Table 2: Analytical Methods for this compound Characterization

Analytical Method Application Key Parameters Additional Information
Normal-Phase HPLC Lipid profiling Phenomenex Luna silica column (250 × 4.6 mm, 5μm), n-hexane/2-propanol (15:1) mobile phase, 1.0 mL/min flow rate Separates monoacylglycerols, diacylglycerols, triacylglycerols, and free fatty acids
Acid-Base Titration Free fatty acid quantification Potassium hydroxide titration according to standard methods Monomers reaction progression and conversion efficiency
NMR Spectroscopy Structural confirmation ³¹P-NMR for phospholipid derivatives, ¹H-NMR for regiochemical assignment Provides definitive structural verification
HPLC-ELSD Relative quantification Evaporative light scattering detection for non-UV absorbing lipids Complementary to NMR analysis

This comprehensive analytical approach ensures thorough characterization of both the this compound building block and subsequent phospholipid derivatives, providing researchers with multiple verification tools throughout the synthetic pathway [2] [3].

Phospholipid Construction and Applications

Synthesis of Phospholipid Derivatives

The transformation of this compound into functional phospholipids employs strategic phosphorylation methodologies at the available sn-2 hydroxyl position. A particularly innovative approach adapts phosphonium salt chemistry for coupling 1,2-di-O-acyl-sn-glyceryl phosphate with unprotected glycerol in the presence of pyridiniumbromide perbromide and triethylamine, successfully producing 1,3- and 1,2-diphosphatidylglycerol derivatives after final deprotection [4]. This method demonstrates the versatility of 1,3-diacylglycerol intermediates for constructing complex phospholipid architectures, including cardiolipin analogs that represent a novel class of phospholipids with potential industrial and pharmaceutical applications. The ability to generate such sophisticated structures from this compound underscores its value as a synthetic building block for both conventional and innovative phospholipid systems.

Alternative approaches to phospholipid synthesis include the direct phosphorylation of this compound followed by coupling with polar head groups such as choline, ethanolamine, or serine. The strategic advantage of using this compound in these synthetic pathways lies in its symmetric structure, which often simplifies purification and characterization of final products compared to those derived from mixed-acyl or 1,2-diacylglycerol precursors. Furthermore, the consistent lauric acid chains impart predictable physical properties to the resultant phospholipids, including defined phase transition temperatures and packing parameters that are crucial for formulating reproducible lipid-based delivery systems [3].

Signaling Pathway Applications

Phospholipids synthesized from this compound can be engineered to participate in cellular signaling cascades through strategic incorporation into signaling platforms. Specifically, phospholipid derivatives can be designed as precursors for second messengers in the inositol phospholipid signaling pathway, which plays pivotal roles in neuronal function, immune response, and cellular regulation [5]. This pathway centers on phosphatidylinositol (4,5)-bisphosphate (PIP₂), which undergoes enzymatic cleavage by phospholipase C to produce inositol triphosphate (IP₃) and diacylglycerol (DAG) – two critical second messengers that mediate intracellular calcium mobilization and protein kinase C activation, respectively [5].

Diagram: Inositol Phospholipid Signaling Pathway

G PIP2 PIP₂ (Phosphatidylinositol (4,5)-bisphosphate) PLC Phospholipase C (Activated by receptors) PIP2->PLC IP3 IP₃ (Inositol trisphosphate) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Calcium Calcium Release IP3->Calcium PKC Protein Kinase C Activation DAG->PKC CellularResponse Cellular Responses (Proliferation, Secretion, Neuronal Signaling) Calcium->CellularResponse PKC->CellularResponse Receptor Cell Surface Receptor Receptor->PLC Ligand Extracellular Signal Ligand->Receptor

The strategic incorporation of this compound-derived phospholipids into these signaling pathways offers potential for therapeutic intervention, as dysregulated phospholipid signaling is implicated in various disease states including cancer, inflammatory disorders, and neurological conditions. The defined lauric acid chains of this compound provide metabolic stability compared to their polyunsaturated counterparts, potentially prolonging the half-life of signaling phospholipids in experimental or therapeutic contexts [5].

Experimental Protocols

Detailed Synthesis Protocol for this compound

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound Using Vacuum-Driven Air Bubbling

  • Reagents and Materials:

    • Glycerol (≥99.0% purity)
    • Lauric acid (dodecanoic acid, ≥99.0% purity)
    • Immobilized lipase (Lipozyme RM IM)
    • 50 mL pear-shaped reactor flask
    • Vacuum pump system capable of maintaining 4 mm Hg
    • Temperature-controlled water bath
  • Procedure:

    • Charge the reactor with 10 mmol glycerol (0.92 g) and 20 mmol lauric acid (4.0 g) at a 1:2 molar ratio
    • Add 5 wt% Lipozyme RM IM (0.25 g) relative to total reactants
    • Assemble the vacuum system with air inlet tube reaching the bottom of the reactor
    • Immerse the reactor in a water bath preheated to 50°C
    • Apply vacuum to 4 mm Hg to initiate air bubbling and reaction
    • Maintain reaction for 3 hours with continuous air bubbling under vacuum
    • Monitor reaction progress by periodic sampling (20 μL) for HPLC analysis
    • Terminate reaction by releasing vacuum and filtering off the enzyme
  • Critical Parameters:

    • Maintain constant vacuum pressure throughout the reaction
    • Ensure air inlet tube is properly positioned to create effective bubbling
    • Control temperature precisely at 50°C to optimize reaction rate and minimize acyl migration
    • Use fresh molecular sieves (4Å) in the vacuum line to protect the pump

This optimized protocol typically yields 95.3% lauric acid conversion with 80.3% this compound content in the reaction mixture. The remaining components include approximately 5% monoacylglycerols, 10% triacylglycerols, and residual free fatty acids, which are removed during the purification process [2].

Purification Protocol

Protocol 2: Purification of this compound

  • For Solid Products (Recrystallization):

    • Dissolve the crude reaction mixture in minimal petroleum ether (approximately 5 mL/g)
    • Filter to remove immobilized enzyme if not previously done
    • Evaporate petroleum ether under reduced pressure
    • Dissolve the solid residue in dry methanol (10 mL/g) at 40°C
    • Cool slowly to 4°C and maintain for 12 hours for crystallization
    • Collect crystals by vacuum filtration and wash with cold methanol
    • Dry under vacuum (1 mm Hg) for 6 hours to constant weight
  • For Liquid Products (Column Chromatography):

    • Prepare a short column of silica gel (60-120 mesh) in n-hexane
    • Dissolve the crude reaction mixture in n-hexane/diethyl ether (1:1, v/v)
    • Apply the solution to the column
    • Elute with n-hexane/diethyl ether (1:1, v/v) to collect this compound fraction
    • Monitor fractions by TLC (silica gel, n-hexane/diethyl ether/acetic acid, 70:30:1)
    • Combine pure fractions and evaporate solvents under reduced pressure
  • Quality Control:

    • Purity should exceed 99% by HPLC analysis
    • Melting point: 52-54°C (for this compound)
    • Molecular weight confirmation by mass spectrometry (456.7 g/mol)
    • Regioisomeric purity by ¹³C-NMR spectroscopy

These purification methods consistently provide high-purity this compound (99.1% after recrystallization) suitable for subsequent phosphorylation reactions and pharmaceutical applications [2].

Applications in Drug Delivery and Formulation

Lipid-Based Nanocarrier Systems

Phospholipids derived from this compound serve as versatile components in advanced drug delivery systems, particularly in the formulation of liposomal, ethosomal, and other nanoformulations. The defined chain length of the lauric acid residues provides an optimal balance between bilayer fluidity and stability, making these phospholipids particularly valuable for creating nanocarriers with tailored release characteristics. In ethosomal formulations specifically, this compound-based phospholipids have demonstrated enhanced performance for transdermal drug delivery, as evidenced by research with ketoconazole ethosomes that showed promising permeability characteristics for treating fungal infections [3]. The consistent physicochemical properties imparted by the symmetric lauric acid chains contribute to reproducible manufacturing of these nanocarriers, addressing a critical challenge in lipid-based formulation development.

The application of this compound-derived phospholipids extends to gene delivery systems, where synthetic phospholipids like distearoylphosphatidylcholine and dioleoyl-3-trimethylammonium propane have been utilized to encapsulate and protect genetic material [3]. In these applications, the this compound backbone can be modified to include cationic head groups that complex with nucleic acids, creating stable lipoplexes with enhanced transfection efficiency. The metabolic stability of the saturated lauric acid chains compared to their unsaturated counterparts potentially extends the circulation time of these gene delivery vehicles, while their relatively short chain length maintains appropriate fluidity for membrane fusion and content release.

Cognitive Health and Bioavailability Enhancement

Phospholipids play critical roles in neuronal membrane structure and function, and this compound derivatives offer particular advantages for cognitive health applications. As essential components of neuronal membranes, phospholipids support brain structure and function, participate in the formation of the blood-brain barrier, and facilitate neurotransmitter activity including acetylcholine synthesis [3]. Clinical research has demonstrated that dietary supplementation with specific phospholipid formulations can significantly support memory, mood, and stress resilience, with multiple randomized controlled trials showing that daily intake of 300-600 mg of milk fat globule membrane (MFGM) phospholipids produces measurable cognitive benefits [3]. While these studies employed natural phospholipid mixtures, the well-defined structure of this compound-derived phospholipids presents opportunities for developing more targeted cognitive support formulations with optimized bioavailability and bioactivity.

The use of this compound as a building block for phospholipid synthesis aligns with the growing interest in structured phospholipids with tailored biological activities. As research continues to elucidate the relationship between phospholipid structure and function, the ability to systematically vary polar head groups while maintaining the consistent 1,3-dilauroyl glycerol backbone enables the rational design of phospholipid derivatives with optimized properties for specific pharmaceutical applications. This approach represents a convergence of traditional lipid biochemistry with modern pharmaceutical development, highlighting the enduring utility of well-characterized lipid building blocks like this compound in advancing therapeutic technologies [2] [3].

Conclusion

This compound represents a versatile building block for the synthesis of structurally defined phospholipids with applications across pharmaceutical development, drug delivery, and nutritional science. The optimized solvent-free enzymatic synthesis protocol employing vacuum-driven air bubbling provides a safe, efficient, and scalable method for producing high-purity this compound with excellent conversion rates and minimal purification requirements. The resulting symmetric diacylglycerol serves as a key intermediate for constructing diverse phospholipid architectures through well-established phosphorylation and coupling reactions. As research continues to expand our understanding of structure-function relationships in phospholipids, the consistent properties and defined structure of this compound-derived phospholipids position them as valuable tools for developing reproducible and effective lipid-based formulations with tailored characteristics for specific therapeutic applications.

References

1,3-Dilaurin intrinsic lipolysis rate protocol

Author: Smolecule Technical Support Team. Date: February 2026

Intrinsic Lipolysis Rate (ILR) Concept

The Intrinsic Lipolysis Rate (ILR) is a surface area-independent measure designed to standardize the comparison of lipid digestibility, which is crucial for developing Lipid-Based Formulations (LBFs) [1] [2].

  • Core Principle: Traditional lipolysis measurements depend on the droplet size of the lipid emulsion, which determines the surface area available for enzymatic action. The ILR eliminates this variable to reveal the inherent digestibility of the lipid itself [1].
  • Methodological Foundation: The ILR protocol adapts a methodology originally developed for calculating the intrinsic dissolution rate of poorly water-soluble drugs. It uses a standardized in vitro pH-stat lipolysis assay with well-characterized nanoemulsions of pure acylglycerols [1].
  • Key Experimental Factors: Research shows that lipid digestibility increases with decreasing acyl chain length and decreased esterification (e.g., diacylglycerols vs. triacylglycerols). The presence and concentration of surfactants like polysorbate 80 can inhibit lipolysis by shielding the lipid from lipase, a factor that must be carefully controlled [1].

Synthesis & purification of 1,3-Dilaurin

To study the ILR of this compound, a pure sample must first be obtained. The following solvent-free enzymatic method has been demonstrated to produce high-purity this compound [3] [4] [5].

Reaction Setup:

  • Reaction Type: Direct esterification of glycerol with lauric acid.
  • Catalyst: sn-1,3 specific immobilized lipase (Lipozyme RM IM).
  • System: Solvent-free.
  • Special Operation: Vacuum-driven air bubbling to remove water and shift equilibrium toward product formation.

Detailed Protocol:

Step Parameter Specification
1. Reaction Mixture Glycerol 10 mmol
Lauric Acid 20 mmol (2:1 molar ratio to glycerol)
Lipozyme RM IM 5% by weight of total reactants
2. Reactor 50 mL pear-shaped flask
3. Conditions Temperature 50°C (water bath)
Pressure 4 mm Hg (vacuum)
Duration 3 hours
4. Purification Method for this compound Recrystallization from dry methanol [5]
5. Outcome Lauric Acid Conversion 95.3%
This compound Content 99.1% after purification

Proposed Workflow for Determining this compound ILR

While a direct protocol is unavailable, you can construct one by integrating the synthesis method with the generalized ILR methodology. The workflow below outlines this approach.

G start Start: Define ILR for this compound step1 Synthesize this compound (Vacuum-driven air bubbling enzymatic esterification) start->step1 step2 Formulate Nanoemulsion (Pure this compound, low concentration of polysorbate 80) step1->step2 step3 Characterize Nanoemulsion (Measure droplet size & distribution to calculate surface area) step2->step3 step4 Perform pH-stat Lipolysis (Standardized LFCS Consortium protocol: pancreatin, bile salts, Ca²⁺, 37°C) step3->step4 step5 Collect & Analyze Data (Record NaOH volume vs. time to calculate FFA release rate) step4->step5 step6 Calculate Intrinsic Lipolysis Rate (ILR) (Normalize lipolysis rate by initial lipid surface area) step5->step6

Critical Parameters for Your ILR Protocol

When designing your experiments, pay close attention to these parameters derived from the research on intrinsic lipolysis rates [1] [2] [6].

Category Parameter Consideration for this compound
Lipid Formulation Purity & Composition Use highly purified this compound (≥99%). Avoid mixtures.
Droplet Size & Surface Area Use nanoemulsions. Precisely measure droplet size (e.g., via dynamic light scattering) before lipolysis. This is essential for the ILR calculation.
Lipolysis Medium Surfactant Concentration Use minimal, controlled amounts of stabilizers (e.g., polysorbate 80). High concentrations inhibit lipase access.
Bile Salts & Phospholipids Include physiologically relevant levels. They can displace synthetic surfactants and improve lipid presentation to the enzyme.
Calcium Ions Optimize concentration. Ca²⁺ precipitates liberated fatty acids, shifting equilibrium and maintaining lipolysis rate.
Enzyme Source & Activity Use a consistent, high-quality preparation (e.g., porcine pancreatin). Standardize and report activity units.
Data Analysis ILR Calculation ILR = (Apparent lipolysis rate) / (Initial lipid surface area). Ensure units are consistent (e.g., mol·s⁻¹·m⁻²).

Important Omissions and Alternative Approaches

  • No Direct Protocol Found: The specific, step-by-step protocol for this compound's ILR is not available in the current search results.
  • Alternative In Vitro Models: Beyond the traditional pH-stat method, newer models like the two-step flow-through lipolysis method are being developed. This method incorporates a gastric step and uses medium flow instead of titration, potentially offering greater physiological relevance [6].

References

Comprehensive Application Notes and Protocols for the Scaled-Up Production of 1,3-Diacylglycerols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,3-Diacylglycerols

1,3-Diacylglycerols (1,3-DAG) are esters of glycerol where fatty acids are esterified at the sn-1 and sn-3 positions of the glycerol backbone [1]. They are significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries, with recognized benefits for obesity prevention and as building blocks for synthesizing phospholipids and glycolipids [2]. Unlike their isomer 1,2-DAG, which functions as a crucial second messenger in cellular signaling pathways by activating protein kinase C (PKC) [1] [3] [4], 1,3-DAG is not a natural signaling molecule and is valued primarily for its metabolic and physical properties.

The metabolic pathway of 1,3-DAG differs from triacylglycerol (TAG); when consumed, 1,3-DAG is hydrolyzed to a 1(3)-monoacylglycerol and a free fatty acid, which is not efficiently re-synthesized into body fat, leading to reduced postprandial triacylglycerol levels and fat accumulation [5]. This review provides detailed protocols for the enzymatic synthesis and scaled-up production of 1,3-DAG, leveraging modern biocatalytic methods.

Production Methodologies and Comparative Analysis

The following table summarizes the primary enzymatic methodologies for 1,3-DAG synthesis, highlighting key operational parameters and performance metrics crucial for process selection and scale-up.

Table 1: Comparative Analysis of Enzymatic Methodologies for 1,3-DAG Synthesis

Methodology Catalyst Key Reaction Parameters Scale Performance Metrics Key Advantages

| Esterification in t-Butanol System [6] | Novozym 435 | • Temp: 60°C • Molar Ratio (OA:G): 1:1 • Enzyme: 10% (w/w) • t-Butanol: 0.6 ml/mmol OA | Lab-scale | • 1,3-DAG Conc.: ~65% • High operational stability | • Excellent glycerol solubility • Eliminates glycerol fouling | | Solvent-Free Vacuum Air-Bubbling [2] [7] | Lipozyme RM IM | • Temp: 50°C • Molar Ratio (FA:G): 2:1 • Enzyme: 5% (w/w) • Vacuum: 4 mmHg | Lab-scale | • FA Conversion: 95.3% • 1,3-Dilaurin: 80.3% | • Cost-effective & safe • No solvent recovery • Good enzyme reusability (80.2% activity after 10 batches) | | Two-Step Vacuum-Mediated Conversion [5] | ANL-MARE (Immobilized A. niger lipase) | • Temp: 38°C • Glycerol/(FFA+EE): 21:40 • Vacuum: 566 mmHg (0-10h), 47 mmHg (10-14h) • Enzyme: 3% (w/w) | Pilot-scale (3 L reactor) | • DAG Yield: 66.76% • EE/FFA Conversion: >93% | • Handles complex feedstocks (soy sauce by-product oil) • Maximizes yield via stepwise vacuum | | High-MP DAG Synthesis & Purification [8] | Lipozyme TL IM | • Temp: 73-75°C • Molar Ratio: 2:1 (PA:G), 1:1 (SA:G) • Dehydrating Agents: 4Å MS + Silica Gel | Gram to Pilot-scale | • 1,3-DAG Purity: >83% post-purification • 1,3-DAG/(DAG+TAG): ~45% (crude) | • Targets high-melting point saturated DAGs (e.g., 1,3-DPG, 1,3-DSG) • Combinatorial purification (distillation + fractionation) | | Glycerolysis with Engineered Lipase [9] | Immobilized MAS1-H108W | • Temp: 60°C • Olive Oil:Glycerol: 1:2 • Enzyme: 1% (w/w) • Solvent-Free | Lab-scale | • DAG Content: 49.3% in 4h • Operational Stability: 81.9% capacity after 10 cycles | • Highly efficient & regioselective • Low enzyme loading & short reaction time • Broad applicability to various vegetable oils |

The workflow diagram below illustrates the logical decision-making process for selecting the most appropriate production methodology based on research objectives and available resources.

G cluster_inputs Consider Project Parameters Start Start: Select 1,3-DAG Production Method P1 Available Feedstock P2 Purity Requirements P3 Scale & Equipment P4 Economic & Safety Constraints M1 Method 1: Esterification in t-Butanol M2 Method 2: Solvent-Free Air-Bubbling M3 Method 3: Two-Step Vacuum Conversion M4 Method 4: High-MP DAG Synthesis M5 Method 5: Glycerolysis with Engineered Lipase A1 Best for avoiding glycerol fouling and maintaining high enzyme activity M1->A1 A2 Ideal for cost-effective, solvent-free operation with simple setup M2->A2 A3 Optimal for complex feedstocks (high FFA/EE) and pilot-scale production M3->A3 A4 Necessary for saturated, high-melting point DAGs (e.g., DPG, DSG) M4->A4 A5 Superior for maximum efficiency, low enzyme load, and broad substrate range M5->A5

Detailed Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis Using Vacuum Air-Bubbling

This protocol is adapted from the work of Li et al. (2013) and is designed for simplicity, cost-effectiveness, and operational safety, using air instead of nitrogen for bubbling [2] [7].

3.1.1 Materials and Equipment
  • Reactants: Glycerol (≥99%), Lauric acid (≥99%, or other saturated fatty acids)
  • Catalyst: Immobilized lipase (Lipozyme RM IM or Novozym 435)
  • Equipment: 50 mL pear-shaped flask, vacuum pump, water bath, tubing for air inlet
3.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge the reactor with 10 mmol glycerol and 20 mmol fatty acid (2:1 molar ratio).
  • Catalyst Addition: Add immobilized lipase (5% by total weight of reactants).
  • Initiating Reaction: Place the flask in a water bath at 50°C. Apply a vacuum of 4 mmHg. The vacuum will automatically draw air into the bottom of the reactor, creating bubbles that mix the hydrophilic glycerol and solid lipase with the hydrophobic fatty acid phase.
  • Process Monitoring: React for 3 hours. Monitor the reaction by withdrawing small aliquots (20 µL) at intervals for analysis.
  • Termination and Recovery: After 3 hours, release the vacuum and filter the reaction mixture to recover the immobilized lipase. The lipase can be reused for subsequent batches, retaining over 80% of its initial activity after 10 cycles [2].
  • Product Purification (for solid 1,3-DAG): Purify the solid product (e.g., this compound) by recrystallization from dry methanol.
3.1.3 Expected Outcomes
  • Fatty acid conversion should reach approximately 95%.
  • The final product should contain approximately 80% 1,3-diacylglycerol [2] [7].
Protocol 2: Pilot-Scale Synthesis of High-Melting Point 1,3-DAG

This protocol is suited for producing saturated 1,3-DAGs like 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG), which are solid at room temperature and useful for modifying fat crystallization [8].

3.2.1 Materials and Equipment
  • Reactants: Glycerol, Palmitic acid (for 1,3-DPG) or Stearic acid (for 1,3-DSG)
  • Catalyst: Lipozyme TL IM
  • Dehydrating Agents: Powdered 4Å molecular sieves, silica gel
  • Equipment: 3 L double-layer glass reactor, vacuum system, circulating water bath, stirring paddle
3.2.2 Step-by-Step Procedure
  • Dehydrating Agent Preparation: Activate the 4Å molecular sieves and silica gel by heating. Mix them with glycerol in a mass ratio of 1:1:1 (molecular sieves : silica gel : glycerol).
  • Reactor Charging: Load the glycerol/dehydrant mixture, fatty acid (molar ratio of 2:1 for palmitic acid:glycerol or 1:1 for stearic acid:glycerol), and Lipozyme TL IM into the 3 L reactor.
  • Esterification: Set the reactor temperature to 73°C (for 1,3-DPG) or 75°C (for 1,3-DSG). Apply an absolute pressure of 0.01 MPa (approx. 0.1 bar) and set the stirrer to 275 rpm. React for 6 hours.
  • Crude Product Analysis: The crude product will typically contain about 35% DAG, of which roughly 75% is the 1,3-isomer, alongside unreacted FFA, TAG, and MAG [8].
3.2.3 Downstream Purification
  • Molecular Distillation: Perform two-stage molecular distillation.
    • First Stage: Removes the majority of free fatty acids and monoglycerides.
    • Second Stage: Further enriches the 1,3-DAG content in the distillate.
  • Solvent Fractionation: Fractionate the distilled product using a solvent like hexane or a hexane/diethyl ether mixture at controlled temperatures to separate 1,3-DAG from remaining 1,2(2,3)-DAG and TAG, achieving final purities exceeding 83% [8].

Analytical Methods for Quality Control

Rigorous analysis is essential for monitoring reaction progress and determining final product composition. The following table outlines standard methods used in the cited literature.

Table 2: Analytical Methods for 1,3-DAG Characterization and Quantification

Analyte Primary Method Key Details Reference
Free Fatty Acid (FFA) Conversion Titration Potentiometric titration with standardized KOH solution. [2]

| Glyceride Profile (MAG, DAG, TAG) | Normal-Phase HPLC (NP-HPLC) | Column: Silica column (e.g., Phenomenex Luna, 250 x 4.6 mm). Mobile Phase: n-Hexane:2-Propanol (e.g., 15:1, v/v). Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD). | [2] [8] [5] | | Regioisomer Discrimination (1,2 vs 1,3-DAG) | NP-HPLC / Derivatization + MS | NP-HPLC can partially resolve isomers. For precise quantification, use derivatization with dimethylglycine (DMG) followed by tandem mass spectrometry. | [8] [10] | | Structural Confirmation & Purity | Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS) or LC-MS, often coupled with the DMG derivatization method for enhanced sensitivity and isomer identification. | [10] |

Biological Significance and Context

To fully appreciate the value of synthesized 1,3-DAG, it is critical to distinguish it from its isomer, 1,2-DAG, which plays a fundamental role in cellular signaling. The diagram below illustrates the central role of sn-1,2-DAG in the IP3/DAG signal transduction pathway, a key mechanism in cell regulation.

G cluster_membrane Plasma Membrane cluster_ER Endoplasmic Reticulum (ER) ExtSignal Extracellular Signal (e.g., Hormone, Neurotransmitter) GPCR Gq-protein coupled Receptor (GPCR) ExtSignal->GPCR PLC Phospholipase C (PLC) (Activated) GPCR->PLC PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PIP2->PLC  Substrate IP3 IP₃ (Inositol Trisphosphate) PLC->IP3 DAG sn-1,2-DAG (Diacylglycerol) PLC->DAG  Cleavage CaChannel Ca²⁺ Channel (IP₃ Receptor) IP3->CaChannel PKC Protein Kinase C (PKC) (Activated) DAG->PKC  Recruits & Activates CaRelease Ca²⁺ Release CaChannel->CaRelease CaRelease->PKC Synergistic Activation Response Cellular Responses - Cell Growth - Metabolism - Gene Expression - Secretion PKC->Response

It is vital to note that the 1,3-DAG produced via the protocols in this document does not participate in this signaling pathway. The synthesized 1,3-DAG is primarily explored for its nutritional and physical properties, such as:

  • Obesity Management: DAG oil, rich in the 1,3-isomer, has been shown to suppress body fat accumulation and prevent weight gain [6] [5].
  • Functional Excipient: High-melting point 1,3-DAGs like 1,3-DPG and 1,3-DSG can influence crystallization in fat-based products, improving the heat stability and bloom resistance of foods like chocolates [8].
  • Safe Consumption: The metabolic pathway of 1,3-DAG is distinct from TAG, leading to reduced postprandial serum TAG levels and making it a safe functional oil that does not cause vitamin malabsorption [8] [5].

Troubleshooting and Optimization Guidelines

  • Low Fatty Acid Conversion: Ensure efficient water removal. Check the vacuum system for leaks and confirm that dehydrating agents (if used) are fresh and active. Increasing enzyme loading within economic constraints can also help.
  • Poor 1,3-Regioselectivity / High By-Product Formation: Verify the regioselectivity of your lipase. 1,3-specific lipases (e.g., Lipozyme RM IM, MAS1-H108W) are crucial. Avoid excessively long reaction times, which can promote acyl migration from the desired 1,3-DAG to the 1,2(2,3)-DAG isomer [2].
  • Enzyme Deactivation at High Temperatures: When synthesizing high-melting point DAGs, select thermostable enzymes like Lipozyme TL IM, which maintains activity at 73-75°C [8]. The immobilized MAS1-H108W lipase also has a high optimal temperature (70°C) [9].
  • Scale-Up Mixing Challenges: In solvent-free systems, ensure adequate mixing of the immiscible glycerol and fatty acid phases. The vacuum air-bubbling method or mechanical stirring with optimized impeller design is essential, especially in larger reactors [2] [5].

Conclusion

The scaled-up production of 1,3-diacylglycerols is achievable through robust enzymatic processes. The choice of method depends on feedstock, desired product profile, and scale. Solvent-free esterification with vacuum air-bubbling offers a cost-effective and safe lab-scale method [2], while two-step vacuum-mediated conversion is excellent for handling complex feedstocks at a pilot scale [5]. For the highest efficiency and lowest enzyme consumption, glycerolysis with novel engineered lipases like MAS1-H108W presents a promising future direction [9]. Combining enzymatic synthesis with purification techniques like molecular distillation and solvent fractionation is key to obtaining high-purity 1,3-DAG suitable for food, pharmaceutical, and cosmetic applications [8].

References

Preventing Acylmigration in 1,3-Dilaurin Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Acylmigration is a chemical process where an acyl group moves from the 1,3-position to the 2-position on the glycerol backbone, reducing the purity of your 1,3-Dilaurin. The core strategy for prevention is optimizing the reaction time to stop the process before acylmigration becomes significant [1].

The primary method for synthesizing this compound is a solvent-free enzymatic esterification [1] [2].

  • Reaction: Glycerol + Lauric Acid → this compound + Water
  • Catalyst: sn-1,3 specific immobilized lipases (e.g., Lipozyme RM IM)
  • Key Operation Mode: Vacuum-driven air bubbling system to efficiently remove water, shifting equilibrium towards product formation and accelerating the reaction [1].

The table below summarizes the optimized parameters for this synthesis:

Parameter Optimal Condition for this compound Synthesis
Reaction Time 3 hours [1]
Temperature 50°C [1]
Lipase Lipozyme RM IM (sn-1,3 specific) [1]
Enzyme Load 5 wt% (based on reactants) [1]
Vacuum Pressure 4 mm Hg [1]
Molar Ratio Glycerol : Lauric Acid = 1 : 2 [1]
Expected Lauric Acid Conversion 95.3% [1]
Expected this compound Content 80.3% (after 3 hours), up to 99.1% after purification [1]

The following diagram illustrates the experimental workflow and the critical time-dependent risk of acylmigration.

G This compound Synthesis Workflow and Acylmigration Risk Start Start Reaction (Glycerol + Lauric Acid, Lipase RM IM, 50°C, 4 mm Hg) Monitor Monitor Reaction Progress Start->Monitor Decision Has reaction reached 3 hours? Monitor->Decision Stop Stop Reaction Decision->Stop Yes Continue Continue Reaction Decision->Continue No Success High-Purity this compound (>80% yield) Stop->Success AcylMigration Acylmigration Occurs (Purity of this compound decreases) Continue->AcylMigration

Troubleshooting FAQs

  • Q1: What are the signs that acylmigration is occurring in my reaction mixture?

    • A: A clear sign is a decrease in the this compound content when the reaction mixture is analyzed over time. The research noted a slight but measurable decrease in this compound content after 4-8 hours of reaction, which is attributed to acylmigration [1]. Regular sampling and analysis (e.g., using NP-HPLC) are necessary to detect this.
  • Q2: Besides time, what other factors can influence acylmigration?

    • A: While time is the most critical factor identified, the choice of lipase is also important. Using a highly specific sn-1,3 lipase like Lipozyme RM IM helps minimize the formation of isomers from the start. Additionally, higher temperatures over prolonged periods can generally increase the rate of intramolecular migration, so adhering to the optimized temperature of 50°C is recommended [1].
  • Q3: My this compound purity is low even after 3 hours. What should I check?

    • A: First, verify the efficiency of water removal, as this is crucial for high conversion. Ensure your vacuum system is maintaining a stable pressure of around 4 mm Hg. Second, check the activity of your immobilized lipase, as it can lose effectiveness after repeated use. Lipozyme RM IM retained about 80% of its activity after 10 batches [1]. Finally, consider purifying the product using methods like recrystallization, which can raise the purity of this compound to over 99% [1].

References

Lipozyme RM IM operational stability 1,3-Dilaurin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Operational Stability of Lipozyme RM IM

The table below summarizes key operational stability data for Lipozyme RM IM in the synthesis of 1,3-diacylglycerols (like 1,3-dilaurin) under a vacuum-driven air bubbling system [1].

Stability Metric Performance Data Reaction Conditions
Operational Half-life Information not explicitly found in search results -
Batch Reusability 80.2% of original catalytic activity remained after 10 consecutive batches [1] Substrates: Lauric acid & Glycerol; Temperature: 50°C; Lipase load: 5 wt%; Pressure: 4 mm Hg [1]
Final Product Content This compound content of 80.3% (after 3-hour reaction) [1] Same as above [1]

Comparative Performance of Commercial Lipases

The choice of biocatalyst significantly impacts the reaction outcome. The following table compares different immobilized lipases in the synthesis of this compound in a solvent-free system, highlighting why Lipozyme RM IM is often preferred [2] [1].

Lipase (Immobilized) Source Organism Performance in this compound Synthesis Key Characteristics
Lipozyme RM IM Rhizomucor miehei [3] [1] [4] High activity; achieved 95.3% lauric acid conversion and 80.3% this compound content [1]. sn-1,3 specific [1]; immobilized on a weak anion-exchange resin (Duolite ES 562) [3] [4].
Novozym 435 Candida antarctica [4] High activity; good performance in lauric acid conversion [1]. Lipase B; non-regiospecific; immobilized on macroporous polyacrylate resin [4] [5].
Lipozyme TL IM Thermomyces lanuginosus [2] [1] [4] Low activity in solvent-free this compound synthesis [1]. sn-1,3 specific; immobilized on a cationic silicate [2] [4].

Recommended Experimental Protocol for Stability

The high operational stability of Lipozyme RM IM (80.2% after 10 batches) was demonstrated using the following methodology [1]:

  • Reaction Mixture: 20 mmol lauric acid, 10 mmol glycerol, and 0.25 g Lipozyme RM IM [1].
  • Reactor Setup: 50 mL pear-shaped flask in a temperature-controlled water bath [1].
  • Key Parameters: Temperature of 50°C and a vacuum pressure of 4 mm Hg [1].
  • Reaction Duration: 3 hours for each batch cycle [1].
  • Lipase Recovery: After each batch, the lipase was isolated by filtration and directly reused in the next batch under identical conditions [1].

This process can be visualized in the following workflow:

Start Start Batch Cycle Setup Reaction Setup - 20 mmol Lauric Acid - 10 mmol Glycerol - 0.25 g Lipozyme RM IM - 50°C, 4 mm Hg vacuum Start->Setup React Run Esterification for 3 Hours Setup->React Separate Separate Lipase by Filtration React->Separate Assess Assay Activity (e.g., this compound content) Separate->Assess Reuse Reuse Lipase Directly in Next Batch Reuse->React Decision Proceed to Next Batch? Assess->Decision Decision->Reuse Yes End 10 Cycles Completed Decision->End No

Frequently Asked Questions

  • Q: Why is Lipozyme RM IM particularly suitable for synthesizing 1,3-diacylglycerols?

    • A: Lipozyme RM IM is sn-1,3 regioselective, meaning it preferentially catalyzes esterification at the outer positions of the glycerol backbone. This inherent selectivity is key to producing 1,3-diacylglycerols with high purity and minimizes the formation of unwanted by-products like triglycerides [1].
  • Q: Besides batch reuse, how else can I optimize the stability and performance of Lipozyme RM IM?

    • A: Maintaining low water activity in the reaction system is critical for shifting the equilibrium towards esterification and preserving enzyme activity. The vacuum-driven air bubbling protocol is an effective method to achieve this by continuously removing the water produced as a by-product [1].

References

optimize lauric acid conversion 1,3-Dilaurin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors affecting the yield of 1,3-Dilaurin? The key factors are efficient water removal, catalyst selection, and reaction temperature. Water is a by-product of the esterification reaction; its continuous removal shifts the equilibrium toward product formation [1]. The choice between chemical and enzymatic catalysts also significantly impacts selectivity and final yield.

  • Q2: Why does my product contain monolaurin (GML) or trilaurin instead of the desired this compound? The synthesis is a consecutive reaction network. Lauric acid first esterifies with glycerol to form glycerol monolaurate (GML), which can further react to form this compound, and then trilaurin [2]. The presence of significant GML or trilaurin indicates that the reaction was either stopped before reaching the optimal point for this compound or that the conditions (e.g., molar ratio, catalyst) were not selective enough.

  • Q3: How can I prevent the formation of 1,2-Dilaurin? Acyl migration is the process where the fatty acid chain moves from the 1,3-position to the 1,2-position on the glycerol backbone, leading to the less desired 1,2-isomer. Using a sn-1,3 specific lipase (e.g., Lipozyme RM IM) as a catalyst can favor the formation of this compound and minimize the formation of the 1,2-isomer [1]. However, note that some acyl migration may still occur over extended reaction times [1].

  • Q4: My lauric acid conversion has stalled. What could be the cause? A stalled conversion often points to ineffective water removal or catalyst deactivation. Check that your vacuum system is leak-free and that the bubbling mechanism (air or N₂) is functioning correctly to entrain and remove water vapor [1]. If using an enzyme catalyst, exposure to high temperatures or impurities may have denatured it.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Lauric Acid Conversion Inefficient water removal; Suboptimal catalyst amount; Incorrect temperature Verify vacuum integrity and bubbling rate [1]; Increase catalyst loading within typical ranges (e.g., 5 wt%) [1]; Optimize temperature (e.g., 50°C for enzymatic) [1].
Low Selectivity for this compound Non-selective catalyst (e.g., chemical acid catalyst); Excessive reaction time leading to acyl migration Switch to an sn-1,3 specific lipase (e.g., Lipozyme RM IM) [1]; Shorten reaction time to avoid over-reaction to trilaurin and acyl migration [1].
High Trilaurin Content Molar ratio of lauric acid to glycerol is too high; Reaction time is too long Adjust the molar ratio. While excess lauric acid can drive the reaction, a very high excess promotes triester formation; Monitor reaction progress with HPLC and stop after this compound peaks [1].
Catalyst Deactivation (Enzymatic) Exposure to high temperatures; Contamination from impurities Ensure reaction temperature is within the enzyme's tolerance limit (e.g., 50°C for Lipozyme RM IM) [1]; Pre-purify lauric acid if necessary; Reuse enzyme within its stability cycle (e.g., 10 batches) [1].

Experimental Protocols & Data

For your experimental design, here are key methodologies and quantitative results from the literature.

Table 1: Optimized Parameters for Enzymatic Synthesis This table summarizes a highly effective protocol for synthesizing this compound using an enzymatic approach [1].

Parameter Recommended Condition
Reaction Type Direct Esterification (Solvent-free)
Molar Ratio (Glycerol:Lauric Acid) 1:2
Catalyst Lipozyme RM IM (5 wt% of reactants)
Temperature 50 °C
Pressure 4 mm Hg (Vacuum)
Water Removal Vacuum-driven air bubbling
Reaction Time 3 hours
Reported Outcome ~95% Lauric Acid Conversion, ~80% this compound Content

Table 2: Comparison of Concentration Methodologies for Lauric Acid The purity of your starting material, lauric acid, can impact the reaction. This table compares methods to concentrate lauric acid from a natural source [3].

Methodology Previous Step Required Purity of Lauric Acid (or Ester) Recovery Key Challenge
Winterization Hydrolysis to FFAs* ~65% (as FFA) ~81% Moderate purity
Supercritical CO₂ Extraction Alcoholysis to Ethyl Esters ~80% (as Ethyl Ester) ~85% High-pressure equipment
Multistage Distillation Alcoholysis to Ethyl Esters >97% (as Ethyl Ester) ~80% Requires high vacuum to prevent degradation

*FFAs: Free Fatty Acids.

Detailed Experimental Workflow: Enzymatic Synthesis

The following diagram outlines the core experimental setup and workflow for the optimized enzymatic synthesis of this compound.

G Start Start Reaction Setup Materials Weigh Reactants: - 10 mmol Glycerol - 20 mmol Lauric Acid - 5 wt% Lipozyme RM IM Start->Materials Setup Assemble Reactor: - 50 mL Pear-shaped Flask - Connect to Vacuum Pump - Water Bath at 50°C Materials->Setup Initiate Initiate Reaction: - Apply Vacuum (4 mm Hg) - Air Bubbling Begins Automatically Setup->Initiate Monitor Monitor Reaction: - Run for ~3 hours - Sample periodically for HPLC Analysis Initiate->Monitor Decision Target Conversion Reached? Monitor->Decision Decision->Monitor No Stop Stop Reaction Decision->Stop Yes Purify Purify Product: - Filter to Recover Enzyme - Recrystallize from Dry Methanol Stop->Purify

Figure 1: Experimental workflow for enzymatic synthesis of this compound.

Key Considerations for This Protocol:

  • Water Removal Mechanism: The vacuum-driven air bubbling is crucial. The vacuum lowers the boiling point of water, and the bubbling action both agitates the reaction mixture and carries water vapor out of the system, shifting equilibrium toward esterification [1].
  • Catalyst Handling: Lipozyme RM IM is a solid, immobilized enzyme. It can be recovered by simple filtration after the reaction and has been shown to retain over 80% of its activity after 10 batch cycles [1].
  • Analysis: Use normal-phase High-Performance Liquid Chromatography (NP-HPLC) with a silica column to analyze the lipid profile and quantify the amounts of unreacted lauric acid, monolaurin, this compound, and trilaurin in your samples [1].

Methodology Overview: Chemical Synthesis Pathway

For context, the broader reaction network for the chemical-catalyzed esterification of lauric acid and glycerol is complex. The following chart maps out the primary and side reactions you may encounter.

G Glycerol Glycerol LauricAcid LauricAcid p1 LauricAcid->p1 GML Glycerol Monolaurate (GML) GDL_13 1,3-Glycerol Dilaurate (Target Isomer) GML->GDL_13 Diesterification (R2) GDL_12 1,2-Glycerol Dilaurate (Isomer) GDL_13->GDL_12 Isomerization TL Glycerol Trilaurate GDL_13->TL Triesterification (R3) GDL_12->GDL_13 Isomerization Glycerolyne Glycerolyne Glycerolyne->GML Monoesterification (R1) p1->Glycerolyne + Lauric Acid p2 p2->Glycerolyne + Lauric Acid p3 p3->Glycerolyne + Lauric Acid

Figure 2: Reaction network of lauric acid and glycerol esterification.

Key Insight from this Pathway: A critical finding from recent kinetic studies is that the isomerization reactions between this compound and 1,2-Dilaurin are much faster than the esterification steps [2]. This means that even if your catalyst is not perfectly selective, the isomers will rapidly reach an equilibrium. Designing your reaction and separation processes with this in mind is important for accurate yield predictions.

References

water removal techniques esterification 1,3-DAG

Author: Smolecule Technical Support Team. Date: February 2026

Water Removal Techniques for 1,3-DAG Synthesis

The following table summarizes the primary techniques used to remove water during esterification, a critical step for achieving high yields of 1,3-DAG.

Technique Mechanism Key Advantages Reported Performance Key Considerations
Vacuum-Driven Bubbling [1] [2] A vacuum draws gas (air or N₂) into the reactor, creating bubbles that mix reactants and evaporate water. Efficient mixing & water removal; avoids dangerous N₂; cost-effective [1]. 95.3% fatty acid conversion, 80.3% 1,3-dilaurin content in 3h [1]. Optimal vacuum pressure is critical (e.g., 4 mmHg cited) [1].
Molecular Sieves / Adsorbents [3] [4] [5] Solid desiccants (e.g., 4Å molecular sieves, silica gel) are added to the reaction mixture to adsorb water. Simple operation; effective for small-scale reactions [3]. Achieved 80.3% esterification efficiency in 1.5h [3]. Requires separation from enzymes/product; can be combined for better effect [4] [5].
Multi-Stage Vacuum [2] Vacuum pressure is strategically changed at different reaction stages to optimize sequential reactions. Maximizes conversion when substrates (e.g., ethyl esters & free fatty acids) have different reaction behaviors. 96% ethyl ester & 93% free fatty acid conversion, 66.76% DAG yield [2]. Process is more complex, requiring optimization of timing and pressure for each stage.

Detailed Experimental Protocols

Here are the methodologies for implementing the key water removal techniques, based on published experiments.

Protocol 1: Vacuum-Driven Air Bubbling

This protocol is adapted from a study that found air bubbling comparable to more expensive and hazardous nitrogen bubbling [1].

  • Reaction Setup: Assemble a 50 mL pear-shaped flask in a temperature-controlled water bath. Connect the flask to a vacuum pump system capable of maintaining a pressure of 4 mmHg. The setup should include an inlet tube that is open to the atmosphere to allow air to be drawn in [1].
  • Reaction Mixture: Combine 10 mmol glycerol, 20 mmol fatty acid (e.g., lauric acid), and 5 wt% (based on reactants) of an immobilized sn-1,3 specific lipase such as Lipozyme RM IM [1].
  • Procedure: Start the vacuum pump to achieve the target pressure. The vacuum will draw air into the bottom of the flask, creating bubbles that vigorously mix the solid lipase and hydrophilic glycerol with the hydrophobic fatty acid layer. The reaction is typically carried out at 50°C for 3 hours [1].

The following diagram illustrates the workflow and decision process for selecting and implementing these water removal techniques.

cluster_1 Select Primary Water Removal Method cluster_2 Implementation & Optimization Start Start: Plan 1,3-DAG Esterification MethodSelection Evaluate Scale & Resources Start->MethodSelection KeyParameter Key Parameter: Water Activity (a₍w₎) Start->KeyParameter VacuumBubbling Vacuum-Driven Air Bubbling MethodSelection->VacuumBubbling Pilot/Industrial Scale Adsorbents Molecular Sieves/Adsorbents MethodSelection->Adsorbents Gram/Lab Scale MultiStageVac Multi-Stage Vacuum MethodSelection->MultiStageVac Complex Substrates (e.g., FAEE + FFA mix) WhyCritical Objective: Shift reaction equilibrium forward by removing water byproduct KeyParameter->WhyCritical Opt1 Optimize Vacuum Pressure (e.g., 4 mmHg for air bubbling) VacuumBubbling->Opt1 Opt2 Optimize Adsorbent Type & Mass Ratio (e.g., 1:1:1 Glycerol:Silica:4Å Sieve) Adsorbents->Opt2 Opt3 Optimize Pressure & Duration for Each Reaction Stage MultiStageVac->Opt3 WhyCritical->Opt1 WhyCritical->Opt2 WhyCritical->Opt3 Monitor Monitor Reaction Opt1->Monitor Opt2->Monitor Opt3->Monitor End Achieve High 1,3-DAG Yield Monitor->End

Protocol 2: Molecular Sieves and Silica Gel Combination

This method is particularly useful for synthesizing high-melting-point DAGs (e.g., 1,3-dipalmitoylglycerol) which require elevated temperatures, leading to faster water generation [4] [5].

  • Dehydrating Agent Preparation: Mix glycerol with solid dehydrating agents in a 1:1:1 mass ratio (Glycerol : Silica Gel : 4Å Molecular Sieve) [4] [5].
  • Reaction Mixture: For 1,3-DPG, use a 2:1 molar ratio of palmitic acid to the glycerol/dehydrant mixture. Add the immobilized lipase (e.g., Lipozyme TL IM, selected for its thermostability) [4] [5].
  • Procedure: Conduct the reaction in a sealed vessel (e.g., a 3 L double-layer glass reactor) with efficient stirring (e.g., 275 rpm). For 1,3-DPG, the optimal temperature is 73°C for 6 hours. A vacuum (e.g., 0.01 MPa) can be applied concurrently to enhance water removal [4] [5].
Protocol 3: Two-Step Vacuum-Mediated Conversion

This advanced protocol is designed for complex feedstock like soy sauce by-product oil, which contains both fatty acid ethyl esters (FAEE) and free fatty acids (FFA) that react optimally under different conditions [2].

  • Reaction Setup: Use a vacuum rotary evaporator to allow for controlled pressure changes.
  • Reaction Mixture: Combine the oil (acyl donors), glycerol (molar ratio of glycerol to total acyl donors at 21:40), and lipase (3% loading) [2].
  • Two-Step Procedure:
    • Step 1 (Low Vacuum): Within the initial 10 hours, apply a lower vacuum (566 mmHg) to favor the glycerolysis of FAEE [2].
    • Step 2 (High Vacuum): From the 10th to the 14th hour, apply a stronger vacuum (47 mmHg) to drive the esterification of the remaining FFA to completion [2]. The reaction temperature is maintained at 38°C throughout [2].

Troubleshooting Common Issues

  • Problem: Low Fatty Acid Conversion or DAG Yield

    • Cause: Inefficient water removal. Water buildup shifts the equilibrium backwards, favoring hydrolysis over esterification [6].
    • Solution: Verify the integrity of your vacuum system for leaks. For adsorbents, ensure they are activated (dried) before use and that a sufficient quantity is added. Consider combining methods (e.g., vacuum with adsorbents) for a synergistic effect [4] [5].
  • Problem: Decrease in 1,3-DAG Content Over Extended Time

    • Cause: Acyl migration. The desired 1,3-DAG isomer can spontaneously convert to the 1,2(2,3)-DAG isomer, especially over long reaction times [1] [7].
    • Solution: Optimize the reaction time to find the point of maximum 1,3-DAG yield before significant migration occurs. One study noted a slight decrease after 3-4 hours [1]. Using a highly 1,3-regiospecific lipase can also help minimize this issue [3].
  • Problem: Reduced Enzyme Activity Over Multiple Batches

    • Cause: Enzyme denaturation or leaching, particularly in solvent-free systems at high temperatures or under mechanical stirring.
    • Solution: For immobilized enzymes, you can recover and reuse the glycerol layer containing the enzyme. One study maintained 80.2% activity after 10 batches by recycling the enzyme-containing glycerol phase [1]. When activity drops, supplementing with a small amount of fresh enzyme (e.g., 50% of initial load) can restore productivity [3].

References

improving 1,3-Dilaurin content reaction

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing 1,3-Dilaurin Synthesis

This compound is a valuable compound in food, cosmetic, and pharmaceutical industries, and research indicates that a solvent-free enzymatic synthesis method is highly effective for its production [1]. The core principle is a direct esterification reaction between glycerol and lauric acid, driven by the removal of water to shift the equilibrium towards the desired product [1].

The table below summarizes the critical parameters for maximizing lauric acid conversion and this compound content.

Factor Optimal Condition Effect / Rationale
Operation Mode Vacuum-driven air bubbling Cost-effective and safe; creates agitation and removes water [1].
Lipase (Biocatalyst) Lipozyme RM IM or Novozym 435 Both show high activity; Lipozyme RM IM offers good operational stability [1].
Lipase Load 5 wt% (of reactants) Sufficient to catalyze the reaction efficiently [1].
Reaction Temperature 50°C Balances reaction rate and enzyme stability [1].
Reaction Time 3 hours Achieves near-maximum conversion before significant acyl migration occurs [1].
Vacuum Pressure 4 mm Hg Facilitates the removal of water byproduct at low temperature [1].
Purification Method Recrystallization (from dry methanol) Achieves high purity (99.1% for this compound) [1].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems:

  • Q: My lauric acid conversion is low. What could be the cause?

    • A: This is often due to inadequate water removal. Ensure your vacuum system is airtight and maintaining a stable pressure of 4 mm Hg. Check that the air bubbling is vigorous enough to mix the hydrophilic glycerol and hydrophobic fatty acid phases thoroughly [1].
  • Q: The content of this compound in my product decreases after a long reaction time. Why?

    • A: Extended reaction times can lead to acyl migration, where the 1,3-DAG isomerizes to the less desired 1,2-DAG. Stick to the optimal 3-hour reaction window and avoid unnecessarily prolonging the experiment [1].
  • Q: Is using compressed nitrogen (N₂) gas necessary for this synthesis?

    • A: No. The vacuum-driven air bubbling protocol has been demonstrated to be equally effective and is safer and more economical. Air is automatically drawn into the reactor, eliminating the cost and handling risks of pure N₂ [1].
  • Q: The lipase catalyst loses activity over multiple uses. How can I improve its stability?

    • A: The cited study found that Lipozyme RM IM retained over 80% of its original activity after 10 batch cycles. Ensure proper isolation by filtration between batches and avoid exposing the immobilized enzyme to extreme conditions [1].

Detailed Experimental Protocol

This is the detailed methodology for the solvent-free synthesis of this compound, adapted from the research [1].

  • Reaction Setup: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol, 20 mmol of lauric acid, and 5 wt% of Lipozyme RM IM (based on the total weight of reactants).
  • Initiate Reaction: Place the flask in a temperature-controlled water bath at 50°C. Apply a vacuum to the system (maintained at 4 mm Hg). The vacuum will automatically draw air into the bottom of the flask, creating bubbles that mix the reactants and the solid lipase catalyst.
  • Monitor Reaction: Allow the reaction to proceed for 3 hours. At regular intervals, withdraw small samples (e.g., 20 μL) for analysis.
  • Analysis:
    • Fatty Acid Conversion: Determine the free fatty acid content in your samples by KOH titration according to standard methods [1].
    • Lipid Profile: Analyze the sample composition using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with a silica column and a mobile phase of n-hexane and 2-propanol (15:1 ratio) [1].
  • Product Purification:
    • Filtration: After the 3-hour reaction, filter the mixture to recover the solid lipase catalyst. For solid products, you can add petroleum ether to aid filtration, which is later evaporated.
    • Recrystallization: Purify the solid this compound product by recrystallizing it from dry methanol to achieve high purity (over 99%) [1].

Experimental Workflow Diagram

The following diagram visualizes the optimized synthesis and purification process.

G This compound Synthesis & Purification Workflow Start Reaction Setup Step1 Combine Reactants: Glycerol, Lauric Acid, Lipozyme RM IM Start->Step1 Step2 Initiate Reaction: 50°C, 4 mm Hg Vacuum, Air Bubbling for 3h Step1->Step2 Step3 Monitor Reaction: Sample & Analyze via Titration and NP-HPLC Step2->Step3 Step4 Terminate & Filter: Remove Lipase Catalyst Step3->Step4 Step5 Purify Product: Recrystallization from Dry Methanol Step4->Step5 End Pure this compound Step5->End

The key to this protocol is the vacuum-driven air bubbling system, which simultaneously agitates the reaction mixture and removes water, driving the reaction forward [1].

References

Kinetic Parameters for 1,3-Dilaurin Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the kinetic parameters for the key reactions in synthesizing Glycerol Monolaurate (GML) and Glycerol Dilaurate (GDL) from lauric acid and glycerol, which is crucial for identifying bottlenecks and optimizing reaction conditions [1].

Reaction Step Reaction Order Rate Constant (k) at 110°C Activation Energy (Ea) Notes
Monoesterification (R1) First order in glycerol 0.051 h⁻¹ 72.7 kJ/mol Forms Glycerol Monolaurate (GML)
Diesterification (R2) First order in GML 0.022 h⁻¹ 80.8 kJ/mol Forms Glycerol Dilaurate (GDL)
GML Isomerization Equilibrium reaction - - Fast; α-GML and β-GML reach equilibrium
GDL Isomerization Equilibrium reaction - - Fast; 1,2-GDL and 1,3-GDL reach equilibrium

Workflow for Kinetic Study & Troubleshooting

The following diagram outlines the key experimental steps for studying the reaction kinetics and identifying points where lipase inactivation can occur.

G Experimental Workflow for Kinetic Study start Start: Set Up Esterification Reaction cond1 Reaction Condition: - Excess Lauric Acid - Continuous N₂ Purging start->cond1 Ensures irreversible reaction assumption catalyst Add Catalyst: p-Toluenesulfonic Acid cond1->catalyst sample Sample Reaction Mixture at Time Intervals catalyst->sample analyze Analyze Sample: Derivatize & Use GC sample->analyze Tracks all species including isomers model Fit Data to Complete Kinetic Model analyze->model Uses mathematical model from literature result Obtain Intrinsic Kinetic Parameters model->result

Frequently Asked Questions (FAQs)

Q1: Why is my lipase losing activity rapidly during the esterification reaction? The reaction system contains water, which is a product of esterification. The presence of water can promote the reverse (hydrolysis) reaction and potentially lead to enzyme deactivation, especially in a closed system where water accumulates [1].

  • Troubleshooting Steps:
    • Remove Water: Implement a method to continuously remove water from the reaction mixture. The referenced study successfully used a continuous flow of nitrogen gas (N₂) to strip water away [1].
    • Use Excess Substrate: Operate with a high molar ratio of lauric acid to glycerol. This shifts the equilibrium toward the forward (esterification) reaction and minimizes the reverse reaction [1].

Q2: My reaction yield of 1,3-Dilaurin is low, and I'm seeing unwanted isomers. Is this normal? Yes, the formation of isomers is an inherent part of the process. Glycerol Monolaurate (GML) has α and β isomers, and Glycerol Dilaurate (GDL) has 1,2 and 1,3 isomers. These isomers undergo fast equilibrium reactions [1].

  • Troubleshooting Steps:
    • Confirm Your Analysis: Ensure your analytical method (e.g., Gas Chromatography) can separate and accurately quantify these different isomers.
    • Check Reaction Specificity: The final distribution of 1,2-GDL and 1,3-GDL is governed by their equilibrium. Using a sn-1,3 regiospecific lipase is crucial to favor the production of the desired this compound initially [2]. Verify the regiospecificity of the lipase you are using.

Q3: How can I be sure the kinetics I'm measuring are intrinsic and not masked by mass transfer limitations? Mass transfer can be a significant issue, especially in heterogeneous reaction systems.

  • Troubleshooting Steps:
    • Agitation Speed: Conduct experiments at different agitation speeds. If the reaction rate becomes independent of speed beyond a certain point, you can assume mass transfer effects are minimized.
    • Use a Complete Model: Employ a kinetic model, like the one in the referenced study, that accounts for both the consecutive esterification reactions and the parallel isomerization reactions. A good fit of experimental data to this model increases confidence in the kinetic parameters [1].

References

controlling droplet size lipid digestion studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is controlling droplet size so critical in lipid digestion studies? Lipid digestion is an interfacial process. A smaller droplet size creates a larger total surface area for digestive enzymes like lipase to act upon, which typically accelerates the rate of free fatty acid (FFA) release [1] [2]. Precisely controlling the droplet size distribution allows researchers to predict and manipulate the lipid digestion profile.

  • Q2: My polydisperse emulsions yield inconsistent digestion data. How can I improve reproducibility? The polydispersity (wide range of droplet sizes) from conventional homogenizers is likely the cause. To enhance reproducibility, consider adopting advanced emulsification techniques that produce monodisperse emulsions (droplets with a uniform size). Technologies like premix membrane emulsification using Shirasu Porous Glass (SPG) membranes are highly effective for this purpose [1] [2].

  • Q3: I need to achieve a specific digestion profile without changing the oil content. Is this possible? Yes. A modern approach is to create a bimodal emulsion blend. By mixing two separate monodisperse emulsions of different sizes, you can precisely engineer the total droplet surface area in your system while keeping the oil-phase volume constant. This method, referred to as a Food Emulsion Blend (FEB), has shown a strong correlation (R² > 0.8) between the initial total surface area and the extent of FFA release [1] [2].

  • Q4: How does the choice of emulsifier interact with droplet size to affect digestion? The emulsifier defines the interfacial properties. Different emulsifiers create interfaces with varying resistance to enzymatic breakdown and displacement by bile salts. For instance, combining a synthetic emulsifier like Tween 20 with a natural stabilizer like citrus pectin can modify the digestibility of the emulsion compared to Tween 20 alone [1] [2]. The effect of the emulsifier is independent of, but works in conjunction with, the surface area effect from droplet size.

Experimental Protocols & Data

Here are detailed methodologies and synthesized data from recent studies to guide your experimental design.

Protocol 1: Fabricating Monodisperse and Bimodal Emulsions

This protocol is adapted from studies on Food Emulsion Blends (FEBs) [1] [2].

  • Materials:

    • Dispersed Phase: Refined soybean oil, fluorescently labeled with Nile Red (0.02% w/w).
    • Continuous Phase: Prepare either:
      • TW: 1.0% (w/w) Tween 20 in Milli-Q water.
      • TWCP: 0.5% (w/w) Tween 20 and 0.5% (w/w) citrus pectin in Milli-Q water (stirred at 80°C).
    • Equipment: Premix membrane emulsification module with tubular hydrophilic SPG membranes (e.g., pore sizes 1.1, 10.0, and 50.4 μm), mohno pump, magnetic stirrer.
  • Procedure:

    • Create Coarse Emulsion: Mix the continuous and dispersed phases (10% v/v oil) using a magnetic stirrer (900 rpm, 1 min, 25°C).
    • Membrane Emulsification: Pass the coarse emulsion through the SPG membrane emulsification module using the mohno pump to form a monodisperse O/W emulsion.
    • Form Bimodal FEB: Select two monodisperse emulsions with different target sizes and mix them in equal volumes to create the final Food Emulsion Blend.
Protocol 2: In Vitro Digestion Model

This protocol outlines a standard two-stage in vitro digestion simulation [1] [2].

  • Materials:

    • Simulated Gastric Fluid (SGF): Include pepsin from porcine gastric mucosa, adjusted to appropriate pH.
    • Simulated Intestinal Fluid (SIF): Include pancreatin from porcine pancreas and bile salts (e.g., sodium taurodeoxycholate).
  • Procedure:

    • Gastric Phase: Incubate the emulsion with SGF for a specified time (e.g., 30-60 minutes) under physiological conditions (37°C, constant agitation).
    • Intestinal Phase: Transfer the gastric chyme to SIF and incubate for a further period (e.g., 2 hours). Maintain pH stat titration by recording the volume of NaOH solution required to neutralize released FFAs.
    • Analysis: The amount of NaOH consumed is used to calculate the percentage of FFAs released, which is the primary metric for lipid digestion.
Quantitative Data Summary

The table below synthesizes key findings from a study that used the above protocols to investigate FEBs [1] [2].

Emulsifier System SPG Pore Size (μm) Mean Droplet Size, d4,3 (μm) Bimodal FEB Combination Key Finding on FFA Release
1.0% Tween 20 (TW) 1.1 1.05 1 μm + 50 μm Strong positive correlation (R² > 0.8) between initial total droplet surface area and FFA release for both TW and TWCP systems.
1.0% Tween 20 (TW) 10.0 ~10 10 μm + 50 μm
1.0% Tween 20 (TW) 50.4 51.99 1 μm + 10 μm

| 0.5% Tween 20 + 0.5% Citrus Pectin (TWCP) | 1.1 | 1.19 | 1 μm + 50 μm | | | 0.5% Tween 20 + 0.5% Citrus Pectin (TWCP) | 10.0 | ~10 | 10 μm + 50 μm | | | 0.5% Tween 20 + 0.5% Citrus Pectin (TWCP) | 50.4 | 46.94 | 1 μm + 10 μm | |

Experimental Workflow and Relationships

The following diagram illustrates the logical workflow for designing an experiment to control lipid digestion, based on the principles discussed.

G cluster_0 Start Define Target Digestion Profile A Select Emulsifier System Start->A  Strategy: B Fabricate Monodisperse Emulsions A->B  e.g., Tween 20  or Tween 20/Pectin C Design Bimodal Emulsion Blend (FEB) B->C  Using SPG Membrane  Emulsification D Perform In Vitro Digestion C->D  Simulated  Gastric & Intestinal Phases E Measure FFA Release & Analyze D->E  pH-stat Titration G Precise Control of Lipid Digestion Achieved E->G  Correlate initial surface area  with final FFA release F1 Small Droplets (Large Surface Area) F1->C  Mix in defined ratio  to control total surface area F2 Large Droplets (Small Surface Area) F2->C  Mix in defined ratio  to control total surface area

Diagram 1: A strategic workflow for controlling lipid digestion through emulsion design.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High Polydispersity in Emulsion Inefficient homogenization; coalescence during or after formation. Optimize homogenization pressure/cycles; use a more effective emulsifier; consider premix membrane emulsification for monodisperse droplets [1] [2].
Low/Unpredictable FFA Release Emulsifier creating a highly resistant interface; droplets too large. Switch to a digestible emulsifier (e.g., Tween); incorporate a smaller droplet size fraction to increase total surface area [1] [2].
Rapid Digestion, Need for Sustained Release Very small droplets and/or highly digestible interface. Use emulsifiers that form viscous/gel-like layers (e.g., certain pectins, proteins); introduce a population of large droplets to reduce overall surface area [1] [2].
Emulsion Instability During Digestion Aggregation or flocculation in gastric environment; emulsifier displacement. Use stabilizers like pectin to provide electrosteric repulsion; design interfaces with mixed emulsifiers for enhanced resilience [1] [2].

Key Technical Takeaways

To summarize the core principles from the technical guides:

  • Surface Area is Key: The total initial droplet surface area is a primary factor controlling the digestion rate of lipids [1] [2].
  • Emulsifier Defines the Interface: The chemical nature of the emulsifier directly influences how easily lipases and bile salts can access and break down the lipid droplets [1] [2].
  • Bimodal Blends for Precision: The Food Emulsion Blend (FEB) strategy provides a powerful and flexible method to decouple oil content from digestion rate, enabling precise and predictable control over lipid release.

References

Core Concepts: How Surfactants Inhibit Lipolysis

Author: Smolecule Technical Support Team. Date: February 2026

Lipolysis is the enzymatic hydrolysis of triglycerides into fatty acids and glycerol. For lipid-based formulations like 1,3-Dilaurin, this reaction occurs at the oil-water interface [1] [2]. Surfactants can inhibit this process through several mechanisms:

  • Interfacial Competition: Surfactants adsorb at the oil-water interface, competing with lipase enzymes for binding sites and creating a physical barrier that prevents the enzyme from accessing its substrate [1] [3].
  • Enzyme Interaction: Surfactant monomers and micelles in solution can interact with hydrophobic regions of the lipase, potentially altering its structure and catalytic activity [1].
  • Surface Area Reduction: Surfactants aid in emulsification, but beyond a critical concentration, they can reduce the interfacial surface area available for digestion by promoting droplet coalescence or forming complex micellar structures [3].

The extent of inhibition is highly dependent on the surfactant's properties and concentration.

Surfactant Effects & Lipolysis Data

The table below summarizes the effects of different surfactants and lipids on lipolysis, based on experimental findings:

Factor Observed Effect on Lipolysis Key Findings / Mechanism
Polysorbate 80 [3] Concentration-dependent inhibition At 0.25% concentration, can completely shield lipid (tricaprylin) from lipase in absence of biliary lipids.
Fatty Acid Chain Length [3] Shorter chains → higher digestibility Acylglycerol digestibility increases with decreasing acyl chain length.
Bile Salt & Phospholipids [3] Can counteract surfactant inhibition Inclusion increases surfactant-free area at interface, improving lipid presentation to enzyme.
Surfactant Digestibility [4] Highly digestible surfactants may improve drug bioavailability Medium-chain surfactants (e.g., Tween 20) are more readily digested than long-chain, reducing persistent inhibition.

Experimental Protocol: Measuring Inhibition

This section outlines a standardized pH-stat lipolysis method you can use to study surfactant inhibition of this compound [3].

Workflow Overview

The diagram below illustrates the key stages of the experimental protocol.

G A 1. Formulate Nanoemulsion B 2. Set Up Lipolysis Reaction A->B C 3. Titrate & Record Data B->C D 4. Calculate Lipolysis Rate C->D

Materials & Equipment
  • Lipase: Pancreatic lipase (e.g., from porcine pancreas).
  • Substrate: Pure this compound.
  • Surfactant: The inhibitor under investigation (e.g., Polysorbate 80).
  • Equipment: pH-stat apparatus (titrator), reaction vessel, thermostat, overhead stirrer.
  • Buffers & Salts: Tris-maleate buffer, calcium chloride (CaCl₂), sodium chloride (NaCl), sodium taurodeoxycholate (bile salt) [3].
Step-by-Step Procedure
  • Formulate Nanoemulsion: Prepare a nanoemulsion of pure this compound stabilized with a low, controlled concentration of the surfactant being tested. This controls the initial droplet size and surface area [3].
  • Set Up Lipolysis Reaction:
    • Place the nanoemulsion in a thermostatted reaction vessel at 37°C.
    • Add the lipolysis medium containing bile salts, CaCl₂, and NaCl in Tris-maleate buffer (pH 7.5) to simulate intestinal conditions [3].
    • Continuously stir the mixture.
  • Initiate Reaction & Titrate: Start the reaction by adding the pancreatic lipase solution. The pH-stat titrator will automatically add a dilute sodium hydroxide (NaOH) solution to maintain a constant pH of 7.5. The hydrolysis of fatty acids from this compound causes the pH to drop, and the volume of NaOH consumed is directly proportional to the amount of fatty acids released [3].
  • Record Data: Record the volume of NaOH used over time.
  • Calculate Lipolysis Rate: The rate of lipolysis can be expressed as the Intrinsic Lipolysis Rate (ILR), which is calculated from the titration data and normalized to the total surface area of the lipid droplets. This makes the rate independent of droplet size and allows for direct comparison between different formulations [3].

Troubleshooting & FAQs

Q1: Our in vitro lipolysis results show high variability between replicates. What could be the cause?

  • A: A common source of variability is inconsistent lipid droplet size. Ensure your nanoemulsion is prepared homogenously and is stable. Using a standardized and well-characterized emulsion is critical for reproducible surface area [3]. Also, verify the activity of your lipase preparation and the precise concentration of all components in the lipolysis medium.

Q2: We suspect our surfactant is forming micelles that sequester our drug, but the inhibition mechanism is unclear. How can we investigate this?

  • A: Beyond the pH-stat assay, you can use analytical ultracentrifugation or size exclusion chromatography to separate and analyze the different phases (oil droplets, micelles, aqueous phase) after digestion. This helps determine if your drug is partitioning into surfactant-rich micelles, which can reduce its apparent availability even if lipolysis is not fully inhibited [1].

Q3: According to the literature, a surfactant inhibits lipolysis, but in our hands, it seems to enhance it. Why?

  • A: The role of surfactants is complex and concentration-dependent. At low concentrations, surfactants can promote lipolysis by improving the dispersion and emulsification of the lipid substrate, thereby increasing the total surface area available for the enzyme to act upon. Inhibition typically dominates at higher concentrations where interfacial competition becomes significant [1] [3]. Re-examine the surfactant concentration you are using relative to what is reported.

Q4: Are there computational methods to predict the inhibitory effect of a surfactant?

  • A: Yes, coarse-grained molecular dynamics (CG-MD) simulations can be a powerful tool. These simulations can model the molecular interactions at the oil-water interface, showing how different surfactants pack at the interface and potentially shield the lipid from the lipase enzyme, providing a mechanistic insight that complements experimental data [3].

Key Takeaways Summary

  • The primary mechanism of surfactant inhibition is interfacial competition, blocking lipase access to its substrate [1] [3].
  • Inhibition is concentration-dependent; a surfactant may aid dispersion at low levels but inhibit at high levels [1] [3].
  • For consistent results, control the lipid droplet size in your experiments and consider using the Intrinsic Lipolysis Rate (ILR) for comparisons [3].
  • The inhibitory effect can be modulated by other components, such as biliary lipids (bile salts and phospholipids) [3].

References

Technical Support Center: Purification Challenges of 1,3-Diacylglycerols

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Purification Challenges

Q1: What are the most significant factors affecting the purity of 1,3-DAG during purification?

The purity of 1,3-diacylglycerols is primarily compromised by acyl migration, where the fatty acid groups shift from the sn-1,3 positions to the sn-2 position, forming 1,2-DAG and 2,3-DAG isomers. This phenomenon is influenced by several key factors:

  • Temperature: Higher temperatures significantly accelerate acyl migration rates. Studies show increasing temperature reduces the half-life ((T_{1/2})) of 1,3-DAGs, leading to faster isomerization [1].
  • Solvent systems: The composition of crystallization solvents critically impacts migration. Research indicates specific mixed solvent systems like n-hexane:ethyl acetate (92:8 v/v for lauryl DAG; 98:2 v/v for palmityl DAG) can effectively suppress acyl migration during purification [1].
  • Processing time: Extended processing times, especially at elevated temperatures during molecular distillation or solvent evaporation, provide more opportunity for migration to occur [2].
  • Catalyst residues: Residual enzyme or chemical catalysts can promote isomerization even after the primary reaction is complete [3].

Q2: How can I minimize acyl migration during solvent fractionation?

Acyl migration during solvent fractionation can be minimized through several approaches:

  • Optimized solvent selection: Use non-polar solvent systems with specific ratios that selectively crystallize 1,3-DAG while keeping other lipids in solution. Mixed solvent systems like n-hexane:ethyl acetate have demonstrated effectiveness in achieving high purity (97-98%) while minimizing migration [1].
  • Temperature control: Maintain lower temperatures (often 0-25°C) during crystallization to reduce molecular mobility and migration kinetics [1].
  • Reduced processing time: Minimize the duration of solvent exposure and implement rapid phase separation techniques [2].
  • Process monitoring: Regularly analyze isomer composition during purification using appropriate analytical methods (e.g., NP-HPLC) to detect migration early [3].

Q3: What purification techniques are most effective for obtaining high-purity 1,3-DAG?

Table: Comparison of Purification Techniques for 1,3-Diacylglycerols

Technique Principle Optimal Conditions Effectiveness Limitations
Molecular Distillation Separation based on volatility differences under high vacuum Two-stage process: 1st stage removes FFA/MAG; 2nd stage concentrates DAG [2] Effective for bulk separation; achieves ~70% DAG purity High temperatures may promote acyl migration; limited resolution for isomer separation
Solvent Fractionation Differential solubility/crystallization of lipid classes n-hexane:ethyl acetate mixed solvents; temperature-controlled crystallization [1] Achieves >97% purity for specific 1,3-DAG types; effectively separates isomers Requires optimization for each DAG type; solvent volume and environmental concerns
Chromatographic Purification Selective adsorption/desorption on stationary phases Silica gel column with n-hexane:diethyl ether (1:1 v/v) [3] High purity (up to 99.5%) for small-scale preparations Limited scalability; high solvent consumption; expensive for industrial application
Recrystallization Temperature-dependent solubility differences Dry methanol for saturated 1,3-DAGs [3] Excellent for final polishing (>99% purity) Lower yields; primarily for saturated, high-melting point DAGs

Q4: How does the fatty acid chain length affect purification strategy?

The fatty acid chain length significantly influences the purification approach, particularly in solvent fractionation and crystallization:

  • Short-chain DAGs (C8-C10): Generally more soluble in polar solvents, requiring adjusted solvent ratios for effective fractionation. These typically form less organized crystal structures [3].
  • Medium-chain DAGs (C12-C14): Exhibit intermediate solubility properties. Lauryl (C12) DAGs crystallize in disordered needle-like structures, while palmityl (C16) DAGs form more organized Maltese cross-shape crystals at 25°C [1].
  • Long-chain DAGs (C16-C18): Require warmer solvent systems for dissolution but crystallize more readily. These DAGs demonstrate distinct polymorphic forms (β′ and β crystals) that affect their purification behavior and final physical properties [2].

Troubleshooting Guide

Low Final Purity After Crystallization

Problem: Despite apparently optimal conditions, the final 1,3-DAG purity remains below 90%.

Solutions:

  • Verify solvent composition: Precisely control the solvent ratio, as minor variations (2-5%) dramatically impact crystal purity. For 1,3-lauryl DAG, use n-hexane:ethyl acetate = 92:8 (v/v); for 1,3-palmityl DAG, use 98:2 (v/v) [1].
  • Optimize cooling rate: Implement controlled, gradual cooling (0.5-1°C/min) to promote selective crystal formation rather than rapid chilling that traps impurities.
  • Consider stepwise crystallization: Perform multiple crystallizations with slightly modified solvent ratios to remove different impurity classes progressively.
  • Characterize crystal morphology: Examine crystals microscopically; acyl-migrated DAGs show different crystal structures (shifting from needle-like to Maltese cross-shape), guiding parameter adjustments [1].
Excessive Acyl Migration During Molecular Distillation

Problem: Significant formation of 1,2-DAG and 2,3-DAG isomers occurs during molecular distillation.

Solutions:

  • Lower distillation temperature: Balance between volatility and thermal stability. For heat-sensitive DAGs, consider short-path distillation with precise temperature control.
  • Reduce residence time: Optimize feed rate and film thickness to minimize time at elevated temperatures.
  • Implement two-stage distillation: Use first stage for FFA and MAG removal (lower temperature), then second stage for DAG concentration, rather than single high-temperature operation [2].
  • Add thermal stabilizers: Consider introducing small amounts of antioxidants (e.g., tocopherols) that may reduce thermally-induced migration.
Poor Enzyme Reusability in Synthesis

Problem: Lipase activity declines rapidly over multiple batch cycles in solvent-free systems.

Solutions:

  • Control water activity: Maintain optimal water levels using molecular sieves (4Å) or silica gel in equal amounts with glycerol to preserve enzyme hydration without promoting hydrolysis [2].
  • Optimize bubble-assisted mixing: In vacuum-driven bubbling systems, ensure adequate but not excessive gas flow to maintain mixing without damaging immobilized enzyme particles [3].
  • Prevent thermal deactivation: Strictly control reaction temperature, particularly for saturated DAG synthesis where temperatures approach 75°C. Use accurate temperature monitoring and control systems [2].
  • Implement proper enzyme regeneration: Between batches, wash enzymes with appropriate solvents (e.g., tertiary butanol) to remove accumulated lipids and restore activity.
Inconsistent Crystallization Behavior

Problem: Crystallization results vary significantly between batches with identical nominal parameters.

Solutions:

  • Characterize polymorphic forms: Recognize that 1,3-DAGs can exist in different crystal forms (α, β′, β); acyl-migrated LDAG forms β+β′ crystals, while PDAG forms β+α crystals at 25°C [1].
  • Standardize seeding: Use consistent, well-characterized crystal seeds from high-purity reference material to initiate controlled crystallization.
  • Monitor acyl migration degree (AMD): Regularly analyze AMD during processing, as increased AMD shifts crystal aggregation from disordered needles to organized Maltese cross-shapes, altering crystallization kinetics [1].
  • Control impurity profiles: Monitor and control MAG, TAG, and FFA levels before crystallization, as these significantly impact crystal habit and purity.

Experimental Protocols

Enzymatic Synthesis of 1,3-DAGs

Principle: sn-1,3 specific lipases catalyze the direct esterification of glycerol with fatty acids under controlled conditions that favor 1,3-DAG formation over triacylglycerols [3].

Materials:

  • Glycerol (purity >99%)
  • Saturated fatty acids (lauric, palmitic, or stearic acid, purity >99%)
  • Immobilized lipases (Lipozyme RM IM, Novozym 435, or Lipozyme TL IM)
  • Molecular sieves (4Å) or silica gel
  • Solvent-free reaction system with vacuum capability

Procedure:

  • Reaction Setup: Charge the reactor with glycerol and fatty acid at optimized molar ratios (2:1 for palmitic acid; 1:1 for stearic acid) [2].
  • Enzyme Addition: Add immobilized lipase (5 wt% based on reactants) [3].
  • Dehydration: Incorporate dehydrating agents (equal mass mixture of 4Å molecular sieves and silica gel) to control water activity [2].
  • Reaction Conditions:
    • Temperature: 73°C for 1,3-DPG; 75°C for 1,3-DSG [2]
    • Pressure: 0.01 MPa absolute pressure [2]
    • Time: 6 hours with continuous mixing (275 rpm) [2]
  • Termination and Recovery: Separate enzymes by filtration; recover crude product for analysis and purification.

Troubleshooting Notes:

  • If conversion is low, verify enzyme activity and water removal efficiency.
  • If acyl migration is excessive, reduce temperature slightly even if it extends reaction time.
  • For solid fatty acids, ensure complete melting and homogeneous mixing before enzyme addition.
Molecular Distillation Purification

Principle: Separation based on volatility differences under high vacuum, effectively removing free fatty acids (FFA), monoglycerides (MAG), and partial removal of triglycerides (TAG) [2].

Materials:

  • Wiped-film molecular distillation apparatus
  • Heating system with precise temperature control
  • High-vacuum system capable of <0.01 mbar
  • Crude 1,3-DAG reaction product

Procedure:

  • First Stage Distillation:

    • Temperature: Optimize based on DAG type (typically 150-180°C)
    • Pressure: <0.01 mbar
    • Feed rate: Controlled to form thin film
    • Collect distillate (FFA and MAG-rich) and residue (DAG and TAG-rich) separately
  • Second Stage Distillation:

    • Temperature: Slightly higher than first stage
    • Process residue from first stage
    • Collect distillate (DAG-rich fraction) for further purification
  • Analysis: Monitor fractions by NP-HPLC to assess composition and purity [2].

Typical Results:

  • After two-stage molecular distillation, DAG content typically increases from ~35% to ~60% in the enriched fraction [2].
  • 1,3-DAG/(DAG+TAG) ratio improves from ~45% to ~55% [2].
Solvent Fractionation for Isomer Purification

Principle: Differential crystallization of 1,3-DAG isomers from specific solvent systems at controlled temperatures, leveraging solubility differences between lipid classes and isomers [1].

Materials:

  • n-Hexane and ethyl acetate (HPLC grade)
  • Temperature-controlled crystallization vessel with agitation
  • Vacuum filtration setup
  • Molecular-distilled DAG concentrate

Procedure:

  • Solvent Preparation: Prepare mixed solvent system optimized for target DAG:

    • For 1,3-lauryl DAG: n-hexane:ethyl acetate = 92:8 (v/v) [1]
    • For 1,3-palmityl DAG: n-hexane:ethyl acetate = 98:2 (v/v) [1]
  • Dissolution: Dissolve molecular-distilled DAG concentrate in minimal warm solvent (typically 10-15% w/v).

  • Crystallization:

    • Cool gradually to 0-5°C for lauryl DAG or 15-20°C for palmityl DAG
    • Maintain with gentle agitation for 2-4 hours
    • Allow crystal maturation for 1-2 hours without agitation
  • Separation:

    • Recover crystals by vacuum filtration
    • Wash with small volume of cold solvent mixture
    • Dry under mild vacuum to remove residual solvent
  • Analysis: Determine purity by NP-HPLC; typical purity >97% achievable [1].

Analytical Methods for Quality Control

Normal-Phase HPLC for Lipid Profiling

Application: Separation and quantification of 1,3-DAG, 1,2-DAG, MAG, TAG, and FFA in reaction mixtures and purified products [3].

Conditions:

  • Column: Phenomenex normal phase Luna silica column (250 × 4.6 mm i.d., 5μm particle size) [3]
  • Mobile phase: n-hexane:2-propanol (15:1) isocratic elution [3]
  • Flow rate: 1.0 mL/min [3]
  • Temperature: 35°C [3]
  • Detection: Differential refractive index detector [3]
  • Sample preparation: Dissolve in mobile phase (5 mg/mL); inject 20μL [3]

Typical Elution Order: MAG → 1,2-DAG → 1,3-DAG → FFA → TAG

Quantification: Prepare calibration curves using purified standards for each component.

Acyl Migration Monitoring

Principle: Track the ratio of 1,3-DAG to 1,2-DAG over time or after processing steps to quantify isomerization.

Calculation:

  • Acyl Migration Degree (AMD): Monitor the increase in 1,2-DAG/2,3-DAG content relative to total DAG
  • Acyl Migration Rate (Km): Determine kinetics by measuring isomer formation over time at different temperatures [1]
  • Half-life (T1/2): Calculate the time required for 50% of 1,3-DAG to undergo migration at specific conditions [1]

Application: Use AMD data to optimize processes to minimize migration; higher temperatures and dispersion increase Km and reduce T1/2 [1].

Workflow Diagrams

Experimental Workflow for 1,3-DAG Purification

G Start Start: Raw Materials Synthesis Enzymatic Esterification • Glycerol + Fatty Acids • sn-1,3 Specific Lipase • 73-75°C, 6 hours Start->Synthesis Molar ratio optimization CrudeProduct Crude Product • 30-35% DAGs • Contains FFA, MAG, TAG Synthesis->CrudeProduct Filtration to remove enzyme MolDist1 1st Molecular Distillation • Remove FFA/MAG • Lower temperature CrudeProduct->MolDist1 High vacuum application Residue1 Residue Fraction • Enriched in DAG/TAG • Reduced FFA/MAG MolDist1->Residue1 Selective evaporation CCP1 Monitor acyl migration during high-temp steps MolDist1->CCP1 MolDist2 2nd Molecular Distillation • Concentrate DAG • Higher temperature Residue1->MolDist2 Temperature adjustment DAGEnriched DAG-Enriched Fraction • ~60% DAG content • Ready for crystallization MolDist2->DAGEnriched DAG-rich fraction collection MolDist2->CCP1 SolventFrac Solvent Fractionation • n-hexane:ethyl acetate • Controlled crystallization DAGEnriched->SolventFrac Solvent system selection FinalProduct Final 1,3-DAG Product • >97% Purity • Characterized crystals SolventFrac->FinalProduct Crystal recovery & drying CCP2 Verify solvent ratio for specific DAG type SolventFrac->CCP2 Analysis Quality Control • NP-HPLC analysis • Crystal morphology • Acyl migration check FinalProduct->Analysis Sampling for validation End End: Purified Product Analysis->End Quality confirmation

Acyl Migration Process and Consequences

G Start 1,3-Diacylglycerol (sn-1,3 position) Migration Acyl Migration Process • Temperature-dependent • Time-dependent • Catalyzed by heat/dispersion Start->Migration Result 1,2-Diacylglycerol (sn-1,2 position) Migration->Result CrystalChange Crystal Morphology Change Needle-like → Maltese cross Result->CrystalChange Causes Polymorph Polymorphic Form Shift β+β′ (LDAG) vs β+α (PDAG) Result->Polymorph Induces Purity Reduced 1,3-DAG Purity Decreased functionality Result->Purity Reduces Props Altered Physical Properties Melting behavior, texture Result->Props Modifies Temp Temperature ↑ Temperature → ↑ Km → ↓ T1/2 Temp->Migration Accelerates Time Processing Time ↑ Time → ↑ Migration Time->Migration Increases extent Dispersion System Dispersion ↑ Dispersion → ↑ Km Dispersion->Migration Promotes Solvent Solvent Composition Polarity affects rate Solvent->Migration Modulates Strategy1 Temperature Control Minimize thermal exposure Strategy1->Temp Strategy2 Optimized Solvents Use specific n-hexane:EtOAc ratios Strategy2->Solvent Strategy3 Reduced Processing Time Limit high-temperature steps Strategy3->Time Strategy4 Process Monitoring Regular NP-HPLC analysis Strategy4->Temp Strategy4->Time

Conclusion

References

1,3-Dilaurin lipolysis rate comparison other acylglycerols

Author: Smolecule Technical Support Team. Date: February 2026

Intrinsic Lipolysis Rates of Selected Acylglycerols

The following table summarizes the Intrinsic Lipolysis Rates (ILR) for various pure acylglycerols, as determined from nanoemulsion digestion studies using a standardized pH-stat method [1]. The ILR is expressed as µL NaOH/min/m², representing the rate of free fatty acid release normalized to the available lipid surface area.

Acylglycerol Type Acyl Chain Length Intrinsic Lipolysis Rate (ILR, µL NaOH/min/m²)
Tributyrin Triglyceride C4 0.97
Tricaproin Triglyceride C6 0.75
Tricaprylin Triglyceride C8 0.51
Trilaurin Triglyceride C12 0.15
1,3-Dicaprin Diglyceride C10 2.05
1,3-Dilaurin Diglyceride C12 Data not explicitly provided in results
1-Monolaurin Monoglyceride C12 2.55
Triolein Triglyceride C18:1 0.09

> How to read this data: A higher ILR value indicates a faster digestion rate. The data shows clear trends: digestibility increases with decreasing acyl chain length and decreased esterification (monoglycerides digest faster than diglycerides, which are faster than triglycerides) [1].

Experimental Protocol for Lipolysis Rate Measurement

The quantitative data in the table above was generated using a standardized in vitro lipolysis protocol, key details of which are summarized below [1] [2]:

  • Objective: To measure the digestibility of lipid-based formulations under simulated intestinal conditions.
  • Core Method: The pH-stat lipolysis method established by the Lipid Formulation Classification System (LFCS) Consortium.
  • Principle: As lipase hydrolyzes lipids, free fatty acids are released, causing a drop in pH. The instrument automatically titrates the system with sodium hydroxide (NaOH) to maintain a constant pH (typically 6.5 or 7.5). The volume of NaOH consumed over time is directly proportional to the amount of fatty acids released [1] [2].
  • Lipolysis Medium: The medium mimics intestinal fluid, containing pancreatic lipase, colipase, bile salts (e.g., sodium taurodeoxycholate), and phospholipids in a buffer with calcium ions (Ca²⁺) to precipitate freed fatty acids and drive the reaction forward [1].
  • Critical for ILR Calculation: To calculate the surface area-independent Intrinsic Lipolysis Rate (ILR), researchers used nanoemulsions of pure acylglycerols with a controlled and known droplet size, stabilized with minimal surfactant (polysorbate 80). The ILR was then derived by adapting methodologies used for calculating the intrinsic dissolution rate of drugs [1].

The Biochemical Pathway of Lipid Digestion

Lipolysis is a sequential hydrolysis process. The diagram below illustrates the core pathway and key enzymes involved in breaking down triglycerides like Trilaurin into fatty acids and glycerol [3].

G Triglyceride Triglyceride (e.g., Trilaurin) Diglyceride Diglyceride + Triglyceride->Diglyceride Step 1 Monoglyceride 2-Monoacylglycerol + Diglyceride->Monoglyceride Step 2 FFA1 1 Free Fatty Acid (FFA) Diglyceride->FFA1 FFA Glycerol Glycerol + Monoglyceride->Glycerol Step 3 FFA2 1 Free Fatty Acid (FFA) Monoglyceride->FFA2 FFA FFA3 1 Free Fatty Acid (FFA) Glycerol->FFA3 FFA ATGL Enzyme: ATGL ATGL->Triglyceride  Hydrolyzes HSL Enzyme: HSL HSL->Diglyceride  Hydrolyzes MGL Enzyme: MGL MGL->Monoglyceride  Hydrolyzes

Pathway Overview:

  • Step 1 (ATGL): Adipose Triglyceride Lipase (ATGL) performs the initial, rate-limiting hydrolysis of a triglyceride, producing one diglyceride and one free fatty acid [3].
  • Step 2 (HSL): Hormone-Sensitive Lipase (HSL) then hydrolyzes the diglyceride, yielding one 2-monoacylglycerol and another free fatty acid [3].
  • Step 3 (MGL): Finally, Monoglyceride Lipase (MGL) hydrolyzes the 2-monoacylglycerol into glycerol and the third free fatty acid [3].

Key Influencing Factors on Lipolysis Rate

When comparing lipolysis rates, it's crucial to consider these factors, as they significantly impact the results:

  • Lipid Structure: The study confirmed that at a constant surfactant level, acylglycerol digestibility increases with decreasing acyl chain length, decreased esterification (Triglyceride < Diglyceride < Monoglyceride), and increasing unsaturation [1].
  • Surfactants & Interface: Surfactants like polysorbate 80 can inhibit lipolysis in a concentration-dependent manner by forming a barrier at the oil-water interface, shielding the lipid from lipase [1]. The presence of bile salts and phospholipids can counteract this by increasing the surfactant-free area available for the enzyme [1].
  • Lipase Regioselectivity: Pancreatic lipase is sn-1,3 specific, meaning it primarily cleaves the fatty acids at the first and third positions of the glycerol backbone [1] [4]. This is why 1,3-diglycerides are susceptible to rapid hydrolysis, while 2-monoacylglycerols are the end products of triglyceride digestion and are hydrolyzed by a different enzyme (MGL) [3].

References

NP-HPLC Method for 1,3-Dilaurin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a specific normal-phase HPLC (NP-HPLC) method used for the separation and analysis of 1,3-Dilaurin in reaction mixtures [1].

Parameter Specification
Analytical Technique Normal-Phase HPLC (NP-HPLC)
Column Silica column (Phenomenex Luna, 250 mm × 4.6 mm, 5 µm)
Mobile Phase n-hexane / 2-propanol (15:1 ratio)
Flow Rate 1.0 mL/min
Detection Differential Refractive Index (RI) Detector
Column Temperature 35 °C
Injection Volume 20 µL
Sample Concentration 5 mg/mL in mobile phase

This workflow illustrates the general analytical and validation process:

Sample Preparation Sample Preparation Chromatographic Analysis Chromatographic Analysis Sample Preparation->Chromatographic Analysis Data Collection & Interpretation Data Collection & Interpretation Chromatographic Analysis->Data Collection & Interpretation Method Validation Method Validation Data Collection & Interpretation->Method Validation Validated Analytical Method Validated Analytical Method Method Validation->Validated Analytical Method

Comparison with Other Analytical Techniques

Your guide should contextualize NP-HPLC by comparing it with other common techniques. The table below compares NP-HPLC with two reversed-phase methods that analyze similar compounds (Lauric Acid, Mono-, Di-, and Trilaurin) [2] [3].

Parameter NP-HPLC-RI [1] GC-FID [2] [3] HPLC-ELSD [2] [3]
Best For Profiling acylglycerols in a mixture Quantifying Lauric Acid & lower-molecular-weight acylglycerols Quantifying Trilaurin & higher-molecular-weight acylglycerols
Key Advantage Simplicity for direct analysis of reaction mixtures High sensitivity for Lauric Acid (LOD: 0.033 mg/mL) Better sensitivity for Trilaurin than GC-FID
Key Disadvantage - Requires sample derivatization; less suitable for heat-sensitive compounds Lower sensitivity for Lauric Acid (R²=0.9971 for linearity)
Linearity (R²) (Not specified in source) ≥ 0.9995 0.9971 - 0.9995
LOD Range (Not specified in source) 0.033 - 0.260 mg/mL 0.040 - 0.421 mg/mL

Validation Protocols for HPLC Methods

For any analytical method, validation is crucial. The following parameters, based on ICH guidelines, should be demonstrated to ensure the method is suitable for its intended purpose [4] [5] [6].

| Validation Parameter | Experimental Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | Demonstrate that the method can distinguish this compound from other components (e.g., excipients, degradants, isomers). Peak purity assessment using a DAD detector is recommended [7]. | | Linearity & Range | Prepare and analyze at least 5 concentrations of this compound, from LOQ to 200% of the target concentration. A correlation coefficient (r > 0.999) is typically required [5] [7]. | | Precision | Repeatability: Inject six independent preparations of the same sample. RSD of content < 2% [7]. Intermediate Precision: Repeat the test on a different day, with a different analyst and instrument. Combined RSD from both sets should be < 2% [7]. | | Accuracy (Recovery) | Spike known amounts of this compound into a sample matrix at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98%–102% with an RSD < 2% [7]. | | LOD & LOQ | LOD (Limit of Detection): Signal-to-noise ratio S/N ≥ 3 [7]. LOQ (Limit of Quantification): Signal-to-noise ratio S/N ≥ 10. At the LOQ concentration, the RSD of six injections should be < 2% [7]. | | Solution Stability | Monitor the response of a sample solution over time (e.g., at 0, 4, 8, 12, 24 hours) against a fresh standard. The RSD of the peak area should be < 2% to prove stability for the duration of the analysis [7]. | | Robustness | Deliberately introduce small, intentional changes to method parameters (e.g., mobile phase composition ±5%, flow rate ±10%, columns from different brands). The method should remain unaffected, with RSD of results < 2% across variations [7]. |

This diagram summarizes the key parameters that form a validation suite:

Key Considerations for Your Guide

  • Detector Choice: The referenced NP-HPLC method uses an RI detector [1]. For higher sensitivity in impurity profiling, Evaporative Light Scattering Detectors (ELSD) are a common alternative, as they are compatible with gradient elution unlike RI detectors [2] [8].
  • System Suitability: Before validation experiments, perform a system suitability test to ensure the HPLC system performs adequately. Parameters like plate count (N > 2000), tailing factor (T ≤ 2), and repeatability (RSD ≤ 1% for n≥5) are typically checked [4].
  • Stability of Solutions: Confirm the stability of standard and sample solutions in the chosen solvent for the duration of the analysis (e.g., up to 24 hours) to guarantee the reliability of results [4].

References

1,3-Dilaurin vs trilaurin digestibility

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Findings

Compound Key Characteristics & Digestibility Notes Context from Literature

| 1,3-Dilaurin (A diglyceride) | Digestibility: Diglycerides are generally considered more digestible than triglycerides. Lipases can more readily access their structure without the need for initial cleavage of a sn-3 fatty acid. Function: Used as a surfactant in food, cosmetics, and pharmaceuticals [1]. | Evidence primarily from general principles and synthesis studies [1]. | | Trilaurin (A triglyceride) | Digestibility: Subject to complex interfacial digestion by pancreatic lipase, releasing two fatty acids and one 2-monoacylglycerol [2]. The rate is highly dependent on factors like droplet size and the presence of surfactants (e.g., polysorbate 80 can inhibit lipolysis) [2]. Polymorphism: Can exist in multiple crystalline forms (α, β', β), which may influence its dissolution and digestion [3]. | Evidence from pharmaceutical digestion models and material science studies [2] [3]. |

Experimental Protocols for Assessing Digestibility

The most relevant experimental method for determining lipid digestibility in drug development is the pH-stat lipolysis model.

  • Core Principle: This method simulates the intestinal environment. As lipase enzymes break down lipids into fatty acids, the pH of the medium drops. A pH-stat apparatus automatically titrates the solution with a base (e.g., sodium hydroxide) to maintain a constant pH. The amount of base consumed is directly proportional to the amount of fatty acids released, serving as the primary measure of the digestion rate and extent [2].
  • Standardization: The Lipid Formulation Classification System (LFCS) Consortium has established a standardized pH-stat protocol to allow for inter-laboratory comparisons [2].
  • Key Considerations:
    • Interfacial Reaction: Lipid digestion occurs at the oil-water interface. Therefore, the surface area of the lipid droplet is a critical factor. Formulations are often prepared as nanoemulsions with controlled droplet sizes to enable fair comparisons [2].
    • Surfactant Inhibition: The presence of surfactants (like polysorbate 80) at the lipid-water interface can shield the lipid from lipase, thereby inhibiting the lipolysis rate in a concentration-dependent manner [2].
    • Advanced Modeling: The concept of an Intrinsic Lipolysis Rate (ILR) has been proposed. This is a surface area-independent measure derived from digestion data, which aims to provide a more fundamental comparison of lipid digestibility, similar to the intrinsic dissolution rate for solid drugs [2].

The following diagram illustrates the sequential action of lipase on trilaurin, which is not required for this compound, highlighting a key difference in their digestion pathways.

G Trilaurin Trilaurin Step1 1. Lipase cleaves sn-1(3) position Trilaurin->Step1 FFA1 Lauric Acid (FFA) Step1->FFA1 DAG DAG Step1->DAG 1,2(2,3)-Dilaurin Step2 2. Lipase cleaves sn-3(1) position FFA2 Lauric Acid (FFA) Step2->FFA2 MAG 2-Monolaurin Step2->MAG DAG->Step2

Implications for Formulation Scientists

Based on the gathered information, here is a comparative analysis for drug development:

  • Digestion Pathway: this compound, as a diglyceride, may be integrated into the digestive process at a later stage, potentially leading to a faster release of its constituent fatty acids. In contrast, trilaurin must undergo the full, multi-step enzymatic hydrolysis process [2].
  • Formulation Role: this compound itself functions as a surfactant/emulsifier [1]. Trilaurin, as a neutral triglyceride, typically requires the addition of surfactants to form stable emulsions, which can then inhibit its own digestion if not carefully balanced [2].
  • Physical Properties: Trilaurin's polymorphism [3] is a critical factor for solid formulations, as the different crystal forms can affect dissolution and, consequently, digestion. This is generally not a concern for this compound in the same way.

References

GC-FID HPLC-ELSD analysis 1,3-Dilaurin

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the key performance characteristics of GC-FID and HPLC-ELSD for analyzing compounds in modified coconut oil, including 1,3-Dilaurin, as reported in a direct comparison study [1].

Parameter GC-FID Method HPLC-ELSD Method
Best For Quantification of Lauric Acid (LA), Monolaurin (ML), and Dilaurin (DL) [1] Quantification of Monolaurin (ML), Dilaurin (DL), and Trilaurin (TL) [1]
Linearity (R²) R² ≥ 0.9995 for LA, ML, DL, and TL [1] R² ≥ 0.9995 for ML, DL, and TL; R² = 0.9971 for LA [1]
Sensitivity (LOD) More sensitive for LA (LOD ≤ 0.033 mg/mL) [1] More sensitive for TL (LOD ≤ 0.040 mg/mL) [1]
Sensitivity (LOQ) LOQ for LA: 0.099 mg/mL [1] LOQ for TL: 0.122 mg/mL [1]
Key Advantage Showed satisfactory recoveries for LA analysis [1] Exhibited acceptable recoveries for TL analysis [1]

Experimental Protocols

Here are the core methodologies from the comparative study, which you can adapt for your own experimental work.

GC-FID Protocol Overview [1]
  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
  • Column: DB-5HT capillary column (15 m × 0.32 mm i.d., 0.1 µm film thickness).
  • Carrier Gas: Helium.
  • Temperature Program:
    • Initial temperature: 50 °C
    • Ramp: 20 °C/min to 180 °C, then 10 °C/min to 230 °C, then 5 °C/min to 380 °C.
    • Final hold: 5 minutes.
  • Injector & Detector Temperature: 380 °C.
  • Sample Preparation: The samples were likely diluted in a suitable solvent, though the specific solvent is not mentioned in the abstract.
HPLC-ELSD Protocol Overview [1]
  • Instrumentation: A High-Performance Liquid Chromatograph coupled with an Evaporative Light Scattering Detector (ELSD).
  • Column: ZORBAX Eclipse Plus C18 column (4.6 × 100 mm, 1.8 µm).
  • Mobile Phase: A binary gradient of:
    • Solvent A: Methanol
    • Solvent B: Acetonitrile
  • Gradient Program:
    • 0-2 min: 80% A
    • 2-15 min: 80% → 90% A
    • 15-20 min: 90% → 100% A
    • 20-25 min: 100% A
  • ELSD Conditions:
    • Drift tube temperature: 40 °C
    • Nebulizer gas flow rate: 1.6 Standard Liters per Minute (SLM)
  • Sample Preparation: Samples were dissolved in a mixture of methanol and chloroform.

Workflow Diagrams

The following diagrams illustrate the general workflows for both analytical techniques, highlighting the key steps involved in processing a sample for this compound analysis.

GC_FID_Workflow Start Sample Preparation A Derivatization (if required) Start->A B GC Separation (Volatilization in inlet, separation in column) A->B C FID Detection (Combustion and ion detection) B->C End Data Analysis & Quantification C->End

GC-FID Analysis Workflow

HPLC_ELSD_Workflow Start Sample Preparation A HPLC Separation (Mobile phase carries sample through HPLC column) Start->A B Nebulization (Column effluent converted to a fine mist) A->B C Evaporation (Mobile phase is evaporated, leaving analyte particles) B->C D Light Scattering (Laser light scattered by particles is detected) C->D End Data Analysis & Quantification D->End

HPLC-ELSD Analysis Workflow

Key Selection Criteria

To choose the most appropriate method for your project, consider the following:

  • Analyte Profile: For projects focusing on the precise quantification of free lauric acid, GC-FID is the superior choice due to its higher sensitivity and better recovery for this analyte. If your primary target is trilaurin (TL) or you need a good balance for all acylglycerols (ML, DL, TL) without derivatization, HPLC-ELSD is more suitable [1].
  • Sample Derivatization: GC methods often require samples to be derivatized (e.g., into trimethylsilyl ethers) to increase their volatility and thermal stability [2]. HPLC-ELSD avoids this extra step, simplifying the workflow [3].
  • Detection Universality: ELSD is a near-universal detector excellent for analytes lacking a chromophore (like this compound), as its response depends on the mass of the analyte particles rather than their UV absorbance [4] [3]. Note that Charged Aerosol Detection (CAD) is a newer technology that offers potential improvements in sensitivity and linearity over ELSD [5].

References

1,3-Dilaurin thermal stability vs other lipids

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Behavior of Selected Lipids

The table below summarizes key thermal and structural properties of several triacylglycerols (TAGs) for comparison. Note that 1,3-Dilaurin is a diacylglycerol (DAG), and direct comparative data is limited.

Lipid Name Type Melting Point / Range (°C) Stable Polymorph Key Characteristics
This compound DAG Not explicitly stated [1] Information Missing Reported to be synthesized at 50°C; purified product has 99.1% purity [1].
Trilaurin (LLL) TAG β-2: 46.5°C [2] β-2 [2] A common TAG in lauric fats; exhibits polymorphism (α-2, β'-2, β-2) [2].
SOS TAG β1-3: 43.0°C [2] β1-3 [2] A major, high-melting-point TAG in cocoa butter; β-3 polymorph is stable [2].
POP/PPO Molecular Compound TAG Blend Information Missing β-2L [3] Forms a molecular compound that can enhance solubility of other lipids like LLL [3].

A primary challenge in comparing this compound with the listed TAGs is that they are different classes of lipids. TAGs have three fatty acid chains, which typically leads to higher melting points and more complex polymorphic behavior (multiple crystalline forms) compared to DAGs, which have only two fatty acid chains [4].

Experimental Insights & Methodologies

The experimental data from the search results primarily investigates the phase behavior of binary and ternary mixtures, which is crucial for understanding lipid interactions in real-world formulations.

  • Eutectic Behavior in SOS/LLL Mixtures: A 2020 study used Differential Scanning Calorimetry (DSC) and Synchrotron Radiation X-ray Diffractometry (SR-XRD) to analyze mixtures of SOS and LLL [2].

    • Protocol: Mixtures were prepared at varying mass fractions. They were analyzed during constant-rate cooling (2°C/min) from the melt and subsequent heating (5°C/min) to observe crystallization and melting events. For some experiments, samples were aged at 25°C after crystallization to study stable polymorphic forms [2].
    • Finding: SOS and LLL predominantly form eutectic mixtures, meaning they co-crystallize in a way that results in a lower overall melting point than either component alone. This incompatibility can lead to phase separation, a key factor in the formation of "fat bloom" in chocolate [2].
  • Reducing Incompatibility with Molecular Compounds: A 2023 study compared the mixing behavior of LLL with POP, PPO, and a 1:1 POP/PPO blend [3].

    • Protocol: Researchers constructed phase diagrams using DSC and XRD after long-term stabilization (6-12 months at 27-37°C). They also employed dynamic thermal treatments, including fast cooling (25°C/min) and reheating in DSC [3].
    • Finding: While LLL showed strong eutectic behavior and immiscibility with pure POP and PPO, its miscibility improved significantly in mixtures with the POP/PPO molecular compound. This suggests that formulating with specific TAG pairs can help mitigate the undesirable softening effects of eutectic formation [3].

Relationship Between Lipid Properties & Phase Behavior

The diagram below illustrates the core concepts of lipid phase behavior discussed in the research, which directly impacts thermal stability in mixtures.

Lipid Mixture Lipid Mixture Molecular Mismatch Molecular Mismatch Lipid Mixture->Molecular Mismatch Compatible\nMolecular Compound Compatible Molecular Compound Lipid Mixture->Compatible\nMolecular Compound Eutectic Formation Eutectic Formation Molecular Mismatch->Eutectic Formation Improved Solid Solubility Improved Solid Solubility Compatible\nMolecular Compound->Improved Solid Solubility Lower Melting Point Lower Melting Point Eutectic Formation->Lower Melting Point Phase Separation Phase Separation Eutectic Formation->Phase Separation Fat Bloom (e.g., in chocolate) Fat Bloom (e.g., in chocolate) Phase Separation->Fat Bloom (e.g., in chocolate) Higher Melting Point Higher Melting Point Improved Solid Solubility->Higher Melting Point Resists Phase Separation Resists Phase Separation Improved Solid Solubility->Resists Phase Separation

The primary "Molecular Mismatch" leading to eutectic behavior is often due to large differences in the Fatty Acid Chain Length (e.g., lauric acid C12 vs. stearic acid C18) and the Symmetry of the TAG Molecule (e.g., symmetric SOS vs. trisaturated LLL) [2] [4] [3].

How to Proceed with Your Comparison

To build a comprehensive comparison guide for this compound, I suggest the following steps:

  • Locate Direct Thermal Data: A focused search for the melting point and polymorphic information of this compound and other DAGs (like 1,3-Distearin) is needed. Using scientific databases with queries for "this compound melting point" or "thermal properties of diacylglycerols" may yield more direct results.
  • Establish a Common Testing Framework: The experimental protocols detailed above (DSC, XRD) provide an excellent framework. When you find data on other DAGs, analyzing them under identical conditions (e.g., same heating/cooling rates) will allow for a fair and objective comparison.
  • Consider the Application Context: Since this compound is a surfactant and building block for other lipids [1], its "stability" may not only refer to heat resistance but also to chemical stability during storage and resistance to acyl migration, which is another important experimental angle to explore.

References

acyl chain length effect 1,3-DAG lipolysis

Author: Smolecule Technical Support Team. Date: February 2026

The Core Lipolysis Pathway of 1,3-DAG

The following diagram illustrates the fundamental three-step enzymatic pathway for the breakdown of triglycerides (TAG), which includes the hydrolysis of 1,3-DAG. This process is central to energy mobilization in cells [1] [2] [3].

G TAG Triglyceride (TAG) ATGL ATGL (Rate-limiting) TAG->ATGL DAG 1,3-Diacylglycerol (1,3-DAG) HSL HSL DAG->HSL MAG Monoacylglycerol (MAG) MGL MGL MAG->MGL Glycerol Glycerol FFA1 Free Fatty Acid FFA2 Free Fatty Acid FFA3 Free Fatty Acid ATGL->DAG Step 1 ATGL->FFA1 HSL->MAG Step 2 HSL->FFA2 MGL->Glycerol Step 3 MGL->FFA3

In this pathway, the hydrolysis of 1,3-DAG is specifically catalyzed by Hormone-sensitive lipase (HSL), which acts on the second ester bond to produce a Monoacylglycerol (MAG) and a free fatty acid [1] [2] [3].

Acyl Chain Length Effects on Physical Properties

The physical behavior of 1,3-DAG, which can influence its interaction with lipases, is significantly affected by the length of its acyl chains. The table below summarizes key experimental findings.

Acyl Chain Length Crystal Structure Interfacial & Gelation Properties Research Context
C12 (Lauric) Small platelet-like crystals [4] Highest oil-air interfacial activity; forms elastic oleogels with good whipping ability [4] Model system for studying crystallization and foaming [4]
C14 (Myristic) Small needle-like crystals [4] High oil-air interfacial activity; forms elastic oleogels with good whipping ability [4] Model system for studying crystallization and foaming [4]
C16 (Palmitic) Aggregated needle-like crystals [4] Lower interfacial activity; forms oleogels with low elasticity and limited whipping ability [4] Model system for studying crystallization and foaming [4]
C18 (Stearic) Aggregated needle-like crystals [4] Lower interfacial activity; forms oleogels with low elasticity and limited whipping ability [4] Model system for studying crystallization and foaming [4]

Experimental Protocols for Key Assays

For researchers aiming to investigate these properties, here are methodologies from the cited literature.

  • Synthesizing 1,3-DAG

    • Reaction Setup: A common method is the direct esterification of glycerol with fatty acids in a solvent-free system. A typical blend consists of a 2:1 molar ratio of fatty acid (e.g., 20 mmol) to glycerol (e.g., 10 mmol) [5].
    • Enzyme Selection: Use sn-1,3 specific immobilized lipases such as Lipozyme RM IM (from Rhizomucor miehei) or Novozym 435 (from Candida antarctica). Lipozyme RM IM is reported to show good performance and operational stability [5].
    • Water Removal: Employ a vacuum-driven air bubbling operation mode. Applying a vacuum (e.g., 4 mm Hg) with air bubbling helps remove reaction water, shifting equilibrium towards synthesis and keeping the reaction mixture agitated [5].
    • Purification: Post-reaction, products can be purified based on their state. Solid DAGs are purified by recrystallization from dry methanol, while liquid DAGs can be purified using a short column of silica gel with a solvent like n-hexane/diethyl ether [5].
  • Measuring Lipolysis and Lipase Activity

    • General Principle: Lipolysis is measured as the hydrolytic cleavage of ester bonds, releasing free fatty acids (FFAs) and glycerol [3].
    • Free Fatty Acid Quantification: The concentration of FFAs in the medium can be determined by KOH titration, following standard methods [5].
    • Lipid Profile Analysis: The molecular species (TAG, DAG, MAG) can be separated and quantified using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). A phenomenex silica column with a mobile phase of n-hexane and 2-propanol (e.g., 15:1 ratio) is a typical setup [5].
    • Cell-Based Assays: When using cultured cells (e.g., adipocytes), lipolytic rates are often determined by measuring the release of glycerol or FFAs into the culture medium over a specific time period [3].

Key Insights for Research and Development

  • Chain Length is a Design Parameter: The evidence indicates that shorter acyl chains (C12, C14) promote desirable physical properties for certain applications, such as forming structured gels and stable foams [4]. This is likely due to their ability to form smaller, more organized crystals at interfaces.
  • Target the Metabolic Pathway: The core lipolytic pathway is well-established. When developing compounds to modulate 1,3-DAG metabolism, key targets include the enzyme HSL for direct hydrolysis and its upstream regulator PKA [2] [3].
  • Prioritize Functional Assays: For accurate assessment, rely on direct measurements of lipolytic output (glycerol/FFA release) or specific enzyme activities, rather than relying solely on mRNA or protein levels of lipases, which may not correlate directly with activity [3].

References

A Framework for Predicting Lipid Mixture Digestion

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 study introduced the Intrinsic Lipolysis Rate (ILR), a surface area-independent metric designed to systematically predict the digestibility of lipid-based formulations, including binary mixtures [1].

The core finding is that the ILR of a binary lipid mixture can be accurately predicted from the weighted average of the ILRs of its pure components [1]. This approach allows formulation scientists to design lipids with specific digestion profiles without testing every possible combination.

The experimental protocol for determining the ILR involves the following key steps [1]:

Step Description Key Details
1. Formulation Prepare nanoemulsions of pure lipids. Use pure acylglycerols (e.g., 1,3-Dilaurin); stabilize interface with low conc. of polysorbate 80 to minimize inhibition of lipolysis.
2. In Vitro Lipolysis Perform digestion using standardized pH-stat lipolysis protocol. Follow Lipid Formulation Classification System (LFCS) Consortium method; titrate released fatty acids with NaOH.
3. Data Calculation Calculate the surface area-independent Intrinsic Lipolysis Rate (ILR). Adapt methodology from the "suspension-based intrinsic dissolution rate"; use estimated lipid droplet surface area and lipolysis data.

The following diagram illustrates the logical workflow for applying this methodology to predict the digestion of a binary mixture:

workflow Start Start: Define Target Binary Mixture Step1 Measure ILR of Pure Components Start->Step1 Step2 Calculate Predicted ILR of Mixture (Weighted Average) Step1->Step2 Step3 Validate Prediction Via Experimental Lipolysis Step2->Step3 Application Apply to Systematic Design of Lipid-Based Formulations Step3->Application

Properties of this compound in Binary Mixtures

While not directly measuring digestion, several studies have extensively investigated the binary phase behavior of this compound (also denoted as LSL in research) with its asymmetrical isomer, 1,2-Dilaurin (LLS). The physical state and crystal structure of a lipid, summarized here, significantly influence how it is accessed and digested by enzymes [2] [3].

Property Description & Implication for Digestion
Polymorphism Mixtures can crystallize in different forms (α, β'). The metastable α-form is less ordered, which may facilitate faster lipase action compared to the stable β'-form. [2] [3]
Thermal Behavior Asymmetrical 1,2-Dilaurin (LLS) has lower melting points than symmetrical this compound (LSL). Mixtures show eutectic/monotectic behavior, resulting in a lower overall melting point and potentially faster digestion. [2] [3]
Microstructure Crystals from slow cooling (0.1°C/min) are more homogeneous and closely packed than from fast cooling (3.0°C/min), which could create a physical barrier to digestion. [2]

How to Prodeed with Your Comparison Guide

To construct your comparison guide, you could consider the following approaches:

  • Leverage the ILR Framework: The study in [1] provides a robust pathway for predicting digestion. You can present this as a state-of-the-art methodology and use the provided experimental protocol as a core part of your guide.
  • Incorporate Physical Property Data: The phase behavior data from [2] [3] can be used to explain and predict the digestion performance of different this compound mixtures. You can hypothesize, for example, that a mixture crystallized in the α-form will digest faster than one in the β'-form.
  • Bridge the Gap: If experimental resources are available, you can conduct the in vitro lipolysis on this compound and its mixtures to generate the missing quantitative digestion data, using the ILR protocol.

References

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Physical Description

Solid

XLogP3

9.7

UNII

D29X1BO64V

Other CAS

539-93-5

Wikipedia

Glyceryl 1,3-dilaurate

General Manufacturing Information

Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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